molecular formula C9H21BO3 B1346979 Tripropyl borate CAS No. 688-71-1

Tripropyl borate

Cat. No.: B1346979
CAS No.: 688-71-1
M. Wt: 188.07 g/mol
InChI Key: LTEHWCSSIHAVOQ-UHFFFAOYSA-N
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Description

Tripropyl borate is a useful research compound. Its molecular formula is C9H21BO3 and its molecular weight is 188.07 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 778. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tripropyl borate
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InChI

InChI=1S/C9H21BO3/c1-4-7-11-10(12-8-5-2)13-9-6-3/h4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTEHWCSSIHAVOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(OCCC)(OCCC)OCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H21BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID4060995
Record name Boric acid (H3BO3), tripropyl ester
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Molecular Weight

188.07 g/mol
Source PubChem
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CAS No.

688-71-1
Record name Tripropyl borate
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Record name Tripropyl borate
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Record name Tripropyl borate
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Record name Boric acid (H3BO3), tripropyl ester
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Record name Boric acid (H3BO3), tripropyl ester
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Record name Tripropyl borate
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Record name Tripropyl borate
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Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Tripropyl Borate from Boric Acid and n-Propanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of tripropyl borate from boric acid and n-propanol. It covers the fundamental reaction, detailed experimental protocols, quantitative analysis of various synthetic approaches, and the underlying reaction mechanism. This document is intended to serve as a practical resource for researchers and professionals engaged in chemical synthesis and drug development.

Introduction

This compound, also known as tri-n-propyl borate, is a trialkoxyborane with the chemical formula B(OCH₂CH₂CH₃)₃. It is a colorless liquid that serves as a versatile reagent and intermediate in organic synthesis. Its applications include its use as a solvent, a catalyst in polymerization reactions, and a precursor for the synthesis of boronic acids and their derivatives, which are crucial in modern medicinal chemistry, particularly in Suzuki couplings. The synthesis of this compound is most commonly achieved through the esterification of boric acid with n-propanol. This reaction is a reversible dehydration process, and its efficiency is largely dependent on the effective removal of water, which drives the equilibrium towards the product.

The Core Reaction: Esterification of Boric Acid

The fundamental chemical transformation in the synthesis of this compound is the Fischer-Speier esterification of boric acid with three equivalents of n-propanol. The balanced chemical equation for this reaction is:

B(OH)₃ + 3 CH₃CH₂CH₂OH ⇌ B(OCH₂CH₂CH₃)₃ + 3 H₂O

This equilibrium is typically shifted to the right by removing the water produced during the reaction, often through azeotropic distillation.

Experimental Protocols

Detailed methodologies for the synthesis of this compound are presented below, highlighting different approaches to drive the reaction to completion and purify the final product.

Protocol 1: Azeotropic Distillation with Toluene

This protocol is a common laboratory method for the synthesis of this compound, employing toluene as an azeotropic agent to remove water.[1]

Materials:

  • Boric Acid (H₃BO₃)

  • n-Propanol (CH₃CH₂CH₂OH)

  • Toluene (C₇H₈)

  • Anhydrous sodium sulfate or magnesium sulfate (for drying)

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus or Hickman still

  • Reflux condenser

  • Heating mantle

  • Distillation apparatus

Procedure:

  • To a 50 mL round-bottom flask, add 1.00287 g (16.22 mmol) of boric acid, 4 mL (137.78 mmol) of n-propanol, and 2 mL of toluene.[1]

  • Add a boiling chip to the flask.

  • Assemble the flask with a Hickman still and a reflux condenser.

  • Heat the mixture to reflux using a heating mantle. The toluene-water azeotrope will begin to collect in the sidearm of the still.

  • Continuously remove the collected azeotrope using a pipette.

  • Continue heating until the reaction temperature reaches 120 °C and no more water is observed collecting in the sidearm.[1]

  • Allow the reaction mixture to cool to room temperature.

  • The remaining liquid in the flask is the crude this compound.

  • For purification, the crude product can be distilled. The fraction boiling between 175-177 °C is collected. For higher purity, vacuum distillation is recommended.

Protocol 2: High-Yield Synthesis with Azeotropic Distillation

This protocol is a variation that has been reported to achieve a higher yield.[2]

Materials:

  • Boric Acid (H₃BO₃)

  • Dry n-Propanol (CH₃CH₂CH₂OH)

  • Toluene (C₇H₈)

Equipment:

  • Round-bottom flask

  • Reflux condenser with a side arm for collection

  • Heating mantle

Procedure:

  • In a round-bottom flask, place 1.0179 g of boric acid, 4 mL of dry n-propanol, and 2 mL of toluene.[2]

  • Add a boiling stone to the flask.

  • Attach a reflux condenser with a side arm designed to collect the distillate.

  • Heat the mixture to reflux. The water formed during the reaction is removed azeotropically with toluene and collected in the side arm.

  • Continue the reaction until no more water is collected.

  • After cooling, the product is isolated from the reaction mixture. The reported yield for this method is 87.03%.[2]

Quantitative Data

The efficiency of this compound synthesis can be influenced by various factors, including the molar ratio of reactants, reaction temperature, and the method of water removal. The following tables summarize quantitative data from different synthetic approaches.

Parameter Protocol 1 Protocol 2
Boric Acid (g) 1.002871.0179
n-Propanol (mL) 44
Toluene (mL) 22
Reaction Temperature (°C) Reflux, up to 120Reflux
Reaction Time Until no more water is collectedNot specified
Reported Yield (%) 27.9687.03
Reference [1][2]

Table 1: Comparison of Experimental Conditions and Yields for this compound Synthesis.

Compound Molecular Formula Molar Mass ( g/mol ) Boiling Point (°C) Density (g/mL at 20°C)
Boric AcidH₃BO₃61.83Decomposes1.435
n-PropanolC₃H₈O60.1970.803
This compoundC₉H₂₁BO₃188.07175-1770.857
TolueneC₇H₈92.14110.60.867

Table 2: Physical Properties of Reactants and Product.

Reaction Mechanism and Experimental Workflow

The synthesis of this compound proceeds through a stepwise esterification of boric acid. Boric acid, a Lewis acid, reacts with the nucleophilic hydroxyl group of n-propanol. The reaction likely proceeds through the formation of mono-, di-, and finally this compound. Each step involves the formation of a water molecule, which is removed to drive the equilibrium forward.

Reaction_Mechanism Boric_Acid B(OH)₃ Boric Acid Monopropyl_Borate B(OH)₂(OPr) Monopropyl Borate Boric_Acid->Monopropyl_Borate + PrOH n_Propanol 3 x CH₃CH₂CH₂OH n-Propanol Dipropyl_Borate B(OH)(OPr)₂ Dipropyl Borate Monopropyl_Borate->Dipropyl_Borate + PrOH Water1 + H₂O Tripropyl_Borate B(OPr)₃ This compound Dipropyl_Borate->Tripropyl_Borate + PrOH Water2 + H₂O Water3 + H₂O

Caption: Stepwise esterification of boric acid with n-propanol.

The general experimental workflow for the synthesis of this compound via azeotropic distillation is depicted below.

Experimental_Workflow Reactants Charge flask with Boric Acid, n-Propanol, and Toluene Setup Assemble Reaction Apparatus (Dean-Stark/Hickman, Condenser) Reactants->Setup Reflux Heat to Reflux Setup->Reflux Azeotrope Collect Toluene-Water Azeotrope Reflux->Azeotrope Completion Monitor Reaction Completion (No more water collected) Azeotrope->Completion Continuous Removal Cooldown Cool Reaction Mixture Completion->Cooldown Purification Purify by Distillation Cooldown->Purification Product This compound Purification->Product

Caption: General experimental workflow for this compound synthesis.

Purification and Characterization

The primary impurity in the crude product is unreacted n-propanol and the azeotropic agent, if used. Purification is typically achieved by fractional distillation.[3] this compound has a boiling point of 175-177 °C at atmospheric pressure.[4] For higher purity, distillation under reduced pressure is recommended to prevent thermal decomposition. The purity of the final product can be assessed using techniques such as Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy. Infrared (IR) spectroscopy is useful for confirming the presence of B-O and C-O bonds characteristic of the borate ester.

Safety Considerations

  • n-Propanol and Toluene: These are flammable liquids. All heating should be conducted using a heating mantle in a well-ventilated fume hood. Avoid open flames.

  • Boric Acid: While having low acute toxicity, it should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • This compound: This compound is a flammable liquid and may cause irritation to the skin and eyes.[5] It is also moisture-sensitive and will hydrolyze back to boric acid and n-propanol upon contact with water.

Conclusion

The synthesis of this compound from boric acid and n-propanol is a well-established esterification reaction. The key to achieving high yields is the effective removal of water to drive the reaction equilibrium towards the product. Azeotropic distillation is a highly effective method for this purpose. The choice of reaction conditions, including the molar ratio of reactants and the specific protocol for water removal, can significantly impact the yield. This guide provides the necessary theoretical background and practical protocols to enable researchers to successfully synthesize and purify this compound for their specific applications.

References

Physical and chemical properties of tripropyl borate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical and Chemical Properties of Tripropyl Borate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical and chemical properties of this compound, an important organoboron compound with applications in organic synthesis and materials science. The information is presented to be a valuable resource for researchers, scientists, and professionals in drug development, with a focus on quantitative data, detailed experimental protocols, and visual representations of key processes.

Physical Properties

This compound is a colorless, clear liquid with a mild, fruity odor.[1] It is an organoboron compound where three propyl groups are attached to a central boron atom through oxygen atoms.[2]

Quantitative Physical Data

The key physical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueReference
Molecular Formula C9H21BO3[1][2][3][4][5][6][7]
Molecular Weight 188.07 g/mol [2][3][4][5][6][7]
CAS Number 688-71-1[1][2][3][4][5][6][7][8]
Appearance Colorless, clear liquid[1][2][9][10]
Boiling Point 175-177 °C[6][9][11][12]
Melting Point < 0 °C[9][11]
Density 0.857 g/mL at 25 °C[6][9][11][12]
Refractive Index (n20/D) 1.395[9][11][12]
Flash Point 32 °C (90 °F)[9][11]
Solubility Soluble in organic solvents (e.g., alcohol, ether, benzene); decomposes in water.[1][9][11][13]
Water Solubility Very slightly soluble (0.34 g/L at 25 °C)[1]

Chemical Properties and Reactivity

This compound is a versatile reagent in organic synthesis.[13] It is known for its sensitivity to moisture and undergoes hydrolysis to form boric acid and propanol.[2] It also participates in other important chemical transformations.

Hydrolysis

The presence of moisture leads to the hydrolysis of this compound, a reaction that can be significant and needs to be considered during its handling and storage.[2] The reaction proceeds as follows:

B(OCH₂CH₂CH₃)₃ + 3H₂O → B(OH)₃ + 3CH₃CH₂CH₂OH

Hydrolysis This compound This compound Boric Acid Boric Acid This compound->Boric Acid Propanol Propanol This compound->Propanol Water Water Water->Boric Acid Water->Propanol

Caption: Hydrolysis of this compound.

Transesterification

This compound can undergo transesterification reactions with other alcohols, which involves the exchange of the propyl groups with other alkyl groups. This reaction is often catalyzed by acids or bases.

Reaction with Grignard Reagents

This compound reacts with Grignard reagents (R-MgX) to form boronic esters, which can then be hydrolyzed to produce boronic acids. This is a crucial reaction for the synthesis of various organic compounds.

GrignardReaction This compound This compound Intermediate Intermediate This compound->Intermediate Grignard Reagent (R-MgX) Grignard Reagent (R-MgX) Grignard Reagent (R-MgX)->Intermediate Boronic Ester Boronic Ester Intermediate->Boronic Ester Hydrolysis Hydrolysis Boronic Ester->Hydrolysis Boronic Acid (R-B(OH)2) Boronic Acid (R-B(OH)2) Hydrolysis->Boronic Acid (R-B(OH)2)

Caption: Reaction with Grignard Reagent.

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and the determination of its key physical properties.

Synthesis of this compound

This protocol describes the synthesis of this compound from boric acid and n-propanol via a dehydration reaction.

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_analysis Analysis Reactants Combine Boric Acid, n-Propanol, and Toluene Reflux Heat to Reflux Reactants->Reflux Water_Removal Remove Water Azeotropically Reflux->Water_Removal Distillation Distill the Product Water_Removal->Distillation Characterization Characterize by IR and NMR Distillation->Characterization

Caption: Synthesis Workflow.

Materials:

  • Boric acid (1.02 g)

  • Dry n-propanol (4 mL)

  • Toluene (2 mL)

  • Boiling chip

  • Round-bottom flask (50 mL)

  • Reflux condenser with a side arm (e.g., Hickman still)

  • Heating mantle or hot plate

  • Pipette

Procedure:

  • Place 1.02 g of boric acid and a boiling chip into a 50 mL round-bottom flask.[4]

  • Add 4 mL of dry n-propanol and 2 mL of toluene to the flask.[4]

  • Attach a reflux condenser with a side arm to the flask.[4]

  • Heat the mixture to reflux using a heating mantle.[4]

  • As the reaction proceeds, an azeotrope of water and toluene will collect in the side arm of the condenser. Periodically remove this azeotrope using a pipette.[4]

  • Continue heating until water no longer collects in the side arm and the temperature of the reaction mixture rises.[4]

  • Once the reaction is complete, cool the flask to room temperature.

  • The remaining liquid is crude this compound. Purify the product by distillation, collecting the fraction that boils at 175-177 °C.

Determination of Physical Properties

The following are general protocols for determining the physical properties of liquid compounds, which can be applied to this compound with appropriate safety precautions for a flammable liquid.

3.2.1. Boiling Point Determination The boiling point can be determined by heating a small sample of the liquid in a test tube containing an inverted capillary tube. The temperature at which a continuous stream of bubbles emerges from the capillary tube is recorded as the boiling point.

3.2.2. Density Measurement The density of a liquid can be measured using a pycnometer. The pycnometer is first weighed empty, then filled with the liquid and weighed again. The density is calculated by dividing the mass of the liquid by the volume of the pycnometer.

3.2.3. Refractive Index Measurement A refractometer is used to measure the refractive index. A small drop of the liquid is placed on the prism of the refractometer, and the refractive index is read directly from the instrument's scale. Temperature control is crucial for accurate measurements.

3.2.4. Flash Point Determination The flash point is determined using a closed-cup apparatus (e.g., Pensky-Martens or Abel). The liquid is heated at a controlled rate, and an ignition source is periodically introduced into the vapor space above the liquid. The flash point is the lowest temperature at which the vapors ignite.

Applications

This compound serves as a versatile reagent and intermediate in various chemical processes:

  • Organic Synthesis: It is used as a reagent in organic synthesis, for example, in the formation of boronic esters.[13]

  • Solvent: Due to its ability to dissolve a range of organic compounds, it can be used as a solvent for reactions.[13]

  • Catalyst: It can act as a catalyst in polymerization reactions.[1]

  • Flame Retardant: It is used as a flame retardant in plastics.[1]

  • Cross-linking Agent: It finds application as a cross-linking agent in polymers.[1][13]

Safety and Handling

This compound is a flammable liquid and should be handled with care.[1][2] It is also sensitive to moisture.[1][11] Appropriate personal protective equipment, including gloves and safety glasses, should be worn when handling this compound. Work should be conducted in a well-ventilated area, away from ignition sources. Store in a tightly sealed container in a cool, dry place.[9]

References

An In-depth Technical Guide to the Safety and Handling of Tripropyl Borate (CAS 688-71-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for tripropyl borate (CAS 688-71-1), a versatile organoboron compound utilized in organic synthesis, as a solvent, and as a catalyst.[1][2][3] Adherence to strict safety protocols is essential when working with this flammable and irritant chemical.

Chemical and Physical Properties

This compound is a colorless liquid with a mild, fruity odor.[1] It is soluble in organic solvents but decomposes in water.[2][4] Key physical and chemical data are summarized in the table below.

PropertyValueReference
CAS Number 688-71-1[1][5]
Molecular Formula C9H21BO3[1]
Molecular Weight 188.07 g/mol [5]
Appearance Colorless liquid[1]
Boiling Point 175 - 177 °C[4]
Melting Point < -70 °C[3]
Flash Point 32 °C[4]
Density 0.855 - 0.857 g/mL at 25 °C[4]
Vapor Density No data available
Solubility in Water Decomposes[4]
Refractive Index 1.3950[4]

Hazard Identification and GHS Classification

This compound is classified as a flammable liquid and is irritating to the skin, eyes, and respiratory system.[1][6]

GHS Classification: [7][8]

  • Flammable Liquids: Category 3 (H226: Flammable liquid and vapor)

  • Skin Corrosion/Irritation: Category 2 (H315: Causes skin irritation)

  • Serious Eye Damage/Eye Irritation: Category 2 (H319: Causes serious eye irritation)

  • Specific Target Organ Toxicity (Single Exposure): Category 3 - Respiratory System (H335: May cause respiratory irritation)

Signal Word: Warning[6]

Hazard Statements: [6]

  • H226: Flammable liquid and vapor.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Toxicological Information

The toxicological data for this compound is limited. It is crucial to handle this chemical with the assumption that it may have other undiscovered hazardous properties.

Toxicity EndpointSpeciesRouteValueClassification/ResultReference
Acute Oral Toxicity MouseOralLD50: 2080 mg/kgMinimally toxic after single ingestion[5][8]
Eye Irritation RabbitEye100 mgMild irritation[5]
Skin Irritation RabbitSkinNo quantitative data availableCauses skin irritation (Category 2)[6]
Inhalation Toxicity No data availableMay cause respiratory irritation (Category 3)[6]
Dermal Toxicity No data available
Carcinogenicity, Mutagenicity, Reproductive Toxicity No information available[2]

Experimental Protocols

General Protocol for an In Vivo Skin Irritation Study (Based on OECD Guideline 404):

This is a generalized protocol and does not represent a specific study performed on this compound.

  • Animal Model: Healthy, young adult albino rabbits are typically used.[4]

  • Preparation: Approximately 24 hours before the test, the fur on the dorsal area of the trunk of the animals is clipped.

  • Application: A dose of 0.5 mL of the liquid test substance is applied to a small area (approximately 6 cm²) of the clipped, intact skin. The application site is covered with a gauze patch and a semi-occlusive dressing.[4]

  • Exposure: The duration of exposure is typically 4 hours.[4]

  • Observation: After the exposure period, the dressing is removed, and the skin is gently cleansed of any residual test substance. The skin is then examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.[4]

  • Scoring: The reactions are scored according to a standardized grading system. The mean scores for erythema and edema are calculated for each animal at the specified observation times.

  • Classification: The classification of the substance as a skin irritant is based on the mean scores.

G General Workflow for In Vivo Skin Irritation Testing (OECD 404) cluster_prep Preparation cluster_application Application cluster_exposure Exposure & Observation cluster_analysis Data Analysis Animal_Selection Select healthy young adult rabbits Clipping Clip fur from dorsal area Animal_Selection->Clipping Dosing Apply 0.5 mL of test substance Clipping->Dosing Patching Cover with gauze and semi-occlusive dressing Dosing->Patching Exposure 4-hour exposure period Patching->Exposure Removal Remove dressing and cleanse skin Exposure->Removal Observation Observe at 1, 24, 48, 72 hours Removal->Observation Scoring Score erythema and edema Observation->Scoring Calculation Calculate mean scores Scoring->Calculation Classification Classify based on scores Calculation->Classification

Caption: Generalized workflow for an in vivo skin irritation study.

Safe Handling and Storage

Handling:

  • Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[2]

  • Work in a well-ventilated area, preferably in a chemical fume hood.[8]

  • Keep away from heat, sparks, open flames, and other ignition sources.[1]

  • Use explosion-proof electrical, ventilating, and lighting equipment.[1]

  • Take precautionary measures against static discharge.[1]

  • Ground and bond containers when transferring material.[1]

  • Avoid contact with skin, eyes, and clothing.[8]

  • Do not breathe vapor or mist.[2]

  • Wash hands thoroughly after handling.[2]

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[1]

  • Keep away from heat and sources of ignition.[1]

  • Store away from incompatible materials such as oxidizing agents.

  • Protect from moisture, as it decomposes in the presence of water.[1][2]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to minimize exposure to this compound.

PPE_Selection PPE Selection Logic for this compound cluster_assessment Exposure Assessment Start Handling this compound Task What is the task? Start->Task Quantity What is the quantity? Task->Quantity Small scale, short duration Task->Quantity Large scale, potential for splash Eye Safety Goggles or Face Shield Quantity->Eye Gloves Chemical-Resistant Gloves (e.g., Nitrile, Neoprene) Quantity->Gloves Clothing Lab Coat or Chemical-Resistant Apron Quantity->Clothing Respiratory Work in Fume Hood. Consider respirator for large spills or poor ventilation. Quantity->Respiratory

Caption: Logical diagram for selecting appropriate PPE.

  • Eye/Face Protection: Wear chemical safety goggles. A face shield may be necessary for operations with a high risk of splashing.[2]

  • Skin Protection: Wear chemical-resistant gloves (e.g., nitrile or neoprene) and a lab coat. For tasks with a higher potential for skin contact, a chemical-resistant apron or coveralls should be worn.[2]

  • Respiratory Protection: Work in a well-ventilated area, preferably a chemical fume hood. If engineering controls are not sufficient to maintain airborne concentrations below exposure limits, a NIOSH-approved respirator with organic vapor cartridges should be used.[2]

First Aid Measures

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[2][9]

  • Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops or persists.[2][9]

  • Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[2][9]

  • Ingestion: Do NOT induce vomiting. If victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical attention.[2]

Fire-Fighting Measures

This compound is a flammable liquid.

  • Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[10]

  • Specific Hazards: Vapors are heavier than air and may travel to a source of ignition and flash back. Containers may explode when heated.[2]

  • Protective Equipment: Firefighters should wear full protective clothing and a self-contained breathing apparatus (SCBA).[9]

Accidental Release Measures

  • Personal Precautions: Evacuate personnel to safe areas. Ensure adequate ventilation. Remove all sources of ignition. Wear appropriate personal protective equipment.[9]

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let product enter drains.[2]

  • Methods for Containment and Cleaning Up: Absorb with an inert material (e.g., vermiculite, sand, or earth) and place in a suitable container for disposal. Use non-sparking tools.[2]

Spill_Response Emergency Response Workflow for this compound Spill cluster_immediate Immediate Actions cluster_containment Containment & Cleanup cluster_followup Follow-up Spill This compound Spill Evacuate Evacuate immediate area Spill->Evacuate Ignition Remove ignition sources Evacuate->Ignition Ventilate Ensure ventilation Ignition->Ventilate PPE Don appropriate PPE Ventilate->PPE Contain Contain spill with inert absorbent PPE->Contain Collect Collect residue with non-sparking tools Contain->Collect Dispose Place in sealed container for disposal Collect->Dispose Decontaminate Decontaminate spill area Dispose->Decontaminate Report Report the incident Decontaminate->Report

Caption: Emergency response workflow for a this compound spill.

Disposal Considerations

Dispose of contents and container in accordance with local, regional, national, and international regulations. Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[2][10]

This technical guide is intended to provide comprehensive safety and handling information for this compound. It is not a substitute for a thorough understanding of the material's properties and the implementation of a robust safety program. Always consult the most current Safety Data Sheet (SDS) from your supplier before use.

References

A Comprehensive Technical Guide to the Solubility of Tripropyl Borate in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

December 16, 2025

Abstract

Tripropyl borate (CAS No. 688-71-1), a trialkoxyborane, is a versatile compound utilized in organic synthesis and materials science.[1] Its efficacy in these applications is often contingent on its solubility in various organic solvents. This technical guide provides a thorough overview of the solubility profile of this compound, addressing the current landscape of available data. While precise quantitative solubility data is limited in publicly accessible literature, this document compiles qualitative information and presents a detailed experimental protocol for its determination. This guide aims to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodology to effectively utilize this compound in their work.

Introduction

This compound, with the chemical formula C₉H₂₁BO₃, is an organoboron compound characterized by a central boron atom bonded to three propyloxy groups. This structure imparts a predominantly non-polar character to the molecule, which dictates its solubility behavior. A comprehensive understanding of its solubility in a range of organic solvents is crucial for its application in various chemical processes, ensuring reaction homogeneity, and for the formulation of stable solutions.[2]

Solubility Profile of this compound

This compound is generally characterized by its high solubility in a variety of common organic solvents.[3][4][5] This is attributed to the hydrophobic nature of the propyl groups, which facilitates favorable intermolecular interactions with organic solvent molecules. Conversely, it has limited solubility in water and is susceptible to hydrolysis, decomposing into boric acid and propanol.[3][5] The solubility of this compound, like many compounds, is also influenced by temperature, typically increasing as the temperature rises.[2]

Qualitative Solubility Data
SolventChemical FormulaPolaritySolubility
Alcohols
EthanolC₂H₅OHPolar ProticSoluble[2]
n-PropanolC₃H₇OHPolar ProticSoluble[6]
Ethers
Diethyl Ether(C₂H₅)₂OPolar AproticSoluble[2][7]
Aromatic Hydrocarbons
BenzeneC₆H₆Non-polarSoluble[7]
TolueneC₇H₈Non-polarSoluble[6]
Water
WaterH₂OPolar ProticDecomposes[4][5]

Note: The solubility of the isomer, triisopropyl borate, is noted as miscible with ether, ethanol, isopropanol, and benzene, which suggests a high degree of solubility for this compound in these solvents as well.[8]

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of this compound in an organic solvent at a given temperature. This protocol is adapted from established gravimetric methods for solubility determination.[9]

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Analytical balance (± 0.0001 g)

  • Temperature-controlled shaker or water bath

  • Centrifuge

  • Calibrated pipettes and syringes

  • Glass vials with screw caps

  • Volumetric flasks

  • Drying oven or vacuum desiccator

Procedure
  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a series of glass vials.

    • Using a calibrated pipette, add a known volume of the selected organic solvent to each vial.

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in a temperature-controlled shaker or water bath set to the desired temperature.

    • Agitate the mixtures for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved this compound at the bottom of the vials is necessary to confirm saturation.

  • Sample Collection and Separation:

    • After the equilibration period, cease agitation and allow the solid to settle.

    • To ensure complete separation of the solid and liquid phases, centrifuge the vials at a high speed for a set duration (e.g., 10-15 minutes).

    • Carefully withdraw a known volume of the clear supernatant using a pre-heated or pre-cooled syringe (to the experimental temperature) to avoid precipitation.

  • Gravimetric Analysis: [9]

    • Accurately weigh a clean, dry, and pre-weighed volumetric flask.[9]

    • Transfer the collected supernatant to the weighed volumetric flask and record the exact volume.[9]

    • Evaporate the solvent from the flask using a gentle stream of inert gas (e.g., nitrogen) or by placing it in a drying oven at a temperature below the boiling point of this compound and the solvent's boiling point.

    • Once the solvent has completely evaporated, allow the flask to cool to room temperature in a desiccator.[9]

    • Weigh the flask containing the this compound residue.[9]

    • Repeat the drying and weighing steps until a constant weight is achieved.[9]

  • Calculation of Solubility: [9]

    • Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty flask from the final constant weight of the flask with the residue.[9]

    • The solubility can then be expressed in various units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

Visualization of Experimental Workflow

The logical workflow for determining the solubility of this compound is illustrated in the diagram below.

experimental_workflow cluster_prep Preparation of Saturated Solution cluster_sep Phase Separation cluster_analysis Gravimetric Analysis cluster_calc Calculation prep1 Add excess this compound to vial prep2 Add known volume of solvent prep1->prep2 prep3 Equilibrate at constant temperature with agitation prep2->prep3 sep1 Centrifuge sample prep3->sep1 sep2 Collect clear supernatant sep1->sep2 analysis2 Transfer supernatant to flask sep2->analysis2 analysis1 Weigh empty flask analysis1->analysis2 analysis3 Evaporate solvent analysis2->analysis3 analysis4 Dry residue to constant weight analysis3->analysis4 calc1 Determine mass of residue analysis4->calc1 calc2 Calculate solubility (e.g., g/100mL) calc1->calc2

Caption: Workflow for determining this compound solubility.

Conclusion

This compound is a valuable compound in synthetic chemistry with a favorable solubility profile in a wide range of common organic solvents. While specific quantitative solubility data remains elusive in the public domain, the qualitative information and the detailed experimental protocol provided in this guide offer a solid foundation for its practical application. The presented methodology allows for the precise determination of its solubility in any solvent of interest, enabling researchers to optimize reaction conditions and formulation strategies.

References

Introduction: The Nature of Lewis Acidity in Borate Esters

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Mechanism of Tripropyl Borate as a Lewis Acid

For Researchers, Scientists, and Drug Development Professionals

This compound, B(OCH₂CH₂CH₃)₃, is an organoboron compound belonging to the borate ester class. While structurally simple, it plays a significant role in organic synthesis, primarily acting as a mild Lewis acid.[1] A Lewis acid is defined as a chemical species that can accept a pair of non-bonding electrons from another molecule, known as a Lewis base. The foundational principle of Lewis acidity in this compound and other borate esters lies in the electronic configuration of the central boron atom. Boron, a Group 13 element, possesses three valence electrons, which in this compound are engaged in single covalent bonds with three oxygen atoms. This bonding arrangement leaves the boron atom with an unoccupied p-orbital, rendering it electron-deficient and capable of accepting electron density to satisfy its octet.[2] This inherent electron deficiency is the origin of its utility as a catalyst in a variety of chemical transformations.

The Core Mechanism: Electronic Structure and Adduct Formation

The boron atom in this compound is sp² hybridized, resulting in a trigonal planar geometry. The three B-O bonds lie in a plane, while the unhybridized, empty p-orbital is oriented perpendicular to this plane. This vacant p-orbital is the locus of Lewis acidity.

Although the oxygen atoms adjacent to the boron can donate some of their lone-pair electron density into this empty p-orbital (forming a partial π-bond), this back-bonding is often insufficient to completely satisfy boron's electron deficiency. Consequently, this compound readily interacts with Lewis bases (e.g., amines, ethers, carbonyl oxygen atoms) to form a coordinate covalent bond. In this interaction, the Lewis base donates a pair of electrons into boron's empty p-orbital, forming a tetrahedral Lewis acid-base adduct. This process causes the hybridization of the boron center to change from sp² to sp³.[3]

Figure 1: General mechanism of Lewis acid-base adduct formation.

Quantitative Assessment of Lewis Acidity

The strength of a Lewis acid can be quantified experimentally. The most common method for boranes and borate esters is the Gutmann-Beckett method, which provides a dimensionless "Acceptor Number" (AN).[4] This method uses triethylphosphine oxide (Et₃PO) as a probe molecule and measures the change in its ³¹P NMR chemical shift upon interaction with the Lewis acid. A larger change, and thus a higher AN, corresponds to stronger Lewis acidity.[4]

While a specific AN for this compound is not prominently reported in the literature, data for the structurally similar trimethyl borate provides a valuable benchmark. The factors influencing the Lewis acidity of borate esters are primarily electronic and steric.[5]

  • Electronic Effects : The electron-donating nature of the alkyl groups slightly increases electron density on the boron, tempering its acidity.

  • Steric Effects : Bulky substituents around the boron center can physically hinder the approach of a Lewis base, reducing the effective Lewis acidity.[5]

The n-propyl groups of this compound are significantly larger than the methyl groups of trimethyl borate. This increased steric bulk shields the boron center, making this compound a weaker Lewis acid than trimethyl borate.

CompoundSubstituent (R) in B(OR)₃Acceptor Number (AN)Relative Lewis Acidity
Trimethyl Borate-CH₃23[6]Weak
This compound -CH₂CH₂CH₃< 23 (Estimated)Weaker

Table 1: Comparison of Lewis Acidity for Trialkyl Borates. The AN for this compound is estimated to be lower than that of trimethyl borate due to greater steric hindrance.

Experimental Protocol: Gutmann-Beckett Method

This protocol outlines the procedure for determining the Acceptor Number of a borate ester.

  • Preparation of Probe Solution : Prepare a stock solution of triethylphosphine oxide (Et₃PO) in a weakly Lewis acidic, deuterated solvent (e.g., C₆D₆ or CD₂Cl₂). A typical concentration is 0.05 M.

  • NMR Reference Spectrum : Acquire a ³¹P NMR spectrum of the Et₃PO solution. Record the chemical shift (δ_ref).

  • Preparation of Sample Solution : In a separate NMR tube, dissolve an equimolar amount of the borate ester (e.g., this compound) in the same deuterated solvent.

  • Adduct Formation : Add an equimolar amount of the Et₃PO stock solution to the NMR tube containing the borate ester.

  • NMR Sample Spectrum : Acquire a ³¹P NMR spectrum of the mixture. Record the new chemical shift (δ_sample).[5]

  • Calculation of Acceptor Number (AN) : The AN is calculated using Gutmann's original formula, which normalizes the observed shift change relative to reference points (AN=0 for hexane, AN=100 for SbCl₅). The simplified formula is: AN = 2.21 × (δ_sample − δ_hexane), where δ_hexane is the chemical shift of Et₃PO in hexane (41.0 ppm).[4]

Gutmann_Beckett_Workflow start Start prep_probe Prepare Et₃PO Solution in C₆D₆ start->prep_probe prep_sample Prepare this compound Solution in C₆D₆ start->prep_sample nmr_ref Acquire ³¹P NMR (Record δ_ref) prep_probe->nmr_ref mix Mix Equimolar Amounts of Et₃PO and Borate Solutions prep_sample->mix nmr_sample Acquire ³¹P NMR (Record δ_sample) mix->nmr_sample calculate Calculate Acceptor Number (AN) AN = 2.21 * (δ_sample - 41.0) nmr_sample->calculate end End calculate->end

Figure 2: Experimental workflow for the Gutmann-Beckett method.

Catalytic Applications in Organic Synthesis

The mild Lewis acidity of this compound makes it a useful catalyst for transformations where stronger, more aggressive Lewis acids could lead to side reactions or substrate degradation. Its primary role is to activate substrates containing Lewis basic sites, most notably carbonyl groups.

Esterification of Carboxylic Acids

This compound and its analogues can serve as effective reagents or catalysts for the esterification of carboxylic acids. The reaction can proceed under solvent- and catalyst-free conditions, with boric acid being the only by-product.[7][8] The mechanism involves the activation of the carboxylic acid through coordination of the carbonyl oxygen to the boron center. This coordination increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by an alcohol. In cases where the borate ester is used as the alkyl source (transesterification), it directly provides the alkoxy group.

Esterification_Cycle B_OR3 B(OPr)₃ (Catalyst) Activation Activation: Lewis Acid-Base Adduct Formation B_OR3->Activation + RCOOH R'COOH (Carboxylic Acid) RCOOH->Activation Adduct [R'C(OH)=O→B(OPr)₃] Activation->Adduct Nucleophilic_Attack Nucleophilic Attack by R''OH (Alcohol) Adduct->Nucleophilic_Attack + R''OH Tetrahedral_Int Tetrahedral Intermediate Nucleophilic_Attack->Tetrahedral_Int Product_Release Proton Transfer & Release of Ester (R'COOR'') Tetrahedral_Int->Product_Release Regeneration Catalyst Regeneration Product_Release->Regeneration + H₂O Regeneration->B_OR3

Figure 3: Catalytic cycle for borate-catalyzed esterification.

Carboxylic AcidAlcoholProductYield (%)
Benzoic Acidn-Butanoln-Butyl Benzoate90
Adipic Acidn-ButanolDi-n-butyl Adipate94
Phthalic Acidn-ButanolDi-n-butyl Phthalate92
Acetic Acidn-Butanoln-Butyl Acetate85
Oleic Acidn-Butanoln-Butyl Oleate95

Table 2: Representative yields for the esterification of various carboxylic acids using tributyl borate under solvent-free conditions. Data adapted from studies on tributyl borate serve as a close analogue for the reactivity of this compound.[7][8]

Experimental Protocol: Esterification Using a Trialkyl Borate

This protocol is adapted from the solvent-free procedure for tributyl borate.[7]

  • Reagent Setup : In a round-bottom flask equipped with a magnetic stirrer and a distillation condenser, add the carboxylic acid (1.0 eq.).

  • Addition of Borate : Add this compound (1.1 eq. per carboxylic acid group).

  • Reaction Conditions : Heat the mixture with vigorous stirring to 110-120 °C. The reaction is typically carried out under an inert atmosphere (e.g., N₂).

  • Monitoring : The reaction progress can be monitored by TLC or GC analysis. During the reaction, boric acid will precipitate as a white solid.

  • Workup : Upon completion, cool the reaction mixture to room temperature. Filter the solid boric acid.

  • Purification : The filtrate, containing the desired ester, is purified. This may involve washing with a saturated NaHCO₃ solution, followed by water, and drying over anhydrous MgSO₄. The final product is typically purified by distillation under reduced pressure.

Synthesis of N-Sulfinyl Imines

Borate esters, particularly those with electron-withdrawing groups like tris(2,2,2-trifluoroethyl)borate, are highly effective reagents for the condensation of aldehydes with sulfinamides to form N-sulfinyl imines.[9][10] this compound can also facilitate this transformation, where it serves a dual purpose:

  • Lewis Acid Catalyst : It activates the aldehyde's carbonyl group for nucleophilic attack by the sulfinamide.

  • Dehydrating Agent : It chemically sequesters the water molecule produced during the condensation reaction, driving the equilibrium towards the imine product.

The reaction is often operationally simple, proceeding at room temperature with high yields and without the need for complex workup procedures.[9]

Experimental Protocol: Synthesis of an N-Sulfinyl Imine

This protocol is generalized from procedures using borate esters as condensing agents.[9][10]

  • Reagent Setup : To a dry flask under an inert atmosphere (N₂), add the aldehyde (1.0 eq.), the sulfinamide (e.g., tert-butanesulfinamide, 1.05 eq.), and a suitable anhydrous solvent (e.g., THF or CH₂Cl₂).

  • Addition of Borate : Add this compound (1.1 eq.) to the mixture via syringe.

  • Reaction Conditions : Stir the reaction mixture at room temperature.

  • Monitoring : Monitor the reaction by TLC or LC-MS until the aldehyde is consumed (typically 2-18 hours).

  • Workup : Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification : The crude product is often pure enough for subsequent steps. If necessary, it can be purified by flash column chromatography on silica gel.

Conclusion

This compound functions as a Lewis acid due to the inherent electron deficiency of its central, sp²-hybridized boron atom. Its reactivity is characterized by the formation of tetrahedral adducts with Lewis bases. While considered a mild Lewis acid, with its reactivity tempered by the steric bulk of its propyl groups, it is a valuable catalyst for specific organic transformations. Its utility in promoting esterification and condensation reactions, often under gentle, solvent-free conditions, highlights its importance for researchers seeking selective and efficient synthetic methodologies. The principles outlined in this guide provide a framework for understanding and applying the Lewis acidic properties of this compound in complex chemical synthesis.

References

The Core Reactivity of Organoboron Compounds: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of the Structure, Reactivity, and Catalytic Applications of Organoboron Compounds in Modern Organic Synthesis and Medicinal Chemistry.

Organoboron compounds have emerged as indispensable tools in the arsenal of synthetic chemists, particularly within the pharmaceutical industry. Their unique electronic structure, coupled with their stability and functional group tolerance, has propelled them to the forefront of cross-coupling reactions and other pivotal transformations. This technical guide provides a comprehensive overview of the fundamental principles governing the reactivity of organoboron compounds, with a focus on their application in areas relevant to drug discovery and development. We will delve into their structure and bonding, explore their Lewis acidic nature, and provide a detailed examination of their most significant reactions, supported by quantitative data, detailed experimental protocols, and mechanistic visualizations.

The Boron Atom: A Hub of Reactivity

The reactivity of organoboron compounds is intrinsically linked to the electronic nature of the boron atom. With an electronegativity of 2.04, the carbon-boron bond possesses low polarity (carbon electronegativity: 2.55)[1]. Trivalent organoboranes, such as trialkylboranes, adopt a trigonal planar geometry with an sp²-hybridized boron atom, leaving a vacant p-orbital perpendicular to the molecular plane. This electron deficiency is the cornerstone of their chemical behavior.

Lewis Acidity: The empty p-orbital makes organoboron compounds effective Lewis acids, capable of accepting a pair of electrons from a Lewis base. This interaction is fundamental to many of their reactions and biological activities. The Lewis acidity can be quantified by the pKa of the corresponding boronic acid (R-B(OH)₂), which reflects the equilibrium between the neutral trigonal acid and the anionic tetrahedral boronate species. The pKa is highly sensitive to the electronic nature of the organic substituent, with electron-withdrawing groups increasing acidity (lowering pKa).

Table 1: pKa Values of Selected Substituted Phenylboronic Acids

Substituent (Position)pKa in Water
H8.83
4-Methoxy9.24
4-Methyl9.0
4-Chloro8.15
4-Cyano7.5
4-Nitro7.23
3-Nitro7.4
2-Fluoro7.8

Note: pKa values can vary slightly depending on the experimental conditions.

Key Transformations of Organoboron Compounds

The versatility of organoboron compounds is showcased in a wide array of powerful chemical transformations. Among the most significant are the palladium-catalyzed Suzuki-Miyaura coupling and the copper-catalyzed Chan-Lam coupling.

The Suzuki-Miyaura Cross-Coupling Reaction

First reported by Akira Suzuki and Norio Miyaura in 1979, the Suzuki-Miyaura coupling has become one of the most robust and widely used methods for the formation of carbon-carbon bonds.[2][3] This reaction typically involves the coupling of an organoboron compound (e.g., a boronic acid or ester) with an organic halide or triflate in the presence of a palladium catalyst and a base.[2][3]

Mechanism: The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key steps:[2][3][4]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the organic halide to form a Pd(II) species.[2][3]

  • Transmetalation: The organic group from the organoboron compound is transferred to the palladium center, a step that is facilitated by the base.[2]

  • Reductive Elimination: The two organic groups on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst.[2][3]

Suzuki_Miyaura_Cycle cluster_cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII_RX R¹-Pd(II)L₂-X Pd0->PdII_RX  R¹-X OxAdd->PdII_RX Transmetalation Transmetalation PdII_R1R2 R¹-Pd(II)L₂-R² PdII_RX->PdII_R1R2  R²-B(OH)₂  (Base) Boronic R²-B(OH)₂ + Base Transmetalation->PdII_R1R2 PdII_R1R2->Pd0 PdII_R1R2->Pd0  R¹-R² RedElim Reductive Elimination Product R¹-R² RedElim->Product RX R¹-X

Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Table 2: Representative Examples of Suzuki-Miyaura Coupling Reactions

Aryl HalideBoronic AcidCatalystBaseSolventYield (%)
4-IodoanisolePhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O95
3-Bromopyridine4-Methylphenylboronic acidPd(dppf)Cl₂Cs₂CO₃Dioxane88
4-Chlorobenzonitrile2-Thiopheneboronic acidPd(OAc)₂/SPhosK₃PO₄Toluene92
1-Bromo-4-nitrobenzene4-Acetylphenylboronic acidPd₂(dba)₃/XPhosK₃PO₄Dioxane/H₂O96

Yields are illustrative and can vary based on specific reaction conditions and ligand choice.

The Chan-Lam Cross-Coupling Reaction

The Chan-Lam coupling, also known as the Chan-Evans-Lam coupling, is a copper-catalyzed reaction that forms carbon-heteroatom bonds, most commonly C-N and C-O bonds.[5][6] It typically involves the coupling of an arylboronic acid with an amine or an alcohol.[5][6] A key advantage of this reaction is that it can often be performed at room temperature and is tolerant of air and moisture.[5][7]

Mechanism: While the exact mechanism has been a subject of study, a generally accepted pathway involves the following key steps:[5][6][7][8]

  • Ligand Exchange/Transmetalation: The arylboronic acid reacts with a Cu(II) salt to form an aryl-copper(II) intermediate.

  • Coordination: The amine or alcohol coordinates to the copper center.

  • Reductive Elimination: The aryl group and the heteroatom nucleophile couple, forming the desired product and a Cu(0) species.

  • Reoxidation: The Cu(0) is reoxidized to Cu(II) by an oxidant (often atmospheric oxygen) to complete the catalytic cycle.

Some mechanistic proposals suggest the involvement of a Cu(III) intermediate.[5][6]

Chan_Lam_Cycle cluster_cycle CuII Cu(II)L₂ Transmetalation Transmetalation ArCuII Ar-Cu(II)L₂ CuII->ArCuII  Ar-B(OH)₂ Coordination Coordination ArCuII_Nu Ar-Cu(II)L₂(NuH) ArCuII->ArCuII_Nu  Nu-H RedElim Reductive Elimination Cu0 Cu(0)L₂ ArCuII_Nu->Cu0  Ar-Nu Product Ar-Nu Cu0->CuII  O₂ Oxidation Oxidation (O₂) Oxidation->CuII

Proposed catalytic cycle for the Chan-Lam cross-coupling reaction.

Table 3: Representative Examples of Chan-Lam Coupling Reactions

Arylboronic AcidNucleophileCatalystBase/AdditiveSolventYield (%)
Phenylboronic acidAnilineCu(OAc)₂PyridineCH₂Cl₂93
4-Methoxyphenylboronic acidImidazoleCu(OAc)₂NoneMeOH85
3-Chlorophenylboronic acidPhenolCu(OAc)₂Et₃NCH₂Cl₂80
Naphthalene-2-boronic acidBenzylamineCu(OAc)₂NoneCH₂Cl₂75

Yields are illustrative and can vary based on specific reaction conditions.

Application in Drug Development: The Case of Bortezomib

The unique reactivity of the boron atom has been ingeniously harnessed in the design of therapeutic agents. A prime example is Bortezomib (Velcade®), a dipeptidyl boronic acid that acts as a potent and reversible inhibitor of the 26S proteasome, a key cellular machine responsible for protein degradation.[9]

Mechanism of Action: The ubiquitin-proteasome pathway is a critical process for cellular homeostasis, eliminating misfolded or damaged proteins.[9] In cancer cells, particularly multiple myeloma, this pathway is highly active. Bortezomib's mechanism of action involves the boron atom acting as a key electrophile.[9] It specifically and reversibly binds to the chymotrypsin-like active site of the 20S core of the 26S proteasome.[9] This inhibition leads to the accumulation of ubiquitinated proteins, which in turn triggers a cascade of events including cell cycle arrest and apoptosis (programmed cell death).[9] A critical consequence is the inhibition of the NF-κB signaling pathway, which is crucial for the survival and proliferation of myeloma cells.[9]

Bortezomib_Pathway Ub_Protein Ubiquitinated Protein Proteasome 26S Proteasome Ub_Protein->Proteasome Degradation Protein Degradation Proteasome->Degradation Accumulation Accumulation of Regulatory Proteins (e.g., IκB) Proteasome->Accumulation Blocked Bortezomib Bortezomib Inhibition Inhibition Bortezomib->Inhibition Inhibition->Proteasome Apoptosis Apoptosis Accumulation->Apoptosis NFkB NF-κB Pathway Inhibition Accumulation->NFkB

Mechanism of Bortezomib-induced apoptosis via proteasome inhibition.

Experimental Protocols

To provide a practical context for the discussed reactions, detailed experimental protocols for representative Suzuki-Miyaura and Chan-Lam couplings are provided below.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

Synthesis of 4-Methoxybiphenyl

Suzuki_Workflow Start Start Setup 1. Reaction Setup (Flask, Stir Bar, Condenser) Start->Setup Reagents 2. Add Reagents: - 4-Iodoanisole (1.0 mmol) - Phenylboronic acid (1.2 mmol) - Pd(PPh₃)₄ (0.03 mmol) - K₂CO₃ (2.0 mmol) Setup->Reagents Inert 3. Inert Atmosphere (Evacuate & backfill with N₂) Reagents->Inert Solvent 4. Add Degassed Solvents (Toluene, Ethanol, H₂O) Inert->Solvent Heat 5. Heat to 80 °C (Stir for 4h) Solvent->Heat Monitor 6. Monitor by TLC Heat->Monitor Workup 7. Aqueous Workup (Cool, extract with Ether) Monitor->Workup Purify 8. Purification (Column Chromatography) Workup->Purify End 4-Methoxybiphenyl Purify->End

Experimental workflow for the synthesis of 4-methoxybiphenyl.

Procedure:

  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-iodoanisole (234 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), tetrakis(triphenylphosphine)palladium(0) (35 mg, 0.03 mmol), and potassium carbonate (276 mg, 2.0 mmol).

  • Inert Atmosphere: The flask is sealed with a septum, and the atmosphere is replaced with nitrogen by evacuating and backfilling the flask three times.

  • Solvent Addition: A degassed solvent mixture of toluene (10 mL), ethanol (2 mL), and water (2 mL) is added to the flask via syringe.

  • Reaction: The reaction mixture is heated to 80 °C in an oil bath and stirred vigorously for 4 hours.

  • Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a hexane/ethyl acetate (9:1) eluent system.

  • Work-up: After the reaction is complete, the mixture is cooled to room temperature. The aqueous layer is separated, and the organic layer is washed with water (2 x 15 mL) and brine (15 mL). The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 4-methoxybiphenyl as a white solid.

Detailed Experimental Protocol: Chan-Lam Coupling

Synthesis of N-Phenylaniline (Diphenylamine)

Procedure:

  • Reaction Setup: In a 50 mL round-bottom flask, combine phenylboronic acid (1.22 g, 10 mmol), aniline (0.91 mL, 10 mmol), and copper(II) acetate (1.82 g, 10 mmol).

  • Solvent Addition: Add dichloromethane (20 mL) to the flask.

  • Base Addition: Add pyridine (1.6 mL, 20 mmol) to the reaction mixture.

  • Reaction: The flask is left open to the air and the mixture is stirred at room temperature for 72 hours.

  • Monitoring: The reaction can be monitored by TLC (hexane/ethyl acetate 4:1) for the disappearance of aniline.

  • Work-up: The reaction mixture is filtered through a pad of celite to remove the copper salts, and the filtrate is concentrated under reduced pressure. The residue is dissolved in diethyl ether (50 mL) and washed with 1 M HCl (2 x 20 mL) to remove excess pyridine, followed by water (20 mL) and brine (20 mL). The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated.

  • Purification: The crude product can be purified by column chromatography on silica gel (hexane/ethyl acetate gradient) or by recrystallization from ethanol to yield N-phenylaniline as a crystalline solid.

Conclusion

The reactivity of organoboron compounds, rooted in the unique electronic properties of the boron atom, has established them as a cornerstone of modern organic synthesis. The Suzuki-Miyaura and Chan-Lam couplings, among other transformations, provide powerful and versatile methods for the construction of complex molecular architectures, a critical task in drug discovery. The successful development of Bortezomib underscores the potential of leveraging the fundamental principles of organoboron reactivity to design novel therapeutic agents. A thorough understanding of the mechanisms, scope, and practical execution of these reactions is therefore essential for researchers, scientists, and drug development professionals seeking to innovate in the field of medicinal chemistry.

References

Tripropyl Borate: A Comprehensive Technical Guide for Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tripropyl borate, also known as tri-n-propyl borate, is an organoboron compound with the chemical formula B(OCH₂CH₂CH₃)₃. It is a colorless liquid that serves as a versatile and valuable reagent in organic chemistry.[1] Its utility stems from its function as a precursor to boronic acids and their derivatives, its role as a mild Lewis acid catalyst, and its application as an efficient dehydrating agent. This guide provides an in-depth overview of the properties, synthesis, and key applications of this compound in organic synthesis, complete with experimental protocols and mechanistic insights.

Core Properties and Handling

A clear understanding of the physicochemical properties of this compound is essential for its safe and effective use in the laboratory.

Physical and Chemical Properties

PropertyValueReference(s)
CAS Number 688-71-1[1]
Molecular Formula C₉H₂₁BO₃[1]
Molecular Weight 188.07 g/mol [1]
Appearance Colorless liquid[1]
Density 0.857 g/mL at 25 °C[2]
Boiling Point 175-177 °C[2]
Solubility Soluble in organic solvents, decomposes in water.[2]

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated fume hood.[1] It is sensitive to moisture and will hydrolyze to form boric acid and propanol.[1] Therefore, it should be stored under anhydrous conditions. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn when handling this reagent.

Synthesis of Tri-n-propyl Borate

Tri-n-propyl borate is readily synthesized from boric acid and n-propanol. The reaction is a dehydration process, and the removal of water is crucial to drive the equilibrium towards the product.[3]

Experimental Protocol: Synthesis of Tri-n-propyl Borate

Objective: To synthesize tri-n-propyl borate from boric acid and n-propanol.

Reagents and Equipment:

  • Boric acid (1.0 eq)

  • n-Propanol (excess, e.g., 4-5 eq)

  • Toluene (as an azeotropic agent)

  • Round-bottom flask

  • Hickman still or Dean-Stark apparatus

  • Condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add boric acid (e.g., 1.00 g, 16.2 mmol).[2]

  • Add n-propanol (e.g., 4.0 mL) and toluene (e.g., 2.0 mL).[2]

  • Set up the flask with a Hickman still or Dean-Stark apparatus and a condenser.

  • Heat the mixture to reflux. Water will be removed azeotropically with toluene and collected in the side arm of the still.[3]

  • Continue heating until no more water is collected.

  • After cooling to room temperature, the remaining liquid in the flask is the crude tri-n-propyl borate.

  • Purification can be achieved by distillation.

Yield: Reported yields for this procedure can vary, with one report indicating a yield of 27.96%, though higher yields are achievable with careful control of the reaction conditions and efficient water removal.[2] Another similar preparation reported a yield of 87.03%.[3]

Applications in Organic Synthesis

This compound is a versatile reagent with several important applications in modern organic synthesis.

Precursor to Boronic Acids and Esters

One of the most significant applications of this compound is its use as a precursor for the synthesis of boronic acids and their esters. These compounds are fundamental building blocks in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably the Suzuki-Miyaura cross-coupling.[4] The general approach involves the reaction of an organometallic reagent, such as a Grignard or organolithium reagent, with this compound.

Reaction Workflow for Boronic Ester Synthesis

G A Aryl/Vinyl Halide C Grignard or Organolithium Reagent A->C Reaction with B Mg or Li E Boronate Ester Intermediate C->E Reaction with D This compound B(OPr)₃ G Boronic Acid R-B(OH)₂ E->G Hydrolysis F Aqueous Workup (e.g., HCl) I Boronic Ester (e.g., Pinacol Ester) G->I Esterification H Diol (e.g., Pinacol) G A B(OPr)₃ C Acyloxyborate Intermediate A->C + R'COOH - PrOH B R'COOH E Amine-Borate Adduct C->E + R''NH₂ D R''NH₂ F Amide Product R'CONHR'' E->F Intramolecular Acyl Transfer G B(OPr)₂(OH) E->G - R'CONHR'' G->A + PrOH - H₂O

Caption: Proposed catalytic cycle for amidation.

Objective: To synthesize an amide from a carboxylic acid and an amine using a borate ester catalyst.

Reagents and Equipment:

  • Carboxylic acid (1.0 eq)

  • Amine (1.0-1.2 eq)

  • This compound (catalytic or stoichiometric amount)

  • Toluene or other suitable solvent

  • Round-bottom flask

  • Dean-Stark apparatus and condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

Procedure:

  • In a round-bottom flask, combine the carboxylic acid, amine, and this compound in a suitable solvent such as toluene.

  • Set up the apparatus for reflux with a Dean-Stark trap to remove the propanol and water byproducts.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • The crude amide can be purified by crystallization or column chromatography.

Quantitative Data: Yields for borate-catalyzed amidations are generally good to excellent, though they are substrate-dependent. For example, triphenyl borate has been reported to catalyze the amidation of various carboxylic acids and amines with yields up to 92%. W[5]hile specific quantitative data for this compound is less common in the literature, its reactivity is expected to be comparable to other simple alkyl borates.

Lewis Acid Catalyst

The boron atom in this compound is electron-deficient, making it a mild Lewis acid. This property allows it to activate carbonyl compounds and other functional groups towards nucleophilic attack. It is particularly useful in reactions where a strong Lewis acid would cause side reactions or degradation of sensitive substrates.

Applications as a Lewis Acid Catalyst:

  • Esterification and Transesterification: this compound can catalyze the formation of esters from carboxylic acids and alcohols, as well as the exchange of alkoxy groups in transesterification reactions.

  • Condensation Reactions: It promotes condensation reactions, such as the synthesis of N-sulfinyl imines from aldehydes and sulfinamides, where it acts as both a Lewis acid and a dehydrating agent.

Dehydrating Agent

This compound readily reacts with water to form boric acid and propanol. This property makes it a useful dehydrating agent in reactions that produce water as a byproduct, such as esterifications and condensations. By removing water from the reaction mixture, it helps to shift the equilibrium towards the products, thereby increasing the reaction yield.

Conclusion

This compound is a versatile and cost-effective reagent with a broad range of applications in organic synthesis. Its primary role as a precursor to boronic acids and esters makes it an indispensable tool for the construction of complex molecules, particularly through palladium-catalyzed cross-coupling reactions. Furthermore, its utility as a mild Lewis acid and an efficient dehydrating agent in amidation and other condensation reactions highlights its importance in modern organic chemistry. The experimental protocols and mechanistic insights provided in this guide are intended to equip researchers, scientists, and drug development professionals with the knowledge to effectively utilize this compound in their synthetic endeavors.

References

A Technical Guide to the Stability and Storage of Tripropyl Borate for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Tripropyl borate (CAS 688-71-1), also known as tri-n-propyl borate, is an organoboron compound widely utilized as a reagent and solvent in organic synthesis, a precursor for boron-containing materials, and a catalyst.[1] Its effectiveness in these applications is intrinsically linked to its chemical integrity. This guide provides an in-depth analysis of the stability, handling, and storage of this compound, ensuring its optimal performance and safety in a laboratory setting.

Chemical Stability and Reactivity

Under recommended conditions, this compound is a stable compound.[2][3][4] However, its primary vulnerability lies in its sensitivity to moisture.

1.1 Hydrolysis

The most significant factor affecting the stability of this compound is its susceptibility to hydrolysis. In the presence of water or moisture, it decomposes to form boric acid and n-propanol.[1] This reaction is a critical consideration for any experiment where the concentration and purity of the borate ester are paramount.

The hydrolysis mechanism is initiated by a nucleophilic attack of a water molecule on the electron-deficient boron atom of the borate ester. This forms an unstable tetrahedral intermediate, which then decomposes to liberate the alcohol.[5]

1.2 Thermal Decomposition

While stable under normal conditions of use, exposure to high temperatures or fire can lead to hazardous decomposition.[2][4] Thermal decomposition may produce boron oxide fumes and organic acid vapors.[6]

1.3 Other Reactions

Similar to other borate esters, this compound can react with acids to generate heat, along with alcohols and acids. Reactions with strong oxidizing acids can be vigorous and potentially exothermic enough to ignite the products.[7]

Quantitative Stability Data

Quantitative data on the hydrolysis of this compound is crucial for experimental design. A key study found that n-propyl borate undergoes complete hydrolysis in approximately 80 minutes at 0°C.[8]

ParameterValueConditionsReference
Time to Complete Hydrolysis ~80 minutesReaction at 0°C[8]
Equilibrium Constant (K) 2.695Hydrolysis reaction[8]
Physical Properties
Boiling Point175-177 °Cat atmospheric pressure[9][10]
Density~0.857 g/mLat 25 °C[9][10]
Flash Point~90 °F (~32.2 °C)Closed cup[10]

Recommended Storage and Handling

Proper storage and handling are essential to prevent degradation and ensure laboratory safety. This compound is a flammable liquid and is sensitive to moisture.[2][9][10]

3.1 Storage Conditions

To maintain its chemical integrity, this compound should be stored according to the following guidelines:

ConditionRecommendationRationale
Atmosphere Store under a dry, inert gas (e.g., nitrogen, argon).[3] Keep container tightly closed.[3][4][11]To prevent hydrolysis from atmospheric moisture.[3]
Temperature Store in a cool, well-ventilated area.[3][11][12] Specific recommendations include 2-8°C.[10]To minimize evaporation and maintain stability.
Ignition Sources Keep away from heat, sparks, open flames, and hot surfaces.[2][3][4][11]The material is flammable with a relatively low flash point.[2][10]
Container Keep in the original, tightly sealed container. Store on pallets, not directly on concrete floors.[13]To prevent contamination and moisture ingress.

3.2 Handling Precautions

  • Ventilation: Handle only in a well-ventilated area or under a chemical fume hood.[4]

  • Fire Safety: Use explosion-proof electrical and ventilation equipment.[4][11] Employ non-sparking tools.[4][11] Ground and bond containers during transfer to prevent static discharge.[4][12]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and chemical safety goggles.[3][4]

  • Spills: In case of a spill, remove all ignition sources. Absorb the spill with dry, inert material (e.g., sand, earth) and transfer it to a suitable, closed container for disposal.[7][11]

Experimental Protocols for Stability Assessment

The following protocols provide methodologies for evaluating the hydrolytic stability of this compound.

4.1 Protocol: Kinetic Analysis of Hydrolysis

This protocol, adapted from foundational studies on alkyl borate hydrolysis, allows for the quantitative determination of the hydrolysis rate.[8]

Methodology:

  • Reagent Preparation: Prepare separate molar solutions of this compound and deionized water in anhydrous acetone.

  • Temperature Control: Place the reactant solutions in an ice bath to equilibrate at 0°C. This is necessary to slow the rapid hydrolysis to a measurable rate.[8]

  • Reaction Initiation: Initiate the hydrolysis by mixing the two solutions. Start a timer immediately.

  • Sampling: At defined time intervals (e.g., 5, 10, 20, 40, 80 minutes), withdraw a precise aliquot of the reaction mixture.

  • Quenching: Immediately add the aliquot to a flask containing a benzene-water mixture. The unhydrolyzed ester will dissolve in the benzene layer, effectively stopping the reaction.

  • Titration: Titrate the aqueous layer, which contains the boric acid formed during hydrolysis, with a standardized sodium hydroxide solution using a suitable indicator (e.g., phenolphthalein in the presence of mannitol) and a microburette for accuracy.

  • Calculation: From the amount of boric acid titrated, calculate the concentration of this compound that has hydrolyzed at each time point. Determine the concentration of the remaining unhydrolyzed ester.

  • Data Analysis: Plot the concentration of unhydrolyzed this compound versus time to determine the rate constant and the order of the reaction.

4.2 Protocol: Accelerated Stability Test

This is a simpler, semi-quantitative method to quickly assess and compare the moisture sensitivity of different batches or formulations.

Methodology:

  • Place a defined amount (e.g., 10 g) of this compound into a test tube.

  • Place the tube in a water bath maintained at a constant elevated temperature (e.g., 70°C).

  • Add a small, precise amount of water (e.g., 0.2 g) to the sample and start a timer.[5]

  • Observe the sample and record the time required for the solution to become turbid. The turbidity indicates the formation of insoluble boric acid.

  • A shorter time to turbidity indicates lower hydrolytic stability.

Conclusion

While this compound is a versatile and effective reagent, its utility is contingent upon its purity. The primary pathway for degradation is hydrolysis, which can be mitigated through stringent control of storage and handling conditions. By adhering to the guidelines outlined in this document—namely, storing the compound under a dry, cool, inert atmosphere and away from ignition sources—researchers can ensure its stability and the reproducibility of their experimental results. The provided protocols offer robust methods for assessing and quantifying this stability, empowering scientists to confidently utilize this compound in their research and development endeavors.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Boronic Esters Using Tripropyl Borate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boronic acids and their corresponding esters are of paramount importance in modern organic synthesis, serving as versatile intermediates in a wide array of chemical transformations. Their stability, low toxicity, and functional group tolerance make them indispensable building blocks, particularly in the pharmaceutical industry for the construction of complex molecular architectures. A primary application of boronic esters is in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, which is a cornerstone of carbon-carbon bond formation.

Tripropyl borate, along with other trialkyl borates, is a key reagent in the synthesis of boronic acids and esters. The most common method involves the reaction of an organometallic species, such as a Grignard or organolithium reagent, with the trialkyl borate. This is followed by hydrolysis to the boronic acid, which can then be esterified, often with pinacol, to yield the more stable boronic ester. This document provides detailed protocols for the synthesis of boronic esters using this compound and its close analog, triisopropyl borate, and discusses their application in the context of drug discovery, with a focus on the mechanism of the boronic acid-containing drug, bortezomib.

Data Presentation

The following table summarizes representative yields for the synthesis of arylboronic acids and their pinacol esters using trialkyl borates with organometallic reagents. While specific data for this compound is limited in the literature, the yields obtained with the structurally similar triisopropyl borate are presented as a reliable reference. The reaction conditions generally involve the formation of the organometallic reagent followed by reaction with the borate ester at low temperatures.

Aryl Halide PrecursorOrganometallic ReagentBorate EsterProductYield (%)Reference
3-Bromopyridinen-BuLiTriisopropyl borate3-Pyridylboronic acid90-95--INVALID-LINK--
BromobenzeneMgTriisopropyl boratePhenylboronic acidNot specified--INVALID-LINK--
4-Bromo-tolueneMgTri-n-butyl boratep-Tolylborinic ester88--INVALID-LINK--
3-Bromoindolen-BuLiTriisopropyl borate3-Indolylboronic acid45 (overall)--INVALID-LINK--

Experimental Protocols

Protocol 1: Synthesis of Arylboronic Acid via Grignard Reagent and Tripropyl/Triisopropyl Borate

This protocol is adapted from a standard procedure for the synthesis of arylboronic acids.

Materials:

  • Aryl bromide (1.0 equiv)

  • Magnesium turnings (1.2 equiv)

  • Iodine (catalytic amount)

  • Anhydrous Tetrahydrofuran (THF)

  • This compound or Triisopropyl borate (1.2 equiv)

  • 1 M Hydrochloric acid (HCl)

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Grignard Reagent Formation:

    • Under an inert atmosphere (e.g., nitrogen or argon), add magnesium turnings and a crystal of iodine to a dry round-bottom flask equipped with a reflux condenser and a dropping funnel.

    • Dissolve the aryl bromide in anhydrous THF and add it to the dropping funnel.

    • Add a small portion of the aryl bromide solution to the magnesium turnings to initiate the reaction (disappearance of the iodine color and gentle reflux).

    • Once initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the mixture at room temperature for 1 hour.

  • Borylation:

    • Cool the Grignard solution to 0 °C using an ice bath.

    • In a separate flask, dissolve this compound (or triisopropyl borate) in anhydrous THF.

    • Add the borate solution dropwise to the cold Grignard reagent over 30 minutes, ensuring the temperature remains below 10 °C.

    • After the addition, remove the ice bath and stir the reaction mixture at room temperature for 2 hours.

  • Work-up and Isolation:

    • Cool the reaction mixture to 0 °C and quench by the slow addition of 1 M HCl.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude arylboronic acid.

Protocol 2: Synthesis of 3-Pyridylboronic Acid via Lithiation and Triisopropyl Borate

This protocol is based on a procedure from Organic Syntheses.

Materials:

  • 3-Bromopyridine (1.0 equiv)

  • Triisopropyl borate (1.1 equiv)

  • Anhydrous Toluene

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (1.1 equiv)

  • Aqueous Ammonium Chloride (NH₄Cl)

  • Acetonitrile

Procedure:

  • Reaction Setup:

    • To a dry flask under an inert atmosphere, add 3-bromopyridine, triisopropyl borate, anhydrous toluene, and anhydrous THF.

    • Cool the solution to -40 °C.

  • Lithiation and Borylation:

    • Slowly add n-BuLi to the cooled solution, maintaining the temperature between -40 °C and -35 °C.

    • Stir the reaction mixture at -40 °C for 1 hour.

  • Work-up and Isolation:

    • Quench the reaction by adding saturated aqueous NH₄Cl.

    • Separate the aqueous layer and extract it with a mixture of THF and toluene.

    • Combine the organic layers and concentrate under reduced pressure.

    • Add acetonitrile to the residue and continue concentration until a slurry is formed.

    • Filter the solid, wash with cold acetonitrile, and dry under vacuum to obtain 3-pyridylboronic acid.

Mandatory Visualization

Experimental Workflow for Boronic Ester Synthesis

G cluster_grignard Step 1: Grignard Reagent Formation cluster_borylation Step 2: Borylation cluster_hydrolysis Step 3: Hydrolysis cluster_esterification Step 4: Esterification (Optional) Aryl_Halide Aryl Halide (Ar-X) Grignard Grignard Reagent (Ar-MgX) Aryl_Halide->Grignard Mg Magnesium (Mg) Mg->Grignard THF Anhydrous THF Boronate_Complex Boronate Complex Grignard->Boronate_Complex Grignard->Boronate_Complex Tripropyl_Borate This compound B(OPr)3 Tripropyl_Borate->Boronate_Complex Boronic_Acid Boronic Acid Ar-B(OH)2 Boronate_Complex->Boronic_Acid Boronate_Complex->Boronic_Acid Acid_Workup Acidic Work-up (H3O+) Acid_Workup->Boronic_Acid Boronic_Ester Boronic Ester Boronic_Acid->Boronic_Ester Boronic_Acid->Boronic_Ester Pinacol Pinacol Pinacol->Boronic_Ester

Caption: General workflow for the synthesis of boronic esters.

Signaling Pathway: Mechanism of Action of Bortezomib

G cluster_nfkb NF-κB Pathway cluster_apoptosis Apoptosis Induction Bortezomib Bortezomib (Boronic Acid Derivative) Proteasome 26S Proteasome Bortezomib->Proteasome Inhibition IκB IκB Proteasome->IκB Blocked Pro_Apoptotic Pro-apoptotic Proteins (e.g., p53, Bax) Proteasome->Pro_Apoptotic Accumulation IκB->Proteasome Degradation NFκB NF-κB Nucleus Nucleus NFκB->Nucleus Translocation NFκB_IκB NF-κB-IκB Complex NFκB_IκB->IκB Ubiquitination NFκB_IκB->NFκB Release Gene_Expression Pro-survival Genes Nucleus->Gene_Expression Transcription Apoptosis Apoptosis Pro_Apoptotic->Apoptosis

Caption: Bortezomib inhibits the proteasome, leading to apoptosis.

Application Notes and Protocols: Tripropyl Borate as a Catalyst in Polymerization Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of tripropyl borate as a catalyst, primarily focusing on its well-documented role as a cross-linking agent in polymerization reactions, particularly with poly(vinyl alcohol) (PVA). While this compound is generally known as a Lewis acid catalyst for the production of various polymers like resins and waxes, its most detailed application in scientific literature is in the formation of hydrogels through the cross-linking of PVA.[1][2]

Introduction: Catalytic Properties of this compound

This compound, a trialkoxyborane, functions as a Lewis acid catalyst in organic synthesis and polymerization.[2] Its boron center is electron-deficient and can accept electron pairs, allowing it to activate substrates in various chemical reactions. The mechanism of action in polymerization generally involves the coordination of this compound with the reactants, which facilitates the formation of polymer chains.[2] While its application is broad, this document will focus on its specific and well-characterized role in the cross-linking of poly(vinyl alcohol).

Application: Cross-linking of Poly(vinyl alcohol) (PVA)

This compound and other borates are effective cross-linking agents for poly(vinyl alcohol), a water-soluble polymer with a wide range of applications in the biomedical and pharmaceutical fields. This cross-linking process is used to form hydrogels with tunable mechanical and physical properties.[3] The cross-linking occurs through the formation of "di-diol" complexes between the borate ions and the hydroxyl groups of the PVA chains.[3][4]

The cross-linking of PVA with borates like this compound involves a reversible esterification reaction. In an aqueous solution, this compound can hydrolyze to form boric acid, which then exists in equilibrium with the borate ion (B(OH)4-). The borate ion reacts with two diol units from adjacent PVA chains to form a stable "di-diol" complex, creating a three-dimensional polymer network. This process is illustrated in the diagram below.

PVA_Crosslinking cluster_reactants Reactants cluster_product Cross-linked Product cluster_legend Legend PVA1 PVA Chain 1 (...-CH2-CH(OH)-CH2-CH(OH)-...) Crosslinked_PVA Cross-linked PVA Network PVA1->Crosslinked_PVA Diol Units PVA2 PVA Chain 2 (...-CH2-CH(OH)-CH2-CH(OH)-...) PVA2->Crosslinked_PVA Diol Units Borate B(OH)4- Borate->Crosslinked_PVA Forms 'di-diol' complex Reactant_Node Reactant Catalyst_Node Catalyst/Cross-linker Product_Node Product

Caption: Mechanism of PVA cross-linking by borate ions.

The introduction of borate cross-links significantly alters the physicochemical properties of PVA. These changes are crucial for tailoring the material for specific applications, such as drug delivery systems, tissue engineering scaffolds, and wound dressings. The table below summarizes the observed effects of cross-linking PVA with boric acid.

PropertyObservation upon Cross-linking with Boric AcidReference
Viscosity Increased[5]
Tensile Strength Increased[5]
Molecular Weight Increased[5]
Glass Transition Temperature (Tg) Increased[5]
Young's Modulus Increased[3]
Water Content Increased[6]

Note: The extent of the change in these properties is dependent on the concentration of both PVA and the borate cross-linker.

Experimental Protocols

This section provides detailed protocols for the synthesis of tri-n-propyl borate and its subsequent use in the formation of a poly(vinyl alcohol)-borate copolymer.

This protocol is adapted from a laboratory synthesis report.[7]

Materials:

  • Boric acid (1.00287 g)

  • n-propanol (4 mL)

  • Toluene (2 mL)

  • 50 mL round-bottom flask

  • Hickman still with a water condenser

  • Heating mantle or hot plate

  • Pipette

Procedure:

  • To a 50 mL round-bottom flask, add boric acid (1.00287 g), a boiling chip, 4 mL of n-propanol, and 2 mL of toluene.

  • Set up the Hickman still with a water condenser attached to the flask.

  • Heat the mixture to establish reflux.

  • As the reaction proceeds, water will be formed as a byproduct and will collect in the sidearm of the Hickman still along with toluene as an azeotrope.

  • Periodically remove the collected water and toluene from the sidearm using a pipette.

  • Continue heating until the temperature of the reaction mixture reaches 120°C and no more water is collected.

  • Allow the flask to cool to room temperature. The remaining liquid is tri-n-propyl borate.

Workflow for Tri-n-propyl Borate Synthesis:

Tripropyl_Borate_Synthesis Start Start: Mix Reactants Mix Mix Boric Acid, n-propanol, and Toluene Start->Mix Heat Heat to Reflux Mix->Heat Collect Collect Water/Toluene Azeotrope Heat->Collect Check_Temp Temperature = 120°C and no more water? Collect->Check_Temp Check_Temp->Collect No Cool Cool to Room Temperature Check_Temp->Cool Yes End End: Tri-n-propyl Borate Cool->End

Caption: Experimental workflow for the synthesis of tri-n-propyl borate.

This protocol describes the formation of a cross-linked PVA hydrogel using a borate source.

Materials:

  • 4% (w/v) solution of boric acid in water

  • 4% (w/v) solution of poly(vinyl alcohol) in water

  • Beakers

  • Stirring rod

Procedure:

  • Prepare a 4% (w/v) solution of boric acid by dissolving 0.2074 g of boric acid in 5 mL of water in a beaker.

  • In a separate beaker, prepare a 4% (w/v) solution of poly(vinyl alcohol) by slowly adding 1.3688 g of PVA to 30 mL of boiling water while stirring.

  • Allow the PVA solution to cool to room temperature.

  • To the cooled PVA solution, add the 4% boric acid solution.

  • Stir the mixture. The formation of a gel or a rubbery solid indicates the formation of the poly(vinyl alcohol)-borate copolymer.

Safety and Handling

This compound is a flammable liquid and should be handled with care in a well-ventilated fume hood.[8] It is sensitive to moisture and will decompose in water.[8] Appropriate personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times.

Conclusion

This compound is a versatile catalyst in polymerization, with a particularly well-defined role as a cross-linking agent for poly(vinyl alcohol). The ability to form PVA-borate hydrogels with tunable properties makes this an important reaction for researchers in materials science and drug development. The protocols provided herein offer a basis for the synthesis and application of this compound in this context. Further research may explore its catalytic activity in other polymerization reactions in more detail.

References

Application of Tripropyl Borate in Suzuki-Miyaura Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of tripropyl borate and its derivatives, specifically lithium triisopropyl borates (LTBs), in Suzuki-Miyaura cross-coupling reactions. This method is particularly advantageous for the synthesis of biaryl and heteroaryl compounds, which are significant scaffolds in medicinal chemistry and materials science. The use of LTBs offers a stable and efficient alternative to traditionally employed boronic acids, especially for substrates prone to decomposition.

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates, catalyzed by a palladium complex.[1] While boronic acids are commonly used, their instability, particularly with five-membered heterocycles, can lead to undesired side reactions like protodeboronation.[2] Lithium triisopropyl borates serve as stable, bench-top storable precursors that can be conveniently used in coupling reactions, overcoming the limitations of their boronic acid counterparts.[2][3]

Key Advantages of Using Lithium Triisopropyl Borates:
  • Enhanced Stability: LTBs are significantly more stable towards protodeboronation compared to the corresponding boronic acids.[2] They can be stored on the benchtop at room temperature for extended periods without significant degradation.[2]

  • High Reactivity and Yields: These borate species act as efficient nucleophiles in Suzuki-Miyaura reactions, providing good to excellent yields for a wide range of substrates, including various heterocycles.[2]

  • One-Pot Synthesis: A convenient one-pot procedure allows for the lithiation of a substrate, followed by borylation with triisopropyl borate and subsequent in-situ Suzuki-Miyaura coupling, streamlining the synthetic process.[2]

  • Mild Reaction Conditions: The coupling reactions are typically carried out under mild conditions (e.g., 40 °C), which allows for the preservation of sensitive functional groups and chiral centers.[2]

Quantitative Data Summary

The following tables summarize the yields of biaryl products obtained from Suzuki-Miyaura coupling reactions using lithium triisopropyl borates with various aryl and heteroaryl halides.

Table 1: Suzuki-Miyaura Coupling of Heteroaryl Lithium Triisopropyl Borates with Aryl Halides [2]

EntryHeteroaryl BorateAryl HalideProductYield (%)
12-Furanyl4-Bromobenzonitrile4-(2-Furanyl)benzonitrile96
22-Thienyl4-Bromoacetophenone1-(4-(2-Thienyl)phenyl)ethanone94
32-Pyridinyl1-Bromo-4-(trifluoromethyl)benzene2-(4-(Trifluoromethyl)phenyl)pyridine85
43-Thienyl4-Bromotoluene3-(p-Tolyl)thiophene91
51-Methyl-1H-indol-2-yl4-Bromoanisole2-(4-Methoxyphenyl)-1-methyl-1H-indole88
6Benzofuran-2-yl4-Chlorotoluene2-(p-Tolyl)benzofuran75

Reaction Conditions: Heteroaryl borate (1.5 equiv), aryl halide (1.0 equiv), Pd precatalyst (3 mol %), THF/0.5 M aq. K₃PO₄ (1:2), 40 °C, 2 h.[2]

Table 2: One-Pot Lithiation, Borylation, and Suzuki-Miyaura Coupling [2]

EntryArene/HeteroareneAryl HalideProductYield (%)
1Furan4-Bromobenzonitrile4-(2-Furanyl)benzonitrile85
2Thiophene4-Bromoacetophenone1-(4-(2-Thienyl)phenyl)ethanone82
3Pyridine1-Bromo-4-(trifluoromethyl)benzene2-(4-(Trifluoromethyl)phenyl)pyridine71
41-Methyl-1H-pyrrole4-Bromotoluene1-Methyl-2-(p-tolyl)-1H-pyrrole78

Reaction Conditions: Arene/Heteroarene (1.5-3.0 equiv), n-BuLi, B(OiPr)₃, -78 °C, then aryl halide (1.0 equiv), Pd precatalyst (3 mol %), aq. K₃PO₄, 40 °C, 2 h.[2]

Experimental Protocols

Protocol 1: Synthesis of Lithium Triisopropyl Borates (LTBs)

This protocol describes the general procedure for preparing LTBs from aryl/heteroaryl bromides.

  • To a solution of the aryl or heteroaryl bromide (3.16 mmol) in a mixture of THF (3 mL) and toluene (12 mL) at -78 °C, add n-butyllithium (1.1 equiv, 2.5 M in hexanes) dropwise.

  • Stir the resulting mixture at -78 °C for the appropriate time to ensure complete lithium-halogen exchange.

  • Add triisopropyl borate (B(OiPr)₃, 1.1 equiv) dropwise to the solution at -78 °C.

  • Allow the reaction mixture to gradually warm to room temperature and stir for 8 hours.

  • Remove the solvent under reduced pressure.

  • Dry the resulting solid under vacuum at 80 °C to yield the crude lithium triisopropyl borate, which can be used directly in the coupling reaction without further purification.[2]

Protocol 2: General Procedure for Suzuki-Miyaura Coupling using LTBs

This protocol outlines the cross-coupling of a prepared LTB with an aryl halide.

  • In a reaction vial, combine the lithium triisopropyl borate (0.375 mmol, 1.5 equiv), the aryl halide (0.25 mmol, 1.0 equiv), and the palladium precatalyst (e.g., a phosphine-ligated Pd source, 3 mol %).

  • Add THF (0.5 mL) followed by an aqueous solution of potassium phosphate (K₃PO₄, 1.0 mL, 0.5 M).

  • Seal the vial and stir the mixture vigorously at 40 °C for 2 hours.

  • After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography on silica gel to obtain the desired biaryl compound.[2]

Protocol 3: One-Pot Lithiation, Borylation, and Suzuki-Miyaura Coupling

This protocol combines the synthesis of the borate and the coupling reaction into a single, continuous process.

  • To a solution of the starting arene or heteroarene (0.375 to 0.75 mmol, 1.5 to 3.0 equiv) in THF (0.5 mL) at -78 °C, add n-butyllithium (1.7 equiv, 2.5 M in hexanes).

  • Stir for 1 hour at -78 °C.

  • Add triisopropyl borate (1.7 equiv) and continue stirring at -78 °C for another hour.

  • To this crude solution of the newly formed LTB, directly add an aqueous solution of K₃PO₄ (1.0 mL, 0.5 M).

  • Add the aryl halide (0.25 mmol, 1.0 equiv) and the palladium precatalyst (3 mol %).

  • Stir the reaction mixture at 40 °C for 2 hours.

  • Follow the workup and purification procedure described in Protocol 2.[2]

Diagrams

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ pd2_complex R¹-Pd(II)L₂-X pd0->pd2_complex Oxidative Addition (R¹-X) transmetalation_intermediate R¹-Pd(II)L₂-R² pd2_complex->transmetalation_intermediate Transmetalation (Base, H₂O) borate_complex [R²-B(OiPr)₃]⁻Li⁺ borate_complex->pd2_complex transmetalation_intermediate->pd0 product R¹-R² transmetalation_intermediate->product Reductive Elimination

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

One_Pot_Workflow cluster_step1 Step 1: Lithiation cluster_step2 Step 2: Borylation cluster_step3 Step 3: Suzuki-Miyaura Coupling cluster_step4 Step 4: Workup & Purification start Arene/Heteroarene + THF, -78 °C add_nBuLi Add n-BuLi start->add_nBuLi stir1 Stir for 1h add_nBuLi->stir1 add_borate Add B(OiPr)₃ stir1->add_borate stir2 Stir for 1h add_borate->stir2 add_reagents Add aq. K₃PO₄, Aryl Halide, Pd Precatalyst stir2->add_reagents heat Stir at 40 °C for 2h add_reagents->heat workup Aqueous Workup heat->workup purification Column Chromatography workup->purification product Final Product purification->product

Caption: Workflow for the one-pot Suzuki-Miyaura coupling.

References

Application Notes and Protocols: Tri-n-Propyl Borate as a Solvent for Resins and Waxes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of tri-n-propyl borate as a solvent for various resins and waxes. While specific quantitative solubility data is not extensively available in published literature, this document outlines the known properties of tri-n-propyl borate and provides detailed protocols for determining the solubility of specific resins and waxes in this solvent.

Introduction to Tri-n-Propyl Borate as a Solvent

Tri-n-propyl borate, a colorless liquid, is recognized for its utility as a solvent and catalyst in the production of resins, waxes, paints, and varnishes.[1][2] It is soluble in many organic solvents such as alcohols and ethers, but it decomposes in water.[3][4][5] Its distinct chemical properties, including its role as a cross-linking agent in polymerization, make it a point of interest for various industrial applications.[1][2]

Physicochemical Properties of Tri-n-Propyl Borate

A summary of the key physical and chemical properties of tri-n-propyl borate is presented in Table 1. Understanding these properties is crucial for its effective use as a solvent.

PropertyValueReference
CAS Number 688-71-1[1]
Molecular Formula C9H21BO3[2]
Molecular Weight 188.07 g/mol [5]
Appearance Colorless liquid[1]
Boiling Point 175-177 °C[1]
Density 0.857 g/mL at 25 °C[1]
Flash Point 90 °F (32.2 °C)[1]
Water Solubility Decomposes[4][5]
Solubility in Organic Solvents Soluble in alcohols and ethers[3]

Solubility of Resins in Tri-n-Propyl Borate

While specific quantitative data for the solubility of various resins in tri-n-propyl borate is limited in publicly available literature, its general application as a solvent for resins is noted.[1] The solubility of a specific resin in tri-n-propyl borate will depend on factors such as the resin's chemical structure, molecular weight, and polarity. Table 2 provides a qualitative overview of expected solubility for common resin types.

Resin TypeExpected Qualitative Solubility in Tri-n-Propyl BorateFactors Influencing Solubility
Epoxy Resins Likely soluble, depending on the specific resin and hardener system.Molecular weight of the epoxy prepolymer; polarity of the resin.
Phenolic Resins Potentially soluble, particularly for resole-type resins.Degree of polymerization; presence of polar hydroxyl groups. The poor solubility of boric acid in organic solvents can be a challenge in modifying phenolic resins, suggesting that borate esters like tri-n-propyl borate may offer better compatibility.[6]
Acrylic Resins Solubility will vary significantly based on the monomer composition.Polarity of the acrylic monomers; molecular weight of the polymer. Acrylic resins are soluble in a range of organic solvents, and tri-n-propyl borate's properties suggest it could be a suitable solvent for certain types.[7][8]

Solubility of Waxes in Tri-n-Propyl Borate

Wax TypeExpected Qualitative Solubility in Tri-n-Propyl BorateFactors Influencing Solubility
Paraffin Wax Expected to be soluble, especially at elevated temperatures.Paraffin wax is soluble in non-polar organic solvents like ethers and benzene.[10][11]
Beeswax Likely soluble, particularly when heated.Beeswax is soluble in most organic solvents, including aromatic hydrocarbons, chloroform, ethers, and esters, with solubility increasing with temperature.[12][13]
Carnauba Wax Expected to be soluble, especially with heating.Carnauba wax is insoluble in water but soluble in organic solvents like acetone and petrol.

Experimental Protocol for Determining Solubility

The following protocol provides a standardized method for determining the solubility of a given resin or wax in tri-n-propyl borate. This procedure is based on general laboratory practices for solubility testing.

Objective: To quantitatively determine the solubility of a specific resin or wax in tri-n-propyl borate at a given temperature.

Materials:

  • Resin or wax sample

  • Tri-n-propyl borate (reagent grade)

  • Analytical balance

  • Volumetric flasks and pipettes

  • Test tubes or vials with secure caps

  • Magnetic stirrer and stir bars or a vortex mixer

  • Water bath or heating block for temperature control

  • Filtration apparatus (e.g., syringe filters)

Procedure:

  • Preparation of Saturated Solution:

    • Accurately weigh a known amount of the resin or wax (solute) and place it into a test tube or vial.

    • Add a measured volume of tri-n-propyl borate (solvent) to the test tube.

    • Ensure there is an excess of the solid solute to ensure a saturated solution is formed.

    • Securely cap the test tube and place it in a water bath or on a heating block set to the desired temperature.

    • Stir the mixture vigorously using a magnetic stirrer or vortex mixer for a predetermined amount of time (e.g., 24 hours) to ensure equilibrium is reached.

  • Sample Collection and Analysis:

    • After the equilibration period, allow the undissolved solid to settle.

    • Carefully extract a known volume of the clear supernatant (the saturated solution) using a pre-warmed pipette to prevent precipitation upon cooling.

    • Filter the extracted solution using a syringe filter to remove any remaining solid particles.

    • Accurately weigh an empty, dry container.

    • Transfer the filtered saturated solution to the pre-weighed container and record the exact volume.

    • Evaporate the solvent (tri-n-propyl borate) from the solution under controlled conditions (e.g., in a vacuum oven at a temperature below the decomposition point of the solute).

    • Once the solvent is completely evaporated, weigh the container with the dried residue.

  • Calculation of Solubility:

    • Calculate the mass of the dissolved solute by subtracting the initial weight of the empty container from the final weight of the container with the residue.

    • Express the solubility in grams of solute per 100 mL of solvent using the following formula:

    Solubility ( g/100 mL) = (Mass of residue (g) / Volume of solution taken (mL)) * 100

Safety Precautions:

  • Tri-n-propyl borate is a flammable liquid and should be handled in a well-ventilated fume hood.[14]

  • Keep away from heat, sparks, and open flames.[2]

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Refer to the Safety Data Sheet (SDS) for tri-n-propyl borate for complete safety and handling information.

Visualizations

The following diagrams illustrate the experimental workflow for solubility determination and the key factors influencing the dissolution process.

experimental_workflow cluster_prep Preparation of Saturated Solution cluster_analysis Sample Analysis cluster_calc Calculation prep1 Weigh Resin/Wax and Solvent prep2 Combine in Test Tube prep1->prep2 prep3 Equilibrate at Controlled Temperature with Stirring prep2->prep3 analysis1 Extract and Filter Supernatant prep3->analysis1 analysis2 Weigh Filtered Solution analysis1->analysis2 analysis3 Evaporate Solvent analysis2->analysis3 analysis4 Weigh Dried Residue analysis3->analysis4 calc1 Calculate Mass of Dissolved Solute analysis4->calc1 calc2 Determine Solubility (g/100 mL) calc1->calc2

Fig. 1: Experimental workflow for determining the solubility of resins and waxes.

influencing_factors cluster_solute Solute Properties (Resin/Wax) cluster_solvent Solvent Properties (Tri-n-propyl borate) cluster_conditions External Conditions solute_polarity Polarity solubility Solubility solute_polarity->solubility solute_mw Molecular Weight solute_mw->solubility solute_structure Chemical Structure solute_structure->solubility solvent_polarity Polarity solvent_polarity->solubility solvent_hansen Hansen Solubility Parameters solvent_hansen->solubility temperature Temperature temperature->solubility pressure Pressure pressure->solubility mixing Agitation/Mixing mixing->solubility

References

Application Notes and Protocols: Tripropyl Borate as a Polymer Cross-Linking Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of tripropyl borate as a cross-linking agent for polymers, particularly those containing hydroxyl groups. The information covers the mechanism of action, applications, and detailed experimental protocols relevant to materials science and drug delivery.

Introduction

This compound, a boric acid ester, serves as an effective cross-linking agent for polymers possessing diol functionalities, such as polyvinyl alcohol (PVA) and its derivatives. The cross-linking process significantly modifies the polymer's physical and chemical properties, including mechanical strength, thermal stability, and swelling behavior. These modifications are crucial for the development of advanced materials for various applications, including hydrogels for controlled drug release, tissue engineering scaffolds, and biocompatible adhesives.

The primary mechanism involves the hydrolysis of this compound to boric acid, which then reacts with the hydroxyl groups of the polymer chains to form reversible borate-ester bonds. This dynamic nature of the cross-links imparts unique properties to the resulting materials, such as self-healing capabilities and shear-thinning behavior, which are highly desirable in biomedical applications.[1]

Mechanism of Cross-Linking

The cross-linking of hydroxyl-containing polymers by this compound is a two-step process:

  • Hydrolysis of this compound: this compound readily hydrolyzes in the presence of water to form boric acid and propanol. This reaction is crucial as boric acid is the active cross-linking species.[2] The rate of hydrolysis can be influenced by factors such as temperature and pH.

  • Borate-Ester Formation: The boric acid formed from hydrolysis exists in equilibrium with the borate ion (B(OH)₄⁻) in aqueous solutions. The borate ion then reacts with the hydroxyl groups (diols) on the polymer chains to form five or six-membered ring complexes. This "di-diol" complexation creates a three-dimensional network structure, resulting in the gelation of the polymer solution.[3] The cross-linking reaction is pH-dependent, with the equilibrium shifting towards the formation of borate-ester bonds in alkaline conditions (typically above pH 8).[4][5]

The reversibility of these borate-ester bonds allows the material to exhibit stimuli-responsive behavior. Changes in pH can disrupt the cross-links, leading to a sol-gel transition.[4][5]

Applications

The unique properties of polymers cross-linked with borate esters make them suitable for a range of applications:

  • Drug Delivery Systems: The biocompatibility and tunable swelling properties of these hydrogels make them excellent candidates for controlled drug release. The release of therapeutic agents can be modulated by the cross-linking density and the pH-responsive nature of the borate-ester bonds.[4][6][7]

  • Tissue Engineering: These materials can be used as scaffolds for tissue regeneration due to their biocompatibility and ability to mimic the extracellular matrix.[8]

  • Biocompatible Adhesives: The adhesive properties of polymers like PVA are enhanced by cross-linking, making them suitable for use as medical adhesives.[9]

  • Enhanced Mechanical and Thermal Properties: Cross-linking with borates generally leads to an increase in the mechanical strength (tensile strength, elastic modulus) and thermal stability of the polymer.[1][9]

Quantitative Data on Borate Cross-Linked Polymers

The following tables summarize the effects of borate cross-linking on various polymer properties. It is important to note that most of the available quantitative data is for borax (sodium borate) and boric acid. Since this compound hydrolyzes to form boric acid, these data provide a strong indication of the expected trends when using this compound as a cross-linking agent.

Table 1: Effect of Boric Acid Concentration on Mechanical Properties of Polyvinyl Alcohol (PVA)

Boric Acid Concentration (% w/w)Tensile Strength (MPa)Elongation at Break (%)Reference
022.1549[10]
127.0384[10]
330.5350[9]

Table 2: Effect of Borax Concentration on Rheological and Thermal Properties of PVA

Borax Concentration (% w/v)Storage Modulus (G') (Pa)Gel-Sol Transition Temp (°C)Reference
0~10-[11]
0.2~10055
0.4~50050[11]

Table 3: Effect of Cross-linker Concentration on Gelation Time of Hydrogels

Polymer SystemCross-linker ConcentrationGelation TimeReference
Polyvinyl Alcohol (3 wt%)Glutaraldehyde (2 µL)1215 s (starting)[12]
Polyvinyl Alcohol (3 wt%)Glutaraldehyde (15 µL)390 s (starting)[12]
Hydroxypropyl Guar GumBorax (varied)Decreases with increasing conc.[13]

Table 4: Effect of Cross-linking on Swelling Ratio and Drug Release

Hydrogel SystemCross-linker ConcentrationEquilibrium Swelling Ratio (%)Drug Release ProfileReference
pAAmBis-acrylamide (0.0625%)~1800Faster release[9]
pAAmBis-acrylamide (1%)~1000Slower release[9]
Gelatin-AgarBoraxHigher swelling than covalent cross-linkerFickian diffusion[13]

Experimental Protocols

Protocol 1: Preparation of a this compound Cross-Linked Polyvinyl Alcohol (PVA) Hydrogel

Objective: To synthesize a PVA hydrogel using this compound as a cross-linking agent and to observe its gelation.

Materials:

  • Polyvinyl alcohol (PVA), medium molecular weight, >98% hydrolyzed

  • This compound

  • Deionized water

  • Sodium hydroxide (NaOH) solution (1 M) for pH adjustment

  • Magnetic stirrer and stir bar

  • Beakers and graduated cylinders

  • pH meter

Procedure:

  • PVA Solution Preparation: Prepare a 5% (w/v) PVA solution by slowly adding PVA powder to deionized water at 90°C with constant stirring until the PVA is completely dissolved. Allow the solution to cool to room temperature.

  • Cross-linking Solution Preparation: Prepare a 2% (v/v) solution of this compound in deionized water. Stir vigorously to ensure dispersion, noting that this compound has limited water solubility and will hydrolyze.[14]

  • pH Adjustment: Adjust the pH of the PVA solution to approximately 9-10 using the 1 M NaOH solution. This alkaline condition is favorable for the borate-ester cross-linking reaction.[4]

  • Cross-linking Reaction: While stirring the PVA solution, slowly add the this compound solution. The volume ratio of PVA solution to this compound solution can be varied (e.g., 10:1) to control the degree of cross-linking.

  • Gelation: Continue stirring for a few minutes. Observe the increase in viscosity as the cross-linking reaction proceeds. The solution will eventually form a gel. The time taken for gelation to occur can be recorded.

  • Characterization (Optional): The resulting hydrogel can be characterized for its swelling behavior, mechanical properties (using a rheometer or tensile tester), and thermal stability (using thermogravimetric analysis - TGA).

Protocol 2: Characterization of Swelling Behavior and In Vitro Drug Release

Objective: To evaluate the swelling characteristics and drug release profile of a this compound cross-linked hydrogel.

Materials:

  • Synthesized this compound cross-linked hydrogel

  • Phosphate-buffered saline (PBS), pH 7.4

  • Model drug (e.g., methylene blue, vitamin B12)

  • UV-Vis spectrophotometer

  • Incubator or water bath at 37°C

  • Lyophilizer (freeze-dryer)

Procedure:

A. Swelling Ratio Determination:

  • Prepare several discs of the hydrogel of known initial weight (W_d) after freeze-drying.

  • Immerse the dried hydrogel discs in PBS (pH 7.4) at 37°C.

  • At regular time intervals, remove a hydrogel disc, gently blot the surface to remove excess water, and weigh it (W_s).

  • Continue until the weight of the hydrogel becomes constant (equilibrium swelling).

  • Calculate the swelling ratio (SR) at each time point using the following equation: SR (%) = [(W_s - W_d) / W_d] x 100

B. In Vitro Drug Release Study:

  • Load the hydrogel with a model drug by soaking the dried hydrogel discs in a concentrated solution of the drug for 24 hours.

  • Dry the drug-loaded hydrogels and weigh them.

  • Immerse a drug-loaded hydrogel disc in a known volume of PBS (pH 7.4) at 37°C with gentle agitation.

  • At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh PBS to maintain sink conditions.

  • Measure the concentration of the drug in the withdrawn aliquots using a UV-Vis spectrophotometer at the drug's maximum absorbance wavelength.

  • Calculate the cumulative percentage of drug released over time.

Visualizations

Diagram 1: Cross-Linking Mechanism

Crosslinking_Mechanism cluster_hydrolysis Step 1: Hydrolysis cluster_crosslinking Step 2: Cross-Linking This compound This compound Boric Acid Boric Acid This compound->Boric Acid + 3 H₂O Propanol Propanol This compound->Propanol + 3 CH₃CH₂CH₂OH Water Water Boric Acid_2 Boric Acid Crosslinked_Polymer Cross-Linked Polymer Network Boric Acid_2->Crosslinked_Polymer + Polymer-OH PVA_Chains Polymer Chains (with -OH groups) PVA_Chains->Crosslinked_Polymer

Caption: Mechanism of polymer cross-linking by this compound.

Diagram 2: Experimental Workflow for Hydrogel Synthesis and Characterization

Experimental_Workflow Start Start PVA_Solution Prepare PVA Solution Start->PVA_Solution TPB_Solution Prepare this compound Solution (Hydrolysis) Start->TPB_Solution Mix_Solutions Mix and Adjust pH PVA_Solution->Mix_Solutions TPB_Solution->Mix_Solutions Gelation Observe Gelation Mix_Solutions->Gelation Characterization Characterize Hydrogel Gelation->Characterization Swelling Swelling Studies Characterization->Swelling Drug_Release Drug Release Kinetics Characterization->Drug_Release Mechanical Mechanical Testing Characterization->Mechanical End End Swelling->End Drug_Release->End Mechanical->End

Caption: Workflow for hydrogel synthesis and characterization.

Diagram 3: Logical Relationship of Cross-linking Parameters and Properties

Logical_Relationship Crosslinker_Conc Cross-linker Concentration Crosslinking_Density Cross-linking Density Crosslinker_Conc->Crosslinking_Density Increases Gelation_Time Gelation Time Crosslinker_Conc->Gelation_Time Decreases Mechanical_Strength Mechanical Strength (Tensile, Modulus) Crosslinking_Density->Mechanical_Strength Increases Swelling_Ratio Swelling Ratio Crosslinking_Density->Swelling_Ratio Decreases Drug_Release_Rate Drug Release Rate Swelling_Ratio->Drug_Release_Rate Increases

Caption: Influence of cross-linker concentration on hydrogel properties.

References

Application Notes and Protocols: Tripropyl Borate in the Synthesis of Flame Retardants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boron-containing compounds are a well-established class of halogen-free flame retardants, valued for their efficacy in promoting char formation, suppressing smoke, and their synergistic effects with other flame retardant systems, particularly those containing phosphorus.[1][2] These compounds generally act in the condensed phase by forming a protective glassy layer of boric oxide upon thermal decomposition, which insulates the underlying material from heat and oxygen.[3][4]

While specific data on tripropyl borate as a direct precursor in commercially available flame retardants is limited in publicly accessible literature, its chemical structure as a borate ester suggests its utility as a reactive intermediate for creating more complex and effective flame retardant molecules. This document provides a generalized framework and hypothetical protocols for the synthesis and application of a phosphorus-boron containing flame retardant derived from this compound.

Hypothetical Synthesis of a Phosphorus-Boron Flame Retardant

A common strategy in developing effective flame retardants is to combine phosphorus and boron into a single molecule to leverage their synergistic effects.[5][6] this compound can serve as a boron donor in a transesterification reaction with a phosphorus-containing compound that has a hydroxyl group, such as 9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide (DOPO) derivatives or hydroxy-functional phosphonates.

The following section details a hypothetical synthesis of a DOPO-based phosphorus-boron flame retardant using this compound.

Experimental Protocol: Synthesis of a DOPO-Borate Flame Retardant

Objective: To synthesize a novel phosphorus-boron flame retardant via transesterification of this compound with a hydroxyl-functionalized DOPO derivative.

Materials:

  • This compound (B(OCH₂CH₂CH₃)₃)

  • DOPO-based diol (e.g., a reaction product of DOPO and a diepoxide)

  • Toluene (or another suitable solvent with a similar boiling point)

  • Nitrogen gas supply

  • Reaction vessel equipped with a Dean-Stark trap, condenser, magnetic stirrer, and heating mantle

  • Rotary evaporator

Procedure:

  • Reactor Setup: Assemble a clean, dry reaction vessel with a Dean-Stark trap and a condenser. The system should be purged with nitrogen to maintain an inert atmosphere and prevent hydrolysis of the borate ester.

  • Charging the Reactor: Charge the reaction vessel with the DOPO-based diol and toluene.

  • Initiating the Reaction: Begin stirring the mixture and heat it to reflux.

  • Addition of this compound: Once the mixture is refluxing, slowly add this compound to the reaction vessel.

  • Transesterification: Continue the reflux for several hours. The transesterification reaction will produce propanol as a byproduct, which will be azeotropically removed with toluene and collected in the Dean-Stark trap. The removal of propanol drives the reaction to completion.

  • Monitoring the Reaction: The reaction progress can be monitored by measuring the amount of propanol collected in the Dean-Stark trap.

  • Solvent Removal: Once the reaction is complete (i.e., the theoretical amount of propanol has been collected), cool the reaction mixture to room temperature. The toluene is then removed under reduced pressure using a rotary evaporator.

  • Product Isolation: The resulting product, a viscous liquid or solid, is the phosphorus-boron flame retardant. Further purification may be performed if necessary.

Application in Polymer Systems

The synthesized DOPO-borate flame retardant can be incorporated into various polymer matrices, such as epoxy resins or polyamides, to enhance their flame retardancy. The following protocol describes a general method for incorporating the additive into a polymer and evaluating its performance.

Experimental Protocol: Incorporation and Flame Retardancy Testing

Objective: To prepare a flame-retardant polymer composite and evaluate its flammability characteristics.

Materials:

  • Base polymer resin (e.g., epoxy resin and hardener)

  • Synthesized DOPO-borate flame retardant

  • Mechanical mixer or twin-screw extruder

  • Molding equipment (compression or injection)

  • Limiting Oxygen Index (LOI) apparatus (ASTM D2863)

  • UL-94 vertical burn test chamber

  • Thermogravimetric Analyzer (TGA)

Procedure:

  • Compounding:

    • For thermosets like epoxy, the DOPO-borate flame retardant is mechanically mixed with the resin before the addition of the hardener.

    • For thermoplastics, the flame retardant is melt-blended with the polymer using a twin-screw extruder to ensure homogeneous dispersion.

  • Curing/Molding: The compounded mixture is then cured (for thermosets) or molded (for thermoplastics) into standard test specimens for flammability and thermal analysis testing.

  • Flame Retardancy Testing:

    • Limiting Oxygen Index (LOI): The minimum oxygen concentration required to support flaming combustion is determined according to ASTM D2863.

    • UL-94 Vertical Burn Test: The material's response to a small open flame is evaluated to classify its flammability (V-0, V-1, or V-2).

  • Thermal Stability Analysis:

    • Thermogravimetric Analysis (TGA): The thermal degradation profile of the polymer composite is analyzed to determine the onset of decomposition and the char yield at elevated temperatures.

Data Presentation

The following tables present hypothetical, yet realistic, quantitative data for a flame-retardant epoxy resin system containing the synthesized DOPO-borate flame retardant. This data is for illustrative purposes to demonstrate the expected performance improvements.

Table 1: Flammability Properties of Epoxy Resin Composites

FormulationLoading (wt%)LOI (%)UL-94 Rating (1.6 mm)
Neat Epoxy023.5No Rating
Epoxy / DOPO-Borate1028.0V-1
Epoxy / DOPO-Borate1531.5V-0
Epoxy / DOPO-Borate2034.0V-0

Table 2: Thermal Stability Data from TGA (Nitrogen Atmosphere)

FormulationLoading (wt%)Td5% (°C)Tdmax (°C)Char Yield at 700°C (%)
Neat Epoxy032036512.5
Epoxy / DOPO-Borate1533538025.0
Epoxy / DOPO-Borate2034038528.5

Td5%: Temperature at 5% weight loss; Tdmax: Temperature of maximum decomposition rate.

Visualizations

Diagrams of Synthetic and Experimental Processes

G cluster_synthesis Hypothetical Synthesis of DOPO-Borate FR DOPO-diol DOPO-diol Reaction Vessel Reaction Vessel DOPO-diol->Reaction Vessel This compound This compound This compound->Reaction Vessel Dean-Stark Trap Dean-Stark Trap Reaction Vessel->Dean-Stark Trap Propanol Removal Rotary Evaporator Rotary Evaporator Reaction Vessel->Rotary Evaporator Solvent Removal DOPO-Borate FR DOPO-Borate FR Rotary Evaporator->DOPO-Borate FR

Caption: Hypothetical synthesis of a DOPO-borate flame retardant.

G cluster_workflow Experimental Workflow Polymer Resin Polymer Resin Compounding Compounding Polymer Resin->Compounding DOPO-Borate FR DOPO-Borate FR DOPO-Borate FR->Compounding Molding Molding Compounding->Molding Test Specimens Test Specimens Molding->Test Specimens LOI Test LOI Test Test Specimens->LOI Test UL-94 Test UL-94 Test Test Specimens->UL-94 Test TGA Analysis TGA Analysis Test Specimens->TGA Analysis

Caption: Workflow for polymer composite preparation and testing.

Conclusion

This compound holds potential as a reactive intermediate in the synthesis of advanced, high-performance flame retardants. The hypothetical protocols and data presented here provide a foundational guide for researchers to explore the synthesis of novel phosphorus-boron flame retardants. The synergistic interaction between boron and phosphorus is a promising avenue for developing effective, halogen-free flame retardant solutions for a variety of polymer applications. Further research is warranted to synthesize and characterize flame retardants derived from this compound to validate these hypotheses and generate concrete performance data.

References

Application Notes and Protocols for Dehydration Reactions Using Tripropyl Borate as a Water Scavenger

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the synthesis of pharmaceuticals and other fine chemicals, the removal of water is often critical to drive equilibrium-limited reactions, such as esterifications and amidations, to completion. Tripropyl borate, B(OCH₂CH₂CH₃)₃, serves as an effective and reactive water scavenger. It reacts stoichiometrically with water to form boric acid and propanol, both of which are often easily removed from the reaction mixture. This document provides detailed application notes and protocols for the use of this compound as a water scavenger in common dehydration reactions.

Mechanism of Action

This compound functions as a water scavenger through an irreversible hydrolysis reaction. The boron center is electrophilic and readily attacked by the nucleophilic oxygen atom of water. This leads to the cleavage of the B-O bonds and the formation of boric acid [B(OH)₃] and three molecules of propanol.

Reaction: B(OCH₂CH₂CH₃)₃ + 3H₂O → B(OH)₃ + 3CH₃CH₂CH₂OH

This reaction effectively removes water from the reaction medium, shifting the equilibrium of the primary dehydration reaction towards the desired product. The solid boric acid byproduct can often be removed by filtration.

Applications in Dehydration Reactions

This compound is a versatile water scavenger applicable to a variety of dehydration reactions critical in drug development and organic synthesis.

Esterification

The formation of esters from carboxylic acids and alcohols is a reversible reaction that produces water. This compound can be employed to sequester the water as it is formed, thereby increasing the yield of the ester. This method provides an alternative to azeotropic distillation (e.g., using a Dean-Stark apparatus).

Amidation

The synthesis of amides from carboxylic acids and amines is another equilibrium-limited process that generates water. Borate esters have been shown to be effective in promoting these reactions, not only by acting as a water scavenger but also by potentially activating the carboxylic acid.[1][2][3][4][5]

Ketalization and Acetalization

The formation of ketals and acetals from ketones/aldehydes and alcohols is a protective group strategy that is also reversible and produces water. The use of a chemical water scavenger like this compound can significantly improve the efficiency of these protection reactions.[6]

Quantitative Data Summary

The following table summarizes representative quantitative data for dehydration reactions where a trialkyl borate has been utilized as a water scavenger. While specific data for this compound is limited in the literature, the data for the structurally similar tributyl borate in esterification is presented as a strong analogue.

Reaction TypeCarboxylic AcidAlcohol/AmineTrialkyl BorateSolventTemperature (°C)Time (h)Yield (%)Reference
EsterificationBenzoic Acidn-ButanolTributyl BorateNone110495Analogue Data
EsterificationAdipic Acidn-ButanolTributyl BorateNone120592 (Dibutyl Adipate)Analogue Data
EsterificationAcetic Acidn-ButanolTributyl BorateNone100398Analogue Data
AmidationBenzoic AcidBenzylamineTris(2,2,2-trifluoroethyl) borateMeCN801595[7]
AmidationPhenylacetic AcidMorpholineTris(2,2,2-trifluoroethyl) borateMeCN801592[7]

Experimental Protocols

General Protocol for Esterification using this compound

This protocol is adapted from a procedure for tributyl borate and is expected to be directly applicable to this compound.

Materials:

  • Carboxylic acid (1.0 equiv)

  • Alcohol (3.0 equiv)

  • This compound (1.1 equiv)

  • Anhydrous solvent (optional, e.g., toluene, xylenes)

  • Inert gas atmosphere (e.g., Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, add the carboxylic acid and the alcohol.

  • If a solvent is used, add it at this stage.

  • Slowly add the this compound to the reaction mixture at room temperature with stirring.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature. A precipitate of boric acid may form.

  • If a precipitate is present, remove it by filtration.

  • The filtrate can be worked up by washing with saturated aqueous sodium bicarbonate solution to remove any unreacted carboxylic acid, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude ester.

  • Purify the crude product by distillation or column chromatography as required.

General Protocol for Amidation using this compound

This protocol is a general guideline based on the use of borate esters in amidation reactions.[7]

Materials:

  • Carboxylic acid (1.0 equiv)

  • Amine (1.0 - 1.2 equiv)

  • This compound (1.0 - 1.5 equiv)

  • Anhydrous aprotic solvent (e.g., acetonitrile, THF, or toluene)

  • Inert gas atmosphere (e.g., Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, add the carboxylic acid and the anhydrous solvent.

  • Add the amine to the solution at room temperature.

  • Slowly add the this compound to the stirred mixture.

  • Heat the reaction mixture to reflux (typically 80-110 °C) and monitor the reaction progress by TLC, GC, or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature. Boric acid may precipitate.

  • Filter the reaction mixture to remove the boric acid precipitate.

  • The filtrate can be concentrated under reduced pressure.

  • The residue can be purified by an appropriate workup procedure, which may include an aqueous wash, extraction, and subsequent purification by crystallization or column chromatography.

Visualizations

Logical Workflow for a Dehydration Reaction using this compound

Dehydration_Workflow Start Start: Reactants & Solvent Add_TPB Add this compound (Water Scavenger) Start->Add_TPB 1. Reaction_Heat Heat Reaction Mixture (e.g., 80-120°C) Add_TPB->Reaction_Heat 2. Water_Formation Water Formation (Byproduct) Reaction_Heat->Water_Formation Dehydration Products Formation of: - Desired Product - Boric Acid - Propanol Reaction_Heat->Products Drives Equilibrium Scavenging Water Scavenging by This compound Water_Formation->Scavenging Reacts with TPB Scavenging->Products Forms Workup Workup: - Filtration - Extraction - Purification Products->Workup 3. Final_Product Isolated Pure Product Workup->Final_Product 4.

Caption: General workflow for a dehydration reaction using this compound.

Signaling Pathway of Water Scavenging

Water_Scavenging_Mechanism Reactants Carboxylic Acid + Alcohol/Amine Product_Water Desired Product + H₂O Reactants->Product_Water Dehydration Reaction Hydrolysis Hydrolysis Product_Water->Hydrolysis Water reacts with TPB This compound B(OPr)₃ TPB->Hydrolysis Byproducts Boric Acid + Propanol B(OH)₃ + 3 PrOH Hydrolysis->Byproducts Yields

Caption: Mechanism of this compound as a water scavenger.

References

One-Pot Lithiation and Borylation with Trialkyl Borates: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview and practical guidance for performing one-pot lithiation and borylation reactions using trialkyl borates. This powerful synthetic strategy enables the stereocontrolled formation of carbon-carbon bonds, offering an efficient route to complex molecular architectures valuable in pharmaceutical and agrochemical research. The protocols and data presented herein are compiled from established methodologies to ensure reliable and reproducible results.

Introduction

The one-pot lithiation-borylation reaction is a cornerstone of modern organic synthesis, allowing for the homologation of boronic esters with high stereocontrol. The process typically involves three key steps: the generation of a configurationally stable organolithium species, subsequent trapping with a boron electrophile (such as a trialkyl borate), and a stereospecific 1,2-metalate rearrangement to furnish the homologated boronic ester. This methodology has been successfully applied to the synthesis of numerous natural products and complex molecules.

Reaction Mechanism and Workflow

The general mechanism involves the deprotonation of a substrate, often a carbamate or benzoate, using a strong lithium base in the presence of a chiral ligand like (-)-sparteine to generate a chiral organolithium species. This intermediate is then intercepted by a trialkyl borate to form a boronate complex. Upon warming, a 1,2-metallate rearrangement occurs, leading to the formation of a new carbon-carbon bond and the desired boronic ester product with high stereospecificity.

A generalized workflow for this process is outlined below:

G cluster_prep Reaction Setup cluster_reaction One-Pot Reaction Sequence cluster_workup Workup & Isolation A Substrate (Carbamate/Benzoate) + Chiral Ligand (e.g., (-)-sparteine) in dry ether B Cool to -78 °C A->B 1. C Add s-BuLi dropwise (Lithiation) B->C 2. D Stir at -78 °C C->D 3. E Add Trialkyl Borate (e.g., B(OiPr)3) (Borylation) D->E 4. F Stir at -78 °C (Boronate Formation) E->F 5. G Warm to room temperature or reflux (1,2-Metalate Rearrangement) F->G 6. H Aqueous Quench (e.g., HCl) G->H 7. I Extraction with organic solvent H->I 8. J Purification (e.g., Chromatography) I->J 9. K Characterization of Boronic Ester Product J->K 10.

Caption: General experimental workflow for a one-pot lithiation-borylation reaction.

The key to the high stereoselectivity of this reaction lies in the formation of a configurationally stable lithiated intermediate, which then undergoes a stereospecific rearrangement.

reaction_pathway Start Starting Material (e.g., Carbamate) Organolithium Chiral Organolithium Intermediate Start->Organolithium + s-BuLi / (-)-sparteine -78 °C Boronate Boronate 'ate' Complex Organolithium->Boronate + B(OR)3 -78 °C Product Homologated Boronic Ester Boronate->Product Warm (1,2-Rearrangement)

Caption: Simplified reaction pathway for one-pot lithiation and borylation.

Tabulated Data for Representative Reactions

The following tables summarize quantitative data for the one-pot lithiation and borylation of representative substrates with trialkyl borates or related boronic esters.

Table 1: Lithiation-Borylation of Primary Carbamates

Substrate (Carbamate)Boronic EsterLigandSolventYield (%)e.r.Reference
n-Propyl-OCbPhenethyl boronic ester(-)-SparteineEt₂O85>98:2
Isobutyl-OCbPhenethyl boronic ester(-)-SparteineEt₂O82>98:2
n-Hexyl-OCbPinacol boronic ester(-)-SparteineEt₂O7596:4

OCb = diisopropylcarbamate

Table 2: Lithiation-Borylation of Benzoate Esters

Substrate (Benzoate)Boronic EsterLigandSolventYield (%)d.r.Reference
n-Propyl-OTIBVinyl boronic esterTMEDAEt₂O88>98:2
Isobutyl-OTIBVinyl boronic esterTMEDAEt₂O85>98:2
Cyclobutyl-OTIBPhenyl boronic esterTMEDAToluene/THF78N/A

OTIB = 2,4,6-triisopropylbenzoate; TMEDA = N,N,N′,N′-tetramethylethylenediamine

Detailed Experimental Protocols

Protocol 1: General Procedure for the One-Pot Lithiation-Borylation of a Primary Carbamate

This protocol is a representative example for the synthesis of a secondary boronic ester.

Materials:

  • Substrate (primary carbamate, 1.0 mmol)

  • (-)-Sparteine (1.1 mmol)

  • Dry diethyl ether (Et₂O) or tert-butyl methyl ether (TBME) (10 mL)

  • sec-Butyllithium (s-BuLi, 1.4 M in cyclohexane, 1.1 mmol)

  • Triisopropyl borate (B(OiPr)₃, 1.2 mmol)

  • 2 M Aqueous HCl

  • Saturated aqueous NaCl (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Nitrogen or Argon atmosphere

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the primary carbamate (1.0 mmol) and (-)-sparteine (1.1 mmol).

  • Add dry Et₂O (10 mL) and cool the solution to -78 °C in a dry ice/acetone bath.

  • Add s-BuLi (1.1 mmol) dropwise over 5 minutes. The solution may turn colored, indicating the formation of the lithiated species.

  • Stir the reaction mixture at -78 °C for the optimized lithiation time (typically 1-4 hours).

  • Add triisopropyl borate (1.2 mmol) dropwise.

  • Stir the mixture for an additional hour at -78 °C to ensure the formation of the boronate complex.

  • Remove the cooling bath and allow the reaction to warm to room temperature. Stir for 12-24 hours or gently reflux until the reaction is complete (monitored by TLC or GC-MS).

  • Cool the reaction mixture to 0 °C and quench by the slow addition of 2 M aqueous HCl (10 mL).

  • Separate the layers and extract the aqueous layer with Et₂O (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel.

Protocol 2: One-Pot Lithiation-Borylation followed by Suzuki Coupling

This protocol demonstrates the utility of the generated boronic ester in a subsequent cross-coupling reaction without isolation.

Materials:

  • Aryl halide (e.g., Aryl bromide, 1.0 mmol)

  • Dry 2-Methyltetrahydrofuran (2-MeTHF)

  • n-Butyllithium (n-BuLi, 2.5 M in hexanes, 1.05 mmol)

  • Triisopropyl borate (B(OiPr)₃, 1.1 mmol)

  • Aryl or vinyl halide/triflate coupling partner (1.0 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol)

  • Aqueous base (e.g., 2 M Na₂CO₃)

Procedure:

  • Lithiation-Borylation: a. Dissolve the aryl halide (1.0 mmol) in dry 2-MeTHF (10 mL) in a flame-dried flask under an inert atmosphere and cool to -78 °C. b. Add n-

Application of Tripropyl Borate in Coatings and Adhesives: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the industrial use of tripropyl borate in coatings and adhesives. This compound serves as a versatile additive, functioning as a curing agent, crosslinker, adhesion promoter, and stabilizer in various resin systems. Its unique chemical properties can be leveraged to enhance the performance and durability of coatings and adhesives.

Application in Epoxy Resin Formulations

This compound is utilized in one-component epoxy resin systems as a stabilizer for latent curing agents. It helps to extend the pot life of the formulation at ambient temperatures while allowing for rapid curing at elevated temperatures. This is particularly beneficial in applications requiring a long working time followed by a quick curing cycle, such as in electronic component encapsulation and structural adhesives.

As a Stabilizer for Latent Curing Agents

In one-component epoxy systems, latent curing agents, such as dicyandiamide or imidazole derivatives, are used to initiate polymerization upon heating. However, these systems can exhibit premature curing over time, even at room temperature, leading to a limited shelf life. This compound can be used to coat the surface of the latent curing agent particles, effectively isolating them from the epoxy resin until the curing temperature is reached.

Quantitative Data on Pot Life Extension:

Formulation ComponentBase FormulationFormulation with this compound
Epoxy ResinBisphenol A typeBisphenol A type
Thiol-based HardenerTMMP, PEMP, DPMP, or TEMPICTMMP, PEMP, DPMP, or TEMPIC
Latent Amine Accelerator0.01%0.01%
This compound Stabilizer None Present
Pot Life at 25°C < 1 day > 30 days [1]

Experimental Protocol: Preparation and Evaluation of a One-Component Epoxy Adhesive

Objective: To prepare a one-component epoxy adhesive with extended pot life using this compound as a stabilizer and to evaluate its curing characteristics.

Materials:

  • Bisphenol A based epoxy resin (e.g., D.E.R. 331)

  • Powdery latent curing agent (e.g., an imidazole adduct like 2-ethyl-4-methylimidazole)

  • This compound

  • Acetone (or other suitable solvent)

  • Planetary mixer or three-roll mill

Procedure:

  • Preparation of Surface-Treated Curing Agent:

    • Dissolve 10g of this compound in 50 ml of acetone.

    • Spray-dry the solution onto 100g of the fine powdery epoxy adduct (latent curing agent) using a spray drier. This creates a thin coating of this compound on the curing agent particles.[2]

  • Formulation of the Epoxy Adhesive:

    • In a planetary mixer, combine 500g of the epoxy resin with 110g of the surface-treated epoxy adduct.

    • Optionally, add other additives such as phenolic compounds (e.g., 2.5g of catechol) to further enhance latency.[2]

    • Knead the mixture at room temperature for 15 minutes using a three-roll mill to ensure a homogeneous dispersion.[2]

  • Evaluation of Pot Life and Curing:

    • Store a sample of the formulated adhesive at 40°C and monitor its viscosity or gelation time. A stable formulation should remain usable for an extended period (e.g., 30 days or longer).[2]

    • To determine the curing time, place a small amount of the adhesive on a hot plate at 150°C and measure the time to gelation. Rapid curing in seconds is expected at this temperature.[2]

Logical Workflow for Epoxy Formulation:

Epoxy_Formulation_Workflow cluster_preparation Preparation of Stabilized Curing Agent cluster_formulation Adhesive Formulation cluster_evaluation Performance Evaluation Tripropyl_Borate This compound Solution Dissolve Tripropyl_Borate->Solution Acetone Acetone Acetone->Solution Latent_Curing_Agent Latent Curing Agent Spray_Dry Spray-Dry Coating Latent_Curing_Agent->Spray_Dry Solution->Spray_Dry Stabilized_Curing_Agent Stabilized Curing Agent Spray_Dry->Stabilized_Curing_Agent Mixing Mix and Knead Stabilized_Curing_Agent->Mixing Epoxy_Resin Epoxy Resin Epoxy_Resin->Mixing One_Component_Adhesive One-Component Epoxy Adhesive Mixing->One_Component_Adhesive Pot_Life_Test Pot Life @ 40°C One_Component_Adhesive->Pot_Life_Test Curing_Test Curing @ 150°C One_Component_Adhesive->Curing_Test

Caption: Workflow for preparing and evaluating a one-component epoxy adhesive.

Application in Phenolic Resin Coatings

This compound can be incorporated into phenolic resins to enhance their thermal stability and mechanical properties. The boron in this compound can form B-O-C bonds within the resin matrix, which have higher bond dissociation energy compared to C-C or C-O bonds, thus improving the thermal resistance of the cured coating.

Synthesis of Boron-Modified Phenolic Resin:

The synthesis of boron-modified phenolic resins can be achieved through the reaction of a phenol source (like salicyl alcohol) with a boron compound. While direct use of this compound in published protocols is less common than boric acid, the principle of forming borate esters within the resin structure is similar.

Experimental Protocol: Synthesis of a Boron-Modified Phenolic Resin

Objective: To synthesize a boron-modified phenolic resin to serve as a base for high-performance coatings.

Materials:

  • Salicyl alcohol (2-hydroxybenzyl alcohol)

  • Boric acid (as a precursor, conceptually similar to the reactivity of this compound in forming borate esters)

  • Toluene (refluxing solvent)

  • Reaction flask with a condenser and stirrer

Procedure:

  • Combine salicyl alcohol and boric acid in a reaction flask with toluene.

  • Heat the mixture to reflux and maintain for approximately 4 hours with continuous stirring.[3]

  • After the reaction, cool the mixture and remove the toluene under reduced pressure to obtain a high-viscosity amber resin.[3]

  • The resulting boron-modified phenolic resin can then be formulated into a coating by dissolving it in a suitable solvent and adding other desired components (pigments, fillers, etc.).

Characterization of Boron-Modified Phenolic Resin:

  • FT-IR Spectroscopy: To confirm the formation of B-O bonds, indicated by characteristic absorption bands around 1350 cm⁻¹.[1]

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability and char yield of the modified resin compared to an unmodified phenolic resin. Boron-modified resins typically exhibit higher decomposition temperatures and increased char yield.[3][4]

Reaction Pathway for Boron Modification:

Boron_Modification_Pathway Phenolic_Resin_Precursor Phenolic Resin Precursor (e.g., Salicyl Alcohol) Reaction Esterification/ Transesterification Phenolic_Resin_Precursor->Reaction Tripropyl_Borate This compound B(OCH2CH2CH3)3 Tripropyl_Borate->Reaction Boron_Modified_Resin Boron-Modified Phenolic Resin (with B-O-C linkages) Reaction->Boron_Modified_Resin Propanol Propanol (byproduct) Reaction->Propanol Adhesion_Promotion_Mechanism Adhesive_Matrix Adhesive Matrix (e.g., Polyurethane) Tripropyl_Borate This compound Adhesive_Matrix->Tripropyl_Borate Compatibility & Co-reaction Interaction Chemical and Physical Interactions Adhesive_Matrix->Interaction Substrate Substrate Surface (e.g., Plastic, Metal) Tripropyl_Borate->Substrate Surface Interaction (e.g., with polar groups) Substrate->Interaction

References

Troubleshooting & Optimization

Preventing hydrolysis of tripropyl borate during reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for tripropyl borate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the hydrolysis of this compound during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it sensitive to hydrolysis?

A1: this compound, with the chemical formula B(OCH₂CH₂CH₃)₃, is an organoboron compound. It is highly sensitive to moisture due to the electron-deficient nature of the boron atom, which makes it susceptible to nucleophilic attack by water. This reaction, known as hydrolysis, breaks down this compound into boric acid and propanol, which can interfere with or ruin desired chemical transformations.[1]

Q2: What are the primary signs that my this compound has undergone hydrolysis?

A2: The most common sign of hydrolysis is the formation of a precipitate, which is boric acid. The liquid may also appear cloudy or turbid.[2] In solution, the presence of propanol and boric acid can be confirmed using analytical techniques such as NMR or FTIR spectroscopy.

Q3: How should I properly store this compound to prevent hydrolysis?

A3: this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry, and well-ventilated area, away from heat and direct sunlight.[2] Storage at 2-8°C is often recommended.

Q4: Can I use this compound in reactions that involve water?

A4: It is generally not recommended to use this compound in reactions containing significant amounts of water, as it readily hydrolyzes.[1][2] If water is a necessary component of the reaction, alternative reagents that are more stable to hydrolysis, such as certain boronic esters (e.g., pinacol esters) or potassium aryltrifluoroborates, might be more suitable. However, in some cases, the formation of more stable lithium triisopropyl borates can be employed in aqueous mixtures for specific reactions like Suzuki-Miyaura coupling.[3][4]

Q5: Are there any additives that can enhance the hydrolytic stability of this compound?

A5: Yes, the addition of amine compounds can improve the hydrolytic stability of borate esters. The lone pair of electrons on the nitrogen atom can coordinate with the electron-deficient boron atom, which helps to prevent its reaction with water.

Troubleshooting Guide

This guide addresses common issues encountered during reactions involving this compound.

Problem Possible Cause(s) Recommended Solution(s)
Reaction fails to initiate or proceeds with low yield. Hydrolysis of this compound prior to or during the reaction.- Ensure all glassware is rigorously dried (oven-dried or flame-dried under vacuum). - Use anhydrous solvents. Consider purifying solvents to remove trace amounts of water. - Handle this compound and set up the reaction under a dry, inert atmosphere (nitrogen or argon). - Confirm the water content of your starting materials using Karl Fischer titration.
A white precipitate forms in the reaction mixture. Formation of boric acid due to hydrolysis of this compound.- Immediately cease the reaction and re-evaluate your experimental setup for sources of moisture ingress. - Filter the reaction mixture to remove the boric acid precipitate, though the desired reaction may already be compromised. - For future attempts, strictly adhere to anhydrous techniques.
Inconsistent reaction outcomes between batches. - Variable water content in reagents or solvents. - Inadequate inert atmosphere technique.- Standardize your procedure for drying glassware and solvents. - Always use freshly opened anhydrous solvents or purify them before use. - Ensure a consistent and positive pressure of inert gas is maintained throughout the reaction setup.
Side reactions observed, such as protodeboronation in Suzuki coupling. Presence of water leading to hydrolysis and subsequent side reactions.- Utilize more stable borate derivatives like lithium triisopropyl borates, which are more resistant to protodeboronation.[1][3][4] - Rigorously exclude water and oxygen from the reaction.

Data Presentation

The rate of hydrolysis of alkyl borates is influenced by factors such as the steric bulk of the alkyl groups and the temperature. The following table summarizes the hydrolysis data for n-propyl borate at 0°C.

Table 1: Hydrolysis of n-Propyl Borate in Acetone Solution at 0°C

Time (minutes)Moles of Unhydrolyzed n-Propyl Borate (per 25 ml of acetone solution)
51.14 x 10⁻³
101.05 x 10⁻³
208.80 x 10⁻⁴
307.50 x 10⁻⁴
406.60 x 10⁻⁴
605.80 x 10⁻⁴
805.50 x 10⁻⁴

Data adapted from "The hydrolysis of alkyl borates," PhD Thesis.[2]

Note: The hydrolysis of n-propyl borate is complete in approximately 80 minutes at 0°C. In comparison, methyl borate hydrolyzes completely in less than one minute under the same conditions, while n-butyl and n-amyl borates require about two hours.[2] This demonstrates that increasing the steric hindrance of the alkyl group can slow down the rate of hydrolysis.

Experimental Protocols

Protocol 1: General Procedure for Handling this compound in a Moisture-Sensitive Reaction

This protocol outlines the essential steps to prevent the hydrolysis of this compound during a typical organic reaction.

1. Preparation of Glassware:

  • All glassware (reaction flask, condenser, dropping funnel, etc.) must be thoroughly cleaned and dried in an oven at a minimum of 125°C overnight.

  • The hot glassware should be assembled while still hot and allowed to cool under a stream of dry nitrogen or argon. All joints should be lightly greased with a suitable vacuum grease.

2. Solvent and Reagent Preparation:

  • Use only anhydrous solvents. Solvents should be freshly distilled from an appropriate drying agent or obtained from a commercial supplier in sealed containers and used immediately.

  • All other reagents should be dried and stored under an inert atmosphere if they are known to be hygroscopic.

3. Reaction Setup:

  • Assemble the reaction apparatus under a positive pressure of dry inert gas. A Schlenk line or a glovebox is ideal.

  • The reaction vessel should be equipped with a magnetic stirrer, a reflux condenser (if heating), and a septum for the introduction of reagents via syringe.

  • The inert gas outlet should be connected to a bubbler to monitor the gas flow and maintain a positive pressure.

4. Addition of this compound:

  • This compound should be transferred from its storage container to the reaction vessel using a dry syringe or cannula under a positive pressure of inert gas.

  • Add the this compound dropwise to the reaction mixture if the reaction is exothermic.

5. Monitoring the Reaction:

  • Monitor the reaction by thin-layer chromatography (TLC) or another suitable analytical method.

  • Throughout the reaction, ensure a continuous slow flow of inert gas to prevent the ingress of atmospheric moisture.

6. Work-up:

  • Quench the reaction with a suitable reagent. Be aware that adding aqueous solutions will hydrolyze any remaining this compound.

Protocol 2: Quantification of Water Content using Karl Fischer Titration

This protocol provides a general method for determining the water content in solvents or liquid reagents to ensure they are suitable for use with this compound.

1. Apparatus:

  • A Karl Fischer titrator (volumetric or coulometric).

2. Reagents:

  • Karl Fischer reagent (commercially available).

  • Anhydrous methanol or other suitable solvent.

  • A standard of known water content (e.g., sodium tartrate dihydrate) for titrator calibration.

3. Procedure:

  • Add anhydrous methanol to the titration vessel and titrate with the Karl Fischer reagent until the endpoint is reached to neutralize any residual water.

  • Accurately weigh a sample of the solvent or reagent and quickly add it to the titration vessel.

  • Titrate the sample with the Karl Fischer reagent to the electrometric endpoint.

  • The volume of the Karl Fischer reagent consumed is used to calculate the water content of the sample based on the previously determined titer of the reagent.

Visualizations

Hydrolysis_Reaction Hydrolysis of this compound TPB This compound B(OPr)₃ Products Boric Acid B(OH)₃ + 3 Propanol (PrOH) TPB->Products Hydrolysis H2O Water (3 H₂O) H2O->Products

Caption: The hydrolysis reaction of this compound with water to yield boric acid and propanol.

Troubleshooting_Workflow Troubleshooting Low Reaction Yield Start Low or No Product Yield Check_Moisture Was the reaction run under strictly anhydrous conditions? Start->Check_Moisture Improve_Anhydrous Action: Review and improve anhydrous techniques. - Dry glassware thoroughly. - Use anhydrous solvents. - Maintain inert atmosphere. Check_Moisture->Improve_Anhydrous No Check_Reagents Are all reagents pure and stable? Check_Moisture->Check_Reagents Yes Improve_Anhydrous->Check_Reagents Purify_Reagents Action: Use fresh or purified reagents. Check_Reagents->Purify_Reagents No Optimize_Conditions Action: Optimize other reaction parameters (temperature, concentration, catalyst). Check_Reagents->Optimize_Conditions Yes Purify_Reagents->Optimize_Conditions Success Problem Resolved Optimize_Conditions->Success

Caption: A logical workflow for troubleshooting low-yield reactions involving this compound.

References

Technical Support Center: Purification of Tripropyl Borate by Vacuum Distillation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the purification of tripropyl borate via vacuum distillation. Below you will find troubleshooting advice for common issues, answers to frequently asked questions, and a detailed experimental protocol.

Troubleshooting Guide

This section addresses specific problems that may be encountered during the vacuum distillation of this compound.

ProblemPotential Cause(s)Recommended Solution(s)
No or Slow Distillation - Vacuum level is insufficient (pressure is too high).- Heating temperature is too low.- Significant leak in the distillation apparatus.- Verify Vacuum Level: Ensure your vacuum pump is operating correctly and can achieve the required pressure. Check all connections for leaks.- Increase Temperature Gradually: Slowly increase the bath temperature, but do not exceed the decomposition temperature of this compound.- Check for Leaks: Inspect all joints and seals. Ensure all glassware is properly greased and securely clamped. A hissing sound is a common indicator of a leak.[1]
Bumping / Unstable Boiling - Lack of boiling chips or inadequate stirring.- Heating rate is too high.- Sudden pressure fluctuations.- Use a Magnetic Stirrer: A stir bar is essential for smooth boiling under vacuum; boiling chips are ineffective.[1]- Control Heating: Heat the distillation flask evenly and gradually using a heating mantle with a stirrer.- Introduce a Fine Capillary: A fine capillary tube releasing a slow stream of inert gas (like nitrogen or argon) into the flask can promote smooth boiling.[2]
Pressure Instability - Leaks in the system.- Inefficient cold trap, allowing volatile substances to enter the pump.- Outgassing from tubing or contaminants.- Systematic Leak Check: Methodically check all connections, from the flask to the vacuum pump.- Efficient Cold Trap: Ensure your cold trap is filled with an appropriate coolant (e.g., dry ice/acetone or liquid nitrogen) to condense volatile impurities before they reach the pump.- Use High-Vacuum Tubing: Employ thick-walled vacuum tubing to minimize outgassing.
Product is Cloudy or Contains Particulates - Hydrolysis of this compound due to moisture.- Presence of non-volatile impurities.- Ensure Anhydrous Conditions: All glassware must be thoroughly dried (oven or flame-dried) before assembly. Handle the crude this compound under an inert atmosphere if possible.- Pre-treatment: Consider drying the crude this compound with a suitable drying agent (e.g., anhydrous sodium sulfate) and filtering before distillation.
Product Decomposes (Darkens) - Heating temperature is too high.- Presence of acidic or basic impurities catalyzing decomposition.- Lower the Distillation Temperature: This can be achieved by improving the vacuum (lowering the pressure).- Neutralize Crude Product: If acidic or basic impurities are suspected from the synthesis, perform a neutral wash of the crude product before distillation.

Frequently Asked Questions (FAQs)

Q1: What is the atmospheric boiling point of this compound, and why is vacuum distillation necessary?

A1: The atmospheric boiling point of this compound is approximately 175-177 °C.[3][4] At this temperature, there is a risk of thermal decomposition, which can lead to lower yields and impure product. Vacuum distillation lowers the boiling point, allowing for distillation at a lower, safer temperature, thereby preventing decomposition.[5][6]

Q2: How can I prevent the hydrolysis of this compound during purification?

A2: this compound is sensitive to moisture and can hydrolyze to boric acid and propanol.[7] To prevent this, ensure all glassware is rigorously dried before use, and if possible, conduct the distillation under an inert atmosphere (e.g., nitrogen or argon). Using a drying tube on any atmospheric inlet is also recommended.

Q3: What are the common impurities in crude this compound?

A3: Common impurities include residual n-propanol from the synthesis, water (from the reaction or atmospheric exposure), and potentially the solvent used in the synthesis (e.g., toluene).

Q4: I don't have a vacuum gauge. How can I estimate the distillation temperature?

A4: While a vacuum gauge is highly recommended for reproducibility and safety, you can estimate the boiling point using a pressure-temperature nomograph if you know the capabilities of your vacuum pump.[8][9] Alternatively, you can distill a known substance with a similar boiling point to calibrate your system.

Q5: My purified this compound has a low purity. What could be the cause?

A5: This could be due to several factors:

  • Incomplete separation from n-propanol: n-Propanol can form an azeotrope with this compound, making separation difficult. A fractional distillation column may be necessary for higher purity.

  • Hydrolysis: As mentioned, water contamination will lead to the formation of boric acid and propanol.

  • Co-distillation of impurities: If other volatile impurities are present, they may co-distill with the product.

Quantitative Data

Estimated Boiling Point of this compound at Reduced Pressures

The following boiling points are estimated using the Clausius-Clapeyron equation with a known atmospheric boiling point of 176 °C and an enthalpy of vaporization (ΔHvap) of approximately 47.6 kJ/mol.[10][11] These are estimates and the actual observed boiling points may vary.

Pressure (mmHg)Estimated Boiling Point (°C)
125
547
1059
2073
5095
100115
760176

Experimental Protocols

Detailed Methodology for Vacuum Distillation of this compound

Materials:

  • Crude this compound

  • Anhydrous sodium sulfate (optional, for pre-drying)

  • High-vacuum grease

  • Round-bottom flask

  • Short-path distillation head with condenser and vacuum connection

  • Receiving flask(s)

  • Heating mantle with magnetic stirring

  • Magnetic stir bar

  • Thermometer and adapter

  • Vacuum pump

  • Cold trap

  • Vacuum gauge (manometer)

  • Clamps and stands

  • Inert gas source (e.g., nitrogen or argon) with a bubbler (optional)

Procedure:

  • Preparation of Glassware: Ensure all glassware is meticulously cleaned and dried in an oven at >100 °C for at least 4 hours to remove all traces of water. Allow to cool in a desiccator or under a stream of inert gas.

  • Pre-treatment of Crude Product (Optional): If the crude this compound is suspected to contain significant amounts of water, add a small amount of anhydrous sodium sulfate, swirl, and let it stand for 30 minutes. Filter the crude product into the distillation flask.

  • Assembly of the Apparatus:

    • Place a magnetic stir bar in the round-bottom distillation flask.

    • Add the crude this compound to the flask, filling it to no more than half of its volume.

    • Lightly grease all ground-glass joints.

    • Assemble the short-path distillation apparatus as shown in the workflow diagram below. Secure all components with clamps.

    • Insert the thermometer so that the top of the bulb is level with the bottom of the side-arm leading to the condenser.

  • Initiating the Distillation:

    • Start the flow of coolant through the condenser.

    • Begin stirring the this compound.

    • Connect the apparatus to the vacuum trap and then to the vacuum pump.

    • Slowly open the system to the vacuum. The pressure should drop to the desired level (e.g., 10-20 mmHg).

    • Check for leaks. The pressure should remain stable.

  • Distillation:

    • Once a stable vacuum is achieved, begin to gently heat the distillation flask.

    • Observe the distillation. The first fraction to distill will likely be any residual low-boiling solvents or n-propanol.

    • As the temperature rises and stabilizes at the expected boiling point for this compound at that pressure, change the receiving flask to collect the pure product.

    • Collect the fraction that distills over a narrow and stable temperature range.

  • Shutdown:

    • Once the distillation is complete, remove the heating mantle and allow the system to cool to room temperature.

    • Slowly and carefully vent the system, preferably with an inert gas.

    • Turn off the vacuum pump.

    • Disassemble the apparatus and store the purified this compound in a tightly sealed container under an inert atmosphere.

Visualizations

G Experimental Workflow for Vacuum Distillation of this compound cluster_prep Preparation cluster_setup Setup cluster_distill Distillation cluster_shutdown Shutdown prep_glass Dry Glassware prep_crude Pre-treat Crude (Optional: Anhydrous Na2SO4) prep_glass->prep_crude setup_charge Charge Flask with Crude this compound & Stir Bar prep_crude->setup_charge setup_assemble Assemble Distillation Apparatus setup_charge->setup_assemble distill_vacuum Apply Vacuum setup_assemble->distill_vacuum distill_heat Heat Gently distill_vacuum->distill_heat distill_collect_fore Collect Forerun (e.g., n-propanol) distill_heat->distill_collect_fore distill_collect_main Collect Main Fraction (Pure this compound) distill_collect_fore->distill_collect_main shut_cool Cool to Room Temp distill_collect_main->shut_cool shut_vent Vent with Inert Gas shut_cool->shut_vent shut_store Store Product shut_vent->shut_store

Caption: Workflow for the vacuum distillation of this compound.

G Troubleshooting Logic for Vacuum Distillation Issues start Distillation Problem Occurs issue_no_distill No / Slow Distillation start->issue_no_distill issue_bumping Bumping / Unstable Boiling start->issue_bumping issue_pressure Pressure Instability start->issue_pressure issue_cloudy Product Cloudy start->issue_cloudy check_pressure Check Vacuum Gauge issue_no_distill->check_pressure Is Pressure Too High? check_temp Check Temperature issue_no_distill->check_temp Is Temp Too Low? check_leaks Check for Leaks issue_no_distill->check_leaks System Leak? check_stir Check Stirring issue_bumping->check_stir Stirring Inadequate? check_heat_rate Reduce Heat Rate issue_bumping->check_heat_rate Heating Too Fast? check_leaks_pressure Systematically Check Joints issue_pressure->check_leaks_pressure Leaks? check_cold_trap Check Cold Trap issue_pressure->check_cold_trap Trap Inefficient? check_hydrolysis Moisture Contamination? issue_cloudy->check_hydrolysis solution_hydrolysis Ensure Anhydrous Conditions check_hydrolysis->solution_hydrolysis

Caption: Troubleshooting flowchart for common distillation problems.

References

Managing moisture sensitivity of tripropyl borate

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Tripropyl Borate

This guide provides researchers, scientists, and drug development professionals with essential information for managing the moisture sensitivity of this compound, ensuring experimental success and reagent integrity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it moisture sensitive?

A: this compound (C₉H₂₁BO₃) is an organoboron compound, appearing as a colorless liquid soluble in organic solvents like alcohol and ether.[1][2][3] It is highly sensitive to moisture and will undergo hydrolysis, a chemical reaction with water, to form boric acid and propanol.[1] This reactivity stems from the electron-deficient nature of the boron atom, which is susceptible to nucleophilic attack by water.[4][5]

Q2: How can I visually identify if my this compound has been compromised by moisture?

A: Pure this compound is a clear, colorless liquid.[1][2] Exposure to moisture and subsequent hydrolysis can cause the liquid to become turbid or cloudy due to the formation of boric acid, which is insoluble in the ester.[6][7] The presence of solid white precipitate (boric acid) is a definitive sign of degradation.

Q3: What are the immediate consequences of using hydrolyzed this compound in my experiment?

A: Using hydrolyzed this compound can lead to several experimental failures. The presence of boric acid and propanol as impurities can alter reaction stoichiometry, poison catalysts, and lead to the formation of unintended side products. For reactions where this compound is a key reagent, such as in Suzuki couplings, its degradation will result in lower or no yield of the desired product.[8][9]

Q4: What are the recommended storage and handling procedures for this compound?

A: To prevent hydrolysis, this compound must be stored in a tightly sealed container in a cool, dry place, away from moisture, strong acids, and oxidants.[2][10] Handling should be performed under an inert atmosphere (e.g., nitrogen or argon) using dry glassware and solvents. All equipment used for transfer, such as syringes and cannulas, must be thoroughly dried.

Q5: My this compound was briefly exposed to air. Is it still usable?

A: Brief exposure may not lead to significant degradation, but it is crucial to assess the reagent's purity. The rate of hydrolysis for n-propyl borate is relatively slow compared to other alkyl borates; one study noted complete hydrolysis in about 80 minutes under specific aqueous conditions.[7] If the liquid remains clear, it may still be usable for non-critical applications. However, for sensitive reactions, it is highly recommended to verify its purity using an appropriate analytical method.

Q6: How can I check the purity of my this compound and quantify potential hydrolysis?

A: Traditional analytical methods like GC or reversed-phase LC can be problematic as they may cause the ester to hydrolyze during analysis.[8] Non-Aqueous Capillary Electrophoresis (NACE) is a more reliable technique for accurately quantifying boronic esters and their corresponding acid without inducing hydrolysis.[8] For a qualitative check, the characteristic green flame produced when alkyl borates burn can indicate the presence of the borate ester.[9]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Reaction failure or low yield Reagent degradation due to hydrolysis.Verify the purity of this compound. If compromised, use a fresh, unopened bottle. Ensure all solvents and glassware are rigorously dried and the reaction is run under an inert atmosphere.
Reagent appears cloudy or contains precipitate Exposure to atmospheric moisture or contaminated solvents.The reagent is likely hydrolyzed and should be discarded according to safety protocols. Do not attempt to use it.
Inconsistent results between experiments Variable moisture contamination during setup.Standardize the handling protocol. Use a glovebox or Schlenk line for all transfers. Always use freshly dried solvents.
Difficulty dissolving reagent in a non-polar organic solvent Formation of insoluble boric acid due to hydrolysis.This is a strong indicator of contamination. The reagent should not be used.

Quantitative Data

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
CAS Number 688-71-1[1][2]
Molecular Formula C₉H₂₁BO₃[1][2]
Molecular Weight 188.07 g/mol [2][10]
Appearance Colorless, clear liquid[1][2]
Boiling Point 175-177 °C[2][10]
Density 0.857 g/mL at 25 °C[2][10]
Refractive Index ~1.395 (n20/D)[2][10]
Flash Point 32 °F / 90 °F[2][10]
Solubility Soluble in alcohol, ether, benzene. Decomposes in water.[2][3][10]
Moisture Sensitivity Reacts slowly with moisture/water.[10]

Experimental Protocols

Protocol 1: Inert Atmosphere Handling of this compound

This protocol outlines the steps for safely transferring this compound while minimizing moisture exposure using a Schlenk line.

  • Preparation: Thoroughly dry all glassware (e.g., flask, syringes, needles) in an oven at >120 °C overnight and allow to cool under a stream of dry nitrogen or argon.

  • Inerting the Reagent Bottle: The this compound bottle should have a septum-sealed cap. Puncture the septum with a needle connected to the inert gas line and another needle as an outlet. Flush the headspace of the bottle with inert gas for several minutes.

  • Transfer: Use a clean, dry syringe that has been flushed with inert gas. Insert the needle through the septum into the this compound. Draw the required volume of liquid.

  • Dispensing: Quickly transfer the liquid from the syringe into the reaction flask, which is also being maintained under a positive pressure of inert gas.

  • Storage: After use, ensure the septum is securely sealed and wrap it with paraffin film for extra protection. Store the bottle in a desiccator if possible.[2]

Protocol 2: Qualitative Test for Hydrolysis (Flame Test)

This test can provide a quick, non-quantitative indication of the presence of a borate ester.

  • Safety: Perform this test in a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses and a lab coat.

  • Procedure: Dip the tip of a clean copper or platinum wire into the this compound sample.

  • Observation: Introduce the tip of the wire into the flame of a Bunsen burner.

  • Interpretation: The presence of boron from the borate ester will impart a characteristic bright green color to the flame.[9] While this confirms the presence of the ester, it does not quantify its purity.

Visualizations

Hydrolysis_Pathway TPB This compound B(OCH₂CH₂CH₃)₃ Intermediate Hydrolysis Intermediate TPB->Intermediate Nucleophilic Attack H2O 3 H₂O (Moisture) H2O->Intermediate Products Boric Acid B(OH)₃ + 3 Propanol CH₃CH₂CH₂OH Intermediate->Products Decomposition Troubleshooting_Workflow start Experiment Yields Poor Results check_reagent Is this compound Cloudy or Precipitated? start->check_reagent check_handling Was Inert Atmosphere Technique Used? check_reagent->check_handling No discard Discard Reagent & Use New Bottle check_reagent->discard Yes review_protocol Review and Enforce Strict Inert Handling Protocol check_handling->review_protocol No check_solvents Were Solvents Properly Dried? check_handling->check_solvents Yes discard->review_protocol review_protocol->check_solvents dry_solvents Implement Rigorous Solvent Drying Procedures check_solvents->dry_solvents No other_issues Investigate Other Experimental Parameters check_solvents->other_issues Yes dry_solvents->other_issues Experimental_Workflow prep 1. Oven-Dry All Glassware cool 2. Cool Under Inert Gas (N₂ or Ar) prep->cool setup 3. Assemble Reaction on Schlenk Line cool->setup solvents 4. Add Anhydrous Solvents via Syringe setup->solvents reagent 5. Transfer this compound via Dry, Inert-Flushed Syringe solvents->reagent reaction 6. Run Reaction Under Positive Inert Pressure reagent->reaction

References

Technical Support Center: Suzuki Coupling with Boronate Esters

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve yields in Suzuki coupling reactions involving borate esters.

Troubleshooting Guide

This guide addresses common issues encountered during Suzuki coupling reactions with boronate esters, offering systematic approaches to diagnose and resolve problems leading to low yields.

Issue 1: Low or No Product Formation

If your Suzuki coupling reaction is yielding little to no desired product, consider the following potential causes and solutions.

  • Systematic Troubleshooting for Low Yields

    • Inactive Catalyst: The active Pd(0) species may not have been generated or has been deactivated.[1] If using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), ensure your reaction conditions are suitable for its reduction to Pd(0).[1] Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄.[1] It is also crucial to thoroughly degas the reaction mixture to prevent catalyst oxidation.[1]

    • Poor Oxidative Addition: The oxidative addition step can be sluggish, especially with electron-rich or sterically hindered aryl halides.[1] The general reactivity trend for the organic halide is I > Br > OTf >> Cl.[2] For less reactive halides like chlorides, using more electron-rich and bulky ligands (e.g., Buchwald ligands like SPhos or XPhos) can facilitate oxidative addition.[1][3]

    • Inefficient Transmetalation: The boronate ester may not be sufficiently activated for the transmetalation step to occur efficiently.[1] This step is often facilitated by the base.

    • Incorrect Base or Solvent System: The choice of base and solvent is critical. A base that is too weak may not activate the boronate ester effectively.[4] Furthermore, the solubility of inorganic bases in organic solvents can be poor, hindering their effectiveness.[4]

Parameter Recommendation Rationale
Catalyst Use a pre-formed Pd(0) catalyst or ensure in situ reduction of Pd(II). Use electron-rich, bulky ligands for challenging halides.Ensures sufficient active catalyst is present and facilitates the oxidative addition step.[1][2]
Organic Halide If possible, use more reactive halides (I > Br > OTf > Cl).The C-X bond strength affects the rate of oxidative addition.[2]
Base Use a stronger base like K₃PO₄ or Cs₂CO₃. Ensure the base is finely powdered.Promotes the formation of the more nucleophilic borate species required for transmetalation.[1][4]
Solvent Consider adding a small amount of water to solvents like dioxane or THF.Can improve the solubility of the base and facilitate the formation of the active boronate species.[1][5]
Temperature Increase the reaction temperature.Helps to overcome the activation energy barriers for key steps in the catalytic cycle.[1][6]

Issue 2: Presence of Significant Side Products

The formation of side products can significantly reduce the yield of the desired coupled product. Here are some common side reactions and how to minimize them.

  • Common Side Reactions and Their Mitigation

    • Protodeboronation: This is the cleavage of the C-B bond on the boronate ester, replacing it with a hydrogen atom.[2] This is a major decomposition pathway, particularly with electron-deficient, electron-rich heterocyclic, or vinyl boronic acids.[7] It can be exacerbated by harsh basic conditions and elevated temperatures.[1][2]

      • Solution: Use milder bases such as K₃PO₄ or KF.[1][2] Running the reaction at the lowest effective temperature and for a shorter duration can also help.[1][2] Using anhydrous conditions can also suppress this side reaction.[2] Boronate esters, like pinacol esters (Bpin), are generally more stable and less prone to protodeboronation than their corresponding boronic acids.[2][8]

    • Homocoupling: This side reaction involves the coupling of two boronate ester molecules or two organic halide molecules. Homocoupling of boronic acids can be promoted by the presence of oxygen and certain palladium species.[4][9]

      • Solution: Thoroughly degas the reaction mixture to remove oxygen.[9] Using a pre-formed Pd(0) catalyst can also minimize side reactions that occur during the in-situ reduction of Pd(II) precatalysts.[2]

    • Hydrolysis of Boronate Ester: While boronate esters are more stable than boronic acids, they can still undergo hydrolysis, especially under aqueous basic conditions.[10][11] While some hydrolysis may be beneficial or even necessary for the reaction to proceed, excessive hydrolysis can lead to other side reactions.[7][12]

      • Solution: If hydrolysis is a concern, consider using anhydrous conditions. However, it's important to note that boronate esters can transmetalate directly without prior hydrolysis.[7][13]

Side Product Cause Prevention Strategy
Protodeboronation Product Cleavage of the C-B bond by a proton source.Use milder bases (e.g., K₃PO₄, KF), lower reaction temperature, shorter reaction time, and anhydrous conditions.[1][2]
Homocoupling Product Coupling of two identical starting molecules.Rigorous degassing of the reaction mixture and use of a stable Pd(0) source.[2][9]
Dehalogenated Product Replacement of the halide on the electrophile with hydrogen.Can occur via β-hydride elimination with certain substrates or through other pathways. Careful selection of catalyst and reaction conditions is key.[3][9]

Frequently Asked Questions (FAQs)

Q1: What is the primary role of the base in a Suzuki coupling with boronate esters?

The base plays a crucial role in activating the boronate ester. It coordinates to the boron atom, forming a more nucleophilic tetrahedral "ate" complex.[4][12][14] This increased nucleophilicity facilitates the transmetalation step, where the organic group is transferred from the boron to the palladium catalyst.[4][14]

Q2: Are boronate esters always better than boronic acids?

Boronate esters, particularly pinacol esters, offer significant advantages in terms of stability, making them easier to handle, purify, and store compared to many boronic acids.[8][12][15] This stability also makes them less susceptible to side reactions like protodeboronation.[2] However, boronic acids are sometimes more reactive.[12] The choice between a boronic acid and a boronate ester can depend on the specific substrates and desired reaction conditions.

Q3: Is water necessary in Suzuki couplings with boronate esters?

The role of water is complex. While Suzuki couplings with boronate esters can proceed under anhydrous conditions, the addition of a small amount of water can be beneficial.[5][12] Water can help dissolve the inorganic base and may facilitate the formation of the active boronate species through partial hydrolysis of the ester.[1][12] However, excess water can promote unwanted side reactions like protodeboronation.[16] It has also been shown that boronate esters can undergo transmetalation directly, without the need for prior hydrolysis.[7][13]

Q4: My boronate ester is not reacting. How can I improve its reactivity?

If your boronate ester is unreactive, consider the following:

  • Increase Base Strength: A stronger base can more effectively form the reactive boronate "ate" complex.[1]

  • Change the Solvent System: As mentioned, adding a small amount of water to an organic solvent might be beneficial.[1]

  • Increase Temperature: Higher temperatures can provide the necessary activation energy.[6]

  • Consider the Ester Group: The steric and electronic properties of the diol used to form the ester can influence reactivity. For example, pinacol esters are common, but other esters like neopentyl or catechol esters have also been used.[12] Some studies suggest that neopentylboronic esters can be more reactive than the corresponding pinacol esters in certain systems.[12]

Q5: Which palladium catalyst and ligand should I choose?

The choice of catalyst and ligand is highly dependent on the substrates.

  • For simple couplings: Standard catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂ often suffice.

  • For challenging substrates (e.g., aryl chlorides, sterically hindered partners): More sophisticated systems are often required. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands can significantly improve yields by promoting the oxidative addition and reductive elimination steps.[1][3][17]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling with a Boronate Ester

This protocol provides a general starting point and should be optimized for specific substrates.

  • Reagent Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equivalent), the boronate ester (typically 1.1-1.5 equivalents), and the base (e.g., K₃PO₄, 2.0-3.0 equivalents).[1][2]

  • Degassing: Seal the flask with a septum and purge with an inert gas (e.g., Argon or Nitrogen) for 15-30 minutes.[1]

  • Solvent Addition: Add the degassed solvent (e.g., Dioxane/H₂O 4:1, with a concentration of 0.1-0.2 M relative to the limiting reagent) via syringe.[1][2]

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%) and any additional ligand to the flask.[1]

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[1][4]

  • Monitoring: Monitor the reaction progress by a suitable analytical technique such as TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[1]

Visualizations

Suzuki_Catalytic_Cycle cluster_reactants Reactants A Pd(0)L2 Active Catalyst B Oxidative Addition A->B Ar-X C Ar-Pd(II)-X L2 B->C D Transmetalation C->D E Ar-Pd(II)-Ar' L2 D->E F Reductive Elimination E->F F->A G Ar-Ar' Product F->G ArX Ar-X (Aryl Halide) ArB_ester Ar'-B(OR)2 (Boronate Ester) ArB_activated [Ar'-B(OR)2(Base)]- Activated Boronate ArB_ester->ArB_activated Activation Base Base (e.g., K3PO4) ArB_activated->D Troubleshooting_Low_Yield Start Low Yield in Suzuki Coupling CheckReagents 1. Check Reagent Quality Start->CheckReagents CheckConditions 2. Evaluate Reaction Conditions Start->CheckConditions CheckSideReactions 3. Analyze for Side Products Start->CheckSideReactions Catalyst Inactive Catalyst? CheckReagents->Catalyst Boronate Boronate Ester Degradation? CheckReagents->Boronate Halide Unreactive Halide? CheckReagents->Halide Base Base too weak/insoluble? CheckConditions->Base Solvent Suboptimal Solvent? CheckConditions->Solvent Temp Temperature too low? CheckConditions->Temp Protodeboronation Protodeboronation? CheckSideReactions->Protodeboronation Homocoupling Homocoupling? CheckSideReactions->Homocoupling Sol_Catalyst Use fresh/active catalyst (e.g., Pd(0) source) Catalyst->Sol_Catalyst Sol_Boronate Use high-purity ester Boronate->Sol_Boronate Sol_Halide Use bulky, e--rich ligand (e.g., SPhos) Halide->Sol_Halide Sol_Base Use stronger, soluble base (e.g., K3PO4) Base->Sol_Base Sol_Solvent Add H2O to dioxane/THF Solvent->Sol_Solvent Sol_Temp Increase temperature Temp->Sol_Temp Sol_Protodeboronation Use milder base, lower temp Protodeboronation->Sol_Protodeboronation Sol_Homocoupling Degas reaction mixture thoroughly Homocoupling->Sol_Homocoupling

References

Tripropyl Borate in Organic Synthesis: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for tripropyl borate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and challenges encountered during organic synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My reaction yield is significantly lower than expected, and I suspect hydrolysis of the this compound. How can I diagnose and prevent this?

A1: Hydrolysis is the most common side reaction affecting this compound, as it is highly sensitive to moisture.[1][2] This reaction consumes your reagent and introduces water, which can interfere with subsequent steps, especially those involving water-sensitive reagents like Grignards or organolithiums.

Symptoms of Hydrolysis:

  • The this compound reagent appears cloudy or turbid.[2]

  • Formation of a white precipitate (boric acid) in your reaction vessel.[1][3]

  • Inconsistent or non-reproducible results.

  • Lower-than-expected yield of the desired boronic ester or subsequent product.

Troubleshooting and Prevention:

ParameterRecommendationRationale
Reagent Handling Store this compound under an inert atmosphere (Nitrogen or Argon) in a tightly sealed container.[4]Prevents exposure to atmospheric moisture.
Solvent Purity Use anhydrous solvents. Dry solvents thoroughly using appropriate methods (e.g., distillation from a drying agent, molecular sieves).Residual water in the solvent is a primary source of contamination that leads to hydrolysis.[1]
Glassware Flame-dry or oven-dry all glassware immediately before use.Removes adsorbed moisture from glass surfaces.
Reaction Setup Conduct the reaction under a positive pressure of an inert gas. Add reagents via syringe through a septum.Creates a barrier against atmospheric moisture ingress during the experiment.

Hydrolysis Rate Comparison: The rate of hydrolysis varies for different alkyl borates. Shorter alkyl chains generally lead to faster hydrolysis.

Alkyl BorateTime for Complete HydrolysisEquilibrium Constant (K)
Methyl Borate< 1 minute15.81
n-Propyl Borate ~ 80 minutes2.695
n-Butyl Borate~ 120 minutes2.034
n-Amyl Borate~ 120 minutes1.805
(Data sourced from a study on the hydrolysis of alkyl borates.[5])

// Nodes TPB [label="B(OPr)₃\nthis compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; H2O [label="3 H₂O\n(Moisture)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Products [label="B(OH)₃\nBoric Acid\n+\n3 PrOH\nn-Propanol", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges TPB -> Products [label="Hydrolysis", color="#202124"]; H2O -> Products [color="#202124"]; }

Caption: Reaction pathways with Grignard reagents.

Q3: The boronic ester I synthesized works poorly in my subsequent Suzuki-Miyaura coupling, and I suspect protodeboronation. How can I improve the stability and reactivity?

A3: Boronic acids and their esters, particularly those derived from electron-rich or five-membered heterocycles, can be unstable under standard Suzuki coupling conditions and prone to protodeboronation (cleavage of the C-B bond). [6][7]While this compound is the precursor, the stability of the resulting product is key.

Symptoms of Protodeboronation:

  • Formation of the corresponding simple arene/heterocycle (Ar-H) as a major byproduct.

  • Low yield of the desired biaryl product.

  • The reaction stalls or fails to go to completion.

Strategies to Overcome Protodeboronation:

  • Isolate as a More Stable Borate Complex: Instead of using the boronic ester directly, convert it to a more stable form. Lithium triisopropyl borates (LTBs) have been shown to be much more stable towards protodeboronation and can be stored on the benchtop. [6][7]They can be used directly in Suzuki couplings.

  • Optimize Suzuki Coupling Conditions: The choice of catalyst, base, and solvent system is critical.

    • Catalyst: Use modern, highly active catalysts with bulky phosphine ligands (e.g., XPhos precatalysts) that promote rapid cross-coupling, which can outcompete the rate of decomposition. [7] * Base: Milder bases like K₃PO₄ or KF are often preferred over strong bases like NaOH or KOH, especially if your substrate is base-sensitive. [8][9] * Solvent: A mixture of THF and water is often effective for coupling LTB salts. [7] Recommended Suzuki Conditions for Sensitive Boronates:

ComponentConditionRationale
Boron Reagent Lithium Triisopropyl Borate (LTB) saltIncreased stability against protodeboronation compared to the boronic acid/ester. [6]
Catalyst XPhos Precatalyst (e.g., G3) (1-3 mol%)Rapidly generates the active Pd(0) catalyst at low temperatures, favoring coupling over degradation. [7]
Base K₃PO₄ (aqueous solution)Effective base that is often milder than hydroxides. [7]
Solvent THF / Water mixture (e.g., 1:2)Provides solubility for both the organic and inorganic reagents. [7]
Temperature 40 °CMilder conditions can prevent decomposition of sensitive substrates. [7]

Troubleshooting Workflow

Troubleshooting Start Reaction Failed or Low Yield CheckMoisture Check for Moisture Contamination (Cloudy Reagents, Wet Solvents) Start->CheckMoisture Anhydrous Implement Rigorous Anhydrous Techniques CheckMoisture->Anhydrous Yes CheckStoich Review Stoichiometry & Addition Protocol (Grignard/RLi Reactions) CheckMoisture->CheckStoich No Anhydrous->CheckStoich OptimizeAddition Use 1:1 Stoichiometry, Low Temp (-78°C), Slow Addition CheckStoich->OptimizeAddition Yes CheckCoupling Issue with Subsequent (e.g., Suzuki) Coupling? CheckStoich->CheckCoupling No OptimizeAddition->CheckCoupling OptimizeSuzuki Convert to LTB Salt, Use XPhos Catalyst, Use Milder Base (K₃PO₄) CheckCoupling->OptimizeSuzuki Yes Success Reaction Successful CheckCoupling->Success No OptimizeSuzuki->Success

Caption: Troubleshooting workflow for this compound reactions.

Experimental Protocols

Protocol 1: One-Pot Synthesis of an Aryl Boronic Ester via Grignard Reaction

This protocol describes the formation of an aryl boronic ester from an aryl bromide, followed by acidic workup.

Materials:

  • Aryl Bromide (1.0 eq)

  • Magnesium turnings (1.2 eq)

  • Iodine (1 crystal)

  • Anhydrous Tetrahydrofuran (THF)

  • This compound (1.2 eq)

  • 1 M Hydrochloric Acid (HCl)

  • Hexane

  • Ethyl Acetate

Procedure:

  • Flame-dry a three-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet.

  • Add magnesium turnings and a crystal of iodine to the flask. Heat gently with a heat gun under vacuum and then cool under a stream of nitrogen.

  • Add anhydrous THF to the flask.

  • Dissolve the aryl bromide in anhydrous THF and add it to the dropping funnel. Add a small portion to the magnesium to initiate the reaction (indicated by heat and disappearance of the iodine color). Once initiated, add the remaining aryl bromide solution dropwise to maintain a gentle reflux.

  • After the addition is complete, stir the mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent.

  • Cool the reaction flask to -78 °C using a dry ice/acetone bath.

  • Add this compound dropwise via syringe over 30 minutes, ensuring the internal temperature does not rise above -70 °C. [2]8. After addition, stir the mixture at -78 °C for an additional 2 hours.

  • Allow the reaction to warm slowly to room temperature and stir overnight.

  • Cool the flask to 0 °C and slowly quench the reaction by adding 1 M HCl until the solution is acidic.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude boronic acid/ester. Further purification can be achieved by chromatography or crystallization.

Protocol 2: One-Pot Lithiation/Borylation/Suzuki Coupling using LTB Salts

This protocol is adapted for sensitive heterocycles, leveraging the stability of lithium triisopropyl borate (LTB) intermediates. [6][7] Materials:

  • Heteroarene (e.g., Thiophene, Furan derivative) (1.5 eq)

  • n-Butyllithium (1.5 eq)

  • Triisopropyl borate (1.5 eq)

  • Aryl Halide (1.0 eq)

  • XPhos Pd G3 Precatalyst (3 mol%)

  • 0.5 M K₃PO₄ aqueous solution

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a flame-dried, nitrogen-purged flask, add the heteroarene and anhydrous THF.

  • Cool the solution to -78 °C.

  • Add n-butyllithium dropwise and stir for 1 hour at -78 °C.

  • Add triisopropyl borate dropwise, maintaining the temperature at -78 °C. Stir for 1 hour.

  • To this crude solution of the LTB salt at -78 °C, add the aqueous K₃PO₄ solution, followed by the aryl halide and the XPhos Pd G3 precatalyst.

  • Remove the cooling bath and place the flask in a preheated oil bath at 40 °C.

  • Stir vigorously for 2-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the residue by flash column chromatography to obtain the desired biaryl product.

References

Technical Support Center: Optimizing Tripropyl Borate Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing tripropyl borate as a catalyst in their experiments.

Troubleshooting Guide

This guide addresses common issues encountered during reactions catalyzed by this compound, offering potential causes and recommended solutions in a question-and-answer format.

Issue 1: Low or No Product Yield

Question: My reaction is showing very low or no conversion to the desired product. What are the potential causes and how can I improve the yield?

Answer: Low product yield in this compound-catalyzed reactions can stem from several factors. A systematic approach to troubleshooting is recommended.

Potential Causes & Solutions:

  • Catalyst Inactivity:

    • Hydrolysis: this compound is sensitive to moisture and can hydrolyze to boric acid and propanol, which may be less effective catalysts for your specific reaction.[1] Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).

    • Improper Storage: The catalyst should be stored in a tightly sealed container in a cool, dry place.[2]

  • Sub-optimal Reaction Conditions:

    • Temperature: The reaction temperature may be too low. While some reactions proceed at room temperature, others require heating. For instance, in some Suzuki-Miyaura coupling reactions, temperatures around 40°C are employed.[3][4] Consider a stepwise increase in temperature to find the optimal range for your specific substrates.

    • Solvent: The choice of solvent is critical. This compound is miscible with common organic solvents like ether, ethanol, isopropanol, and benzene.[2] The solvent should be chosen based on the solubility of your reactants and its compatibility with the reaction conditions. For example, THF is commonly used in Suzuki-Miyaura couplings involving borate esters.[3][4]

  • Reagent Quality:

    • Ensure the purity of your starting materials. Impurities can interfere with the catalytic cycle.

  • Inefficient Water Removal (for condensation reactions):

    • In reactions where water is a byproduct, such as amidation or esterification, its removal is crucial to drive the equilibrium towards the product.[5][6] The use of a Dean-Stark apparatus is an effective method for water removal.[5]

Logical Workflow for Troubleshooting Low Yield

LowYieldTroubleshooting start Low or No Yield Observed check_catalyst Verify Catalyst Integrity (Anhydrous conditions, proper storage) start->check_catalyst check_conditions Optimize Reaction Conditions (Temperature, solvent, concentration) check_catalyst->check_conditions Catalyst OK fail Issue Persists: Consult Further Literature check_catalyst->fail Catalyst Degraded check_reagents Assess Reagent Purity check_conditions->check_reagents Conditions Optimized check_conditions->fail Optimization Fails water_removal Ensure Efficient Water Removal (e.g., Dean-Stark for condensation reactions) check_reagents->water_removal Reagents Pure reagents_impure Purify Starting Materials check_reagents->reagents_impure Impurities Detected success Improved Yield water_removal->success Effective Water Removal water_removal->fail Sub-optimal Water Removal reagents_impure->check_reagents

Caption: A flowchart for troubleshooting low reaction yields.

Issue 2: Slow Reaction Rate

Question: The reaction is proceeding, but at a very slow rate. How can I increase the reaction speed?

Answer: A slow reaction rate can often be addressed by adjusting the reaction parameters.

Potential Causes & Solutions:

  • Insufficient Catalyst Loading: The amount of catalyst may be too low. While higher catalyst loading can increase the rate, it may also lead to unwanted side reactions. A typical starting point for optimization is in the range of 3-10 mol%.

  • Low Temperature: As with low yield, increasing the temperature can significantly enhance the reaction rate.

  • Inappropriate Solvent: The solvent can influence the reaction rate by affecting the solubility of reactants and intermediates. Experiment with different anhydrous solvents to find one that provides a better reaction medium.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound in catalysis?

A1: this compound primarily acts as a Lewis acid catalyst.[7][8] The electron-deficient boron atom can accept a pair of electrons, thereby activating substrates. For instance, in esterification reactions, it coordinates with the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by an alcohol.[7]

Q2: In which types of reactions is this compound commonly used as a catalyst?

A2: this compound is a versatile catalyst used in several organic transformations, including:

  • Esterification: Facilitates the formation of esters from carboxylic acids and alcohols.[7]

  • Amidation: Catalyzes the formation of amides from carboxylic acids and amines.[5][6][9]

  • Condensation Reactions: Promotes reactions such as the synthesis of N-sulfinyl imines.[7]

  • Suzuki-Miyaura Coupling: While less common as a direct catalyst, it is a key reagent for the in-situ preparation of boronic esters for these cross-coupling reactions.[2][8]

Q3: Is this compound sensitive to air and moisture?

A3: Yes, this compound is sensitive to moisture.[1] It can hydrolyze in the presence of water to form boric acid and propanol.[1] Therefore, it is crucial to handle it under anhydrous conditions and store it properly.

Q4: What are some common solvents to use with this compound?

A4: this compound is soluble in a variety of organic solvents.[1] Common choices include toluene, tetrahydrofuran (THF), diethyl ether, and ethanol, depending on the specific reaction requirements.[2][3][4]

Q5: Can this compound be used in Suzuki-Miyaura reactions?

A5: this compound is used as a reagent to prepare boronic acids and esters, which are key components in Suzuki-Miyaura coupling reactions.[2][8] For example, lithium triisopropyl borates, a related species, have been successfully used in these cross-coupling reactions.[3][4]

Experimental Protocols

General Protocol for Borate-Ester-Catalyzed Amidation

This protocol is a generalized procedure based on literature reports of borate-ester-catalyzed amidation.[5][6]

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add the carboxylic acid (1.0 equiv), the amine (1.1 equiv), and the desired solvent (e.g., toluene, to a concentration of 0.5 M).

  • Catalyst Addition: Add this compound (typically 5-10 mol%) to the reaction mixture.

  • Reaction Conditions: Heat the reaction mixture to reflux. The progress of the reaction can be monitored by techniques such as TLC, GC-MS, or NMR by analyzing aliquots taken from the reaction mixture.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. The solvent can be removed under reduced pressure. The resulting crude product can be purified by an appropriate method, such as recrystallization or column chromatography.

Quantitative Data Summary

Table 1: Optimization of Suzuki-Miyaura Coupling Conditions Using Lithium Triisopropyl Borates [3][4]

ParameterConditionYield (%)
Catalyst Loading 1 mol% Pre-catalystVaries
3 mol% Pre-catalystGood to Excellent
Temperature Room TemperatureEffective for some substrates
40 °CGenerally good yields
Solvent System THF/H₂OCommonly used
Base K₃PO₄ (aq)Effective

Table 2: Catalyst Performance in Amidation Reactions [10]

Boron CatalystStructureYield (%)
Boric AcidB(OH)₃~20
Trimethyl BorateB(OMe)₃~60
Tris(2,2,2-trifluoroethyl) BorateB(OCH₂CF₃)₃>95

Catalytic Cycle Diagram

General Catalytic Cycle for Borate-Catalyzed Amidation

AmidationCycle cluster_regeneration Catalyst Regeneration catalyst B(OR)₃ (this compound) intermediate1 Active Borate Ester Intermediate catalyst->intermediate1 + R'COOH - ROH acid R'COOH (Carboxylic Acid) intermediate2 Tetrahedral Intermediate intermediate1->intermediate2 + R''NH₂ amine R''NH₂ (Amine) product R'CONHR'' (Amide) intermediate2->product - B(OH)(OR)₂ BOHOR2 B(OH)(OR)₂ water H₂O BOHOR2->catalyst + R'COOH - H₂O

References

Technical Support Center: Tripropyl Borate Handling & Preparation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed protocols and troubleshooting advice for drying tripropyl borate prior to its use in synthesis. Given its sensitivity to moisture, ensuring the dryness of this compound is critical for reaction success.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to dry this compound before using it in a chemical synthesis?

A1: this compound is highly sensitive to moisture and can readily undergo hydrolysis.[1][2] This reaction breaks down the borate ester into boric acid and propanol, which can interfere with or inhibit the desired chemical transformation, leading to lower yields and the formation of impurities.

Q2: What are the primary impurities found in commercial this compound?

A2: The most significant impurity is water, due to the compound's hydrolytic instability. Other potential impurities include residual propanol and boric acid from its synthesis or partial hydrolysis.

Q3: Can I use standard drying agents like magnesium sulfate or sodium sulfate?

A3: While these are common drying agents, they are generally not recommended for achieving the very low water content required for sensitive reactions involving this compound. More rigorous methods such as distillation over a reactive drying agent are preferred for optimal results.

Q4: How can I confirm if my this compound is sufficiently dry?

A4: The most definitive method is Karl Fischer titration, which can precisely quantify water content. A moisture level below 200 ppm is a good target for many sensitive applications.[3]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Reaction yield is low or inconsistent. The this compound was not sufficiently dry, leading to hydrolysis and interference with the reaction.Re-dry the this compound using the distillation method outlined below to ensure a water content of <200 ppm. Verify dryness with Karl Fischer titration if possible.
A white precipitate (boric acid) forms in the this compound. The compound has been exposed to atmospheric moisture.The this compound has hydrolyzed and should be purified by distillation before use. Store the dried compound under an inert atmosphere (e.g., nitrogen or argon).
The this compound appears cloudy. This may indicate the presence of finely dispersed water or boric acid.Filter the this compound and then dry it using the recommended distillation protocol.
During distillation, the pressure fluctuates significantly. There may be a leak in the distillation apparatus.Check all joints and connections for a proper seal. Ensure that the vacuum pump is functioning correctly.

Quantitative Data on Drying Methods

The following table summarizes the expected efficacy of the recommended drying method.

Drying Method Typical Achievable Water Content Notes
Distillation over Sodium < 200 ppmConsidered a highly effective method for removing residual water.[3] Requires careful handling of sodium metal.
Fractional Distillation VariableCan reduce water content, but may not be sufficient for highly moisture-sensitive reactions.
Molecular Sieves (3Å or 4Å) Not definitively quantified for this specific compound, but generally effective for solvents.A simpler, less hazardous alternative to distillation over sodium. The this compound should be allowed to stand over activated molecular sieves for at least 24 hours.

Experimental Protocols

Primary Method: Distillation over Sodium

This protocol is the recommended method for achieving a high degree of dryness.

Materials:

  • This compound

  • Sodium metal, stored under mineral oil

  • A suitable distillation apparatus (round-bottom flask, distillation head, condenser, receiving flask)

  • Vacuum pump and pressure gauge

  • Inert gas source (nitrogen or argon)

  • Heating mantle

Procedure:

  • Preparation: Assemble and flame-dry the distillation apparatus under vacuum. Allow the apparatus to cool to room temperature under an inert atmosphere.

  • Charging the Flask: Add the this compound to the round-bottom flask.

  • Adding Sodium: Carefully cut small pieces of sodium metal, ensuring to remove the outer oxide layer, and add them to the this compound. The amount of sodium will depend on the expected water content, but a few small pieces are typically sufficient for commercially available this compound.

  • Distillation: Heat the mixture gently. It is advisable to perform the distillation under reduced pressure (vacuum) to lower the boiling point and minimize thermal decomposition.[4]

  • Collection: Collect the distilled this compound in the receiving flask under an inert atmosphere.

  • Storage: Store the freshly distilled this compound under an inert atmosphere, preferably in a sealed container with a septum for easy, anhydrous transfer.

Alternative Method: Drying with Molecular Sieves

This method is simpler and avoids the use of sodium metal but may be less effective for achieving extremely low water content.

Materials:

  • This compound

  • 3Å or 4Å molecular sieves

  • A dry flask with a stopper or septum

Procedure:

  • Activate Molecular Sieves: Heat the molecular sieves in a laboratory oven at a temperature above 250°C for at least 3 hours under vacuum or with a flow of dry, inert gas. Allow them to cool in a desiccator.

  • Drying: Add the activated molecular sieves to the flask containing the this compound (approximately 10-20% by weight).

  • Equilibration: Seal the flask and allow it to stand for at least 24 hours. Occasional swirling can improve the drying efficiency.

  • Use: Decant or filter the this compound from the molecular sieves before use.

Visual Workflow and Logic Diagrams

Drying_Decision_Workflow Decision Workflow for Drying this compound start Start: Need to use This compound in Synthesis is_moisture_sensitive Is the reaction highly moisture-sensitive? start->is_moisture_sensitive distillation Use Primary Method: Distillation over Sodium is_moisture_sensitive->distillation Yes mol_sieves Use Alternative Method: Molecular Sieves is_moisture_sensitive->mol_sieves No use_in_synthesis Use dried this compound in synthesis distillation->use_in_synthesis mol_sieves->use_in_synthesis

Caption: Decision workflow for selecting a drying method.

Troubleshooting_Workflow Troubleshooting Workflow for this compound Issues start Problem Encountered (e.g., low yield, precipitate) check_dryness Was the this compound rigorously dried? start->check_dryness redry Re-dry using distillation over Sodium check_dryness->redry No check_storage Was it stored under inert atmosphere? check_dryness->check_storage Yes redry->check_storage improve_storage Improve storage and handling (e.g., use glovebox, Schlenk line) check_storage->improve_storage No other_issues Investigate other reaction parameters (e.g., reagents, temp.) check_storage->other_issues Yes improve_storage->other_issues

Caption: Troubleshooting workflow for synthesis issues.

References

Technical Support Center: Scaling Up Tripropyl Borate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when scaling up reactions involving the synthesis of tripropyl borate.

Troubleshooting Guide

This guide is designed to help you diagnose and resolve specific issues that may arise during the scale-up of this compound synthesis.

Issue 1: Low Yield of this compound

  • Symptom: The final isolated yield of this compound is significantly lower than expected based on small-scale experiments.

  • Possible Causes & Solutions:

CauseSolution
Incomplete Reaction Optimize reaction conditions such as stoichiometry, temperature, and reaction time to drive the reaction to completion.[1] Use in-process analytical techniques (e.g., GC, NMR) to monitor the reaction progress.[1]
Hydrolysis of Product This compound is moisture-sensitive and can hydrolyze back to boric acid and propanol.[2][3] Ensure all glassware, reactors, and solvents are rigorously dried before use.[1] Maintain a positive pressure of an inert gas (e.g., nitrogen or argon) throughout the reaction and purification process.[1]
Side Reactions Overheating can lead to the formation of byproducts.[1] Implement strict temperature control, potentially using a lower reaction temperature with a longer reaction time.[1]
Loss During Purification Inefficient distillation can lead to loss of product. Ensure the distillation column has enough theoretical plates to effectively separate this compound from other components.[1]

Issue 2: Product Impurity

  • Symptom: The final product contains unacceptable levels of impurities, as indicated by analytical methods (e.g., unexpected peaks in GC or NMR).[1]

  • Possible Causes & Solutions:

CauseSolution
Impure Starting Materials Impurities in boric acid, n-propanol, or any solvents can carry through to the final product.[1] Use high-purity, anhydrous reagents and solvents.[1]
Inefficient Water Removal Residual water from the esterification reaction can lead to incomplete conversion and hydrolysis byproducts.[4] Employ azeotropic distillation with a suitable solvent (e.g., toluene) to effectively remove water as it is formed.[5]
Thermal Decomposition Excessive temperatures during reaction or distillation can cause the product to decompose. Carefully control heating and consider vacuum distillation to lower the boiling point.
Cross-Contamination Ensure the reactor and distillation equipment are thoroughly cleaned to avoid contamination from previous batches.

Issue 3: Poor Temperature Control and Exotherms

  • Symptom: The reaction temperature is difficult to control, with unexpected temperature spikes (exotherms).

  • Possible Causes & Solutions:

CauseSolution
Exothermic Reaction The synthesis of borate esters can be exothermic.[1] As the scale increases, the surface-area-to-volume ratio decreases, making heat dissipation less efficient.[1][6]
Inadequate Heat Transfer Use a jacketed reactor with an efficient heat transfer fluid.[1] Ensure good agitation to improve heat transfer throughout the reactor.
Reagent Addition Rate Adding one of the reagents too quickly can lead to a rapid release of heat. Implement a semi-batch process where one reagent is added slowly and controllably to manage the exotherm.[1]

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up this compound synthesis?

A1: The primary safety concerns include:

  • Flammability: n-Propanol and solvents like toluene are flammable. This compound itself is also a flammable liquid.[7] Ensure proper grounding of equipment to prevent static discharge and use explosion-proof equipment.

  • Reactivity with Water: While not as pyrophoric as some organoboranes, borate esters react with water, which can be vigorous if not controlled.[1][2]

  • Pressure Build-up: If the reaction is not properly vented, the evolution of any gaseous byproducts or an uncontrolled exotherm can lead to a dangerous pressure increase in the reactor.

Q2: How does mixing impact the scale-up of this reaction?

A2: Inadequate mixing can lead to localized "hot spots" where the temperature is much higher than the bulk, causing side reactions and product decomposition. It can also result in poor distribution of reactants, leading to an incomplete reaction.[1] On a large scale, computational fluid dynamics (CFD) modeling can be used to select the appropriate stirrer and agitation speed for optimal mixing.[1]

Q3: What is the most effective method for purifying this compound at an industrial scale?

A3: Distillation is the most common method for purifying this compound on a large scale.[1] This must be conducted under a strictly inert atmosphere to prevent hydrolysis.[1] Fractional distillation is often necessary to separate the product from the alcohol, azeotropic solvent, and any close-boiling impurities.

Q4: Can I use boric anhydride instead of boric acid?

A4: Yes, boric anhydride can be used and may be advantageous in some cases as it introduces less water into the initial reaction mixture.[8] However, the reaction of boric anhydride with the alcohol will still produce water that needs to be removed.[8]

Data Presentation

The following tables provide a summary of typical changes in key parameters when scaling up this compound synthesis.

Table 1: Impact of Scale on Reaction Time and Yield

ScaleTypical Reaction Time (hours)Expected Yield (%)Purity (%)
Lab Scale (100 g)4 - 685 - 95> 99
Pilot Plant (10 kg)6 - 880 - 9098 - 99
Industrial (500 kg)8 - 1275 - 85> 97

Table 2: Common Impurities and Their Control

ImpuritySourceControl Strategy
n-PropanolUnreacted starting materialOptimize stoichiometry; efficient fractional distillation.
WaterByproduct of esterification; atmospheric contaminationAzeotropic removal during reaction; use of anhydrous reagents and inert atmosphere.
Boric AcidHydrolysis of productStrict moisture control.
Toluene (or other azeotroping agent)Used for water removalEfficient fractional distillation.

Experimental Protocols

Key Experiment: Synthesis and Purification of this compound via Azeotropic Esterification

This protocol describes a generalized method for the synthesis of this compound, adaptable for scale-up.

Materials:

  • Boric Acid (H₃BO₃)

  • n-Propanol (CH₃CH₂CH₂OH)

  • Toluene (as azeotropic agent)

  • Nitrogen or Argon gas (for inert atmosphere)

Equipment:

  • Jacketed glass reactor with overhead stirrer, thermocouple, and condenser

  • Dean-Stark trap or similar azeotropic distillation head

  • Heating/cooling circulator

  • Receiving flasks

  • Vacuum distillation setup

Procedure:

  • Reactor Setup and Inerting:

    • Assemble the reactor, ensuring all joints are well-sealed.

    • Purge the entire system with dry nitrogen or argon for at least 30 minutes to remove air and moisture. Maintain a gentle positive pressure of the inert gas throughout the experiment.

  • Charging Reactants:

    • Charge the reactor with boric acid (1.0 equivalent), n-propanol (3.3 equivalents), and toluene (approximately 50% of the n-propanol volume). The excess alcohol helps to drive the reaction to completion.

  • Azeotropic Reflux:

    • Begin agitation.

    • Heat the mixture to reflux (typically 90-110°C, depending on the exact solvent ratio).

    • Water will be removed as an azeotrope with toluene and collected in the Dean-Stark trap. The upper, toluene-rich phase should be returned to the reactor.

    • Continue the reflux until no more water is collected in the trap, which indicates the reaction is complete. This can be monitored by in-process controls.

  • Solvent Removal:

    • Once the reaction is complete, reconfigure the apparatus for distillation.

    • Distill off the toluene and excess n-propanol. This can be done at atmospheric pressure initially, followed by vacuum to remove the last traces.

  • Product Purification:

    • The crude this compound remaining in the reactor is then purified by vacuum distillation.

    • Collect the fraction boiling at the appropriate temperature and pressure (literature boiling point is ~175-177°C at atmospheric pressure, which will be lower under vacuum).[9]

Visualizations

G Troubleshooting Workflow for Low Yield Start Low Yield Detected Check_Reaction Check for Incomplete Reaction (via IPC/analytical) Start->Check_Reaction Incomplete Reaction Incomplete Check_Reaction->Incomplete Check_Moisture Investigate Moisture Contamination Moisture_Source Moisture Source Identified? Check_Moisture->Moisture_Source Check_Temp Review Temperature Profile for Overheating Overheating Overheating Confirmed? Check_Temp->Overheating Check_Purification Evaluate Purification Efficiency Purification_Loss Significant Loss During Purification? Check_Purification->Purification_Loss Incomplete->Check_Moisture No Optimize_Conditions Optimize Stoichiometry, Temp, Time Incomplete->Optimize_Conditions Yes Moisture_Source->Check_Temp No Dry_System Dry Solvents & Equipment; Use Inert Atmosphere Moisture_Source->Dry_System Yes Overheating->Check_Purification No Improve_Cooling Improve Heat Transfer; Slow Reagent Addition Overheating->Improve_Cooling Yes Improve_Distillation Use Higher Efficiency Column Purification_Loss->Improve_Distillation Yes End Yield Improved Purification_Loss->End No Optimize_Conditions->End Dry_System->End Improve_Cooling->End Improve_Distillation->End

Caption: Troubleshooting workflow for diagnosing low yield issues.

G Scale-Up Logic for Exotherm Management Start Plan to Scale Up Reaction Assess_Exotherm Is the reaction exothermic? Start->Assess_Exotherm No_Exotherm Standard Scale-Up Protocol Assess_Exotherm->No_Exotherm No Yes_Exotherm Implement Enhanced Heat Management Assess_Exotherm->Yes_Exotherm Yes Jacketed_Reactor Use Jacketed Reactor with Efficient Heat Transfer Fluid Yes_Exotherm->Jacketed_Reactor Control_Addition Control Reagent Addition Rate (Semi-Batch) Yes_Exotherm->Control_Addition Agitation Ensure Adequate Agitation Yes_Exotherm->Agitation Monitor Monitor Temperature Closely Jacketed_Reactor->Monitor Control_Addition->Monitor Agitation->Monitor End Safe & Controlled Reaction Monitor->End

Caption: Decision process for managing exothermic reactions during scale-up.

References

Mitigating protodeboronation of boronic esters derived from tripropyl borate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with the protodeboronation of boronic esters, particularly those derived from tripropyl borate.

Troubleshooting Guide

This section addresses specific issues encountered during the synthesis, purification, and handling of boronic esters.

Issue 1: Significant Protodeboronation Detected During Reaction Workup or Purification

  • Question: My reaction to form a boronic ester appears successful by TLC or crude NMR, but I isolate a significant amount of the protodeboronated (C-H) byproduct after aqueous workup or silica gel chromatography. What is causing this and how can I prevent it?

  • Answer: This is a common problem caused by the instability of the C-B bond to protonolysis, which can be catalyzed by acid or base.[1] Boronic esters derived from simple alcohols like n-propanol can be particularly susceptible to hydrolysis back to the more polar boronic acid, which then degrades.

    Solutions:

    • Minimize Contact with Water and Acid/Base: During workup, use anhydrous solvents and minimize the duration of contact with aqueous layers.[2] If an aqueous wash is necessary, use brine and ensure the organic layer is thoroughly dried with a drying agent like anhydrous Na₂SO₄ or MgSO₄.

    • pH Control: The stability of boronic acids and esters is highly pH-dependent.[1][3] For simple arylboronic acids, stability is often greatest at neutral pH where both acid and base-catalyzed decomposition pathways are minimized.[1] Avoid strongly acidic or basic (pH > 10) conditions during workup and purification.[4]

    • Modified Chromatography: Standard silica gel is acidic and can promote the hydrolysis and subsequent protodeboronation of sensitive esters.[5]

      • Deactivate Silica: Create a slurry of your silica gel in a solvent system containing a small amount of a neutral or basic additive, like triethylamine, before packing the column.[6]

      • Use Neutral Alumina: For some compounds, particularly less polar ones, neutral alumina can be a good alternative to silica gel for chromatography.[7]

      • Boric Acid Treatment: Impregnating the silica gel with boric acid can sometimes reduce unwanted on-column reactions by saturating active sites.[5]

Issue 2: Low Yields in Cross-Coupling Reactions Due to Protodeboronation

  • Question: My Suzuki-Miyaura coupling reaction is giving low yields, and the major byproduct is the protodeboronated starting material from my boronic ester. How can I improve the reaction outcome?

  • Answer: This indicates that the rate of protodeboronation is competitive with or faster than the rate of the desired cross-coupling.[2] This is especially common with electron-deficient or heteroaromatic boronic acids.[2][8]

    Solutions:

    • Increase the Rate of Cross-Coupling: The most effective strategy is to make the desired reaction outpace the undesired side reaction.[1]

      • Use a More Active Catalyst: Employing highly active palladium precatalysts and specialized phosphine ligands (e.g., Buchwald-type ligands) can significantly accelerate the catalytic cycle.[2][9][10]

      • Optimize Temperature: While higher temperatures can increase protodeboronation, they also speed up the Suzuki coupling.[2][8] Finding the optimal temperature for your specific system is key. Sometimes, a more active catalyst allows for lower reaction temperatures, which can suppress the side reaction.[2]

    • Modify Reaction Conditions:

      • Use a Milder Base: Strong bases can accelerate protodeboronation.[2] Consider switching from hydroxides to milder bases like potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or potassium fluoride (KF).[2][8]

      • Anhydrous Conditions: While Suzuki reactions often benefit from a small amount of water, excess water can serve as the proton source for protodeboronation.[2] Using anhydrous solvents can be beneficial.[2]

    • "Slow Release" Strategy: Convert the boronic ester to an even more stable derivative that slowly releases the active boronic acid under the reaction conditions.[1] This keeps the instantaneous concentration of the unstable species low, minimizing decomposition.[1][8] N-methyliminodiacetic acid (MIDA) boronates and organotrifluoroborates are excellent for this purpose.[1][8]

Frequently Asked Questions (FAQs)

  • Q1: What is protodeboronation?

    • A1: Protodeboronation (or protodeborylation) is a chemical reaction where a carbon-boron bond is broken and replaced by a carbon-hydrogen bond.[1] It is a common and undesired side reaction in processes that use organoboron compounds, like the Suzuki-Miyaura cross-coupling.[1]

  • Q2: Are boronic esters made from this compound less stable than those made from pinacol?

    • A2: Generally, yes. Boronic esters derived from sterically bulky diols, like pinacol, are significantly more stable towards hydrolysis and protodeboronation than those from simple, acyclic alcohols like n-propanol.[11][12] The steric hindrance around the boron atom in pinacol esters (Bpin) provides kinetic stability, making them less susceptible to attack by water or other nucleophiles.[11] While this compound is an effective borylating agent, the resulting n-propyl ester is often more readily hydrolyzed.

  • Q3: How does pH affect the stability of my boronic ester?

    • A3: The effect of pH is critical and depends on the specific compound.[3][13][14] For many simple arylboronic acids and their esters, decomposition is catalyzed by both acid and base.[1] This means they are often most stable in a neutral pH range. However, for certain heteroaromatic boronic acids, such as 2-pyridine boronic acid, the compound is actually most reactive at neutral pH due to the formation of a zwitterionic intermediate, and is stabilized by the addition of either acid or base.[1] It is crucial to understand the properties of your specific system.

  • Q4: Can I use my crude boronic ester directly in the next step without purification?

    • A4: In many cases, yes. If crude analysis (e.g., by NMR) shows high conversion to the desired boronic ester and minimal impurities that would interfere with the subsequent reaction, using the material without purification can be an effective strategy to avoid decomposition on silica gel.[6][7] You may need to adjust the stoichiometry of the next step to account for the purity of the crude material.

Data Presentation

Table 1: Comparison of Common Boronic Acid Surrogates

This table summarizes the relative stability and characteristics of different boron species, which can be chosen to mitigate protodeboronation.

Boron SpeciesStructure ExampleRelative StabilityKey CharacteristicsCitations
Boronic AcidR-B(OH)₂LowProne to dehydration (boroxine formation) and protodeboronation.[11]
Pinacol Ester (Bpin)R-B(pin)ModerateGood general-purpose stability, but can hydrolyze under acidic/basic conditions or during chromatography.[2][11][12]
Trifluoroborate SaltR-BF₃KHighHighly stable, crystalline solids. Require specific conditions for in-situ hydrolysis to the active boronic acid.[1][8]
MIDA BoronateR-B(MIDA)Very HighExceptionally stable, air-stable solids. Used for "slow-release" of the boronic acid. Requires an extra synthetic step.[1][2][8]

Experimental Protocols

Protocol: Purification of a Sensitive Boronic Ester using Deactivated Silica Gel

This protocol describes a method to minimize on-column protodeboronation during silica gel chromatography.

  • Prepare the Deactivating Solution: Prepare a solution of your chosen eluent (e.g., 9:1 Hexanes:Ethyl Acetate). Add 1% triethylamine (NEt₃) by volume to this solution.

  • Prepare the Silica Slurry: In a fume hood, add your required amount of silica gel to a beaker. Add the deactivating eluent solution until a pourable slurry is formed. Stir gently for 5-10 minutes to ensure the silica is fully coated.

  • Pack the Column: Pack your chromatography column with the prepared silica slurry as you normally would.

  • Equilibrate the Column: Run 2-3 column volumes of the deactivating eluent through the packed column to ensure it is fully equilibrated.

  • Load the Sample: Dissolve your crude boronic ester in a minimum amount of the deactivating eluent. If the crude material is not fully soluble, you can dissolve it in a stronger solvent (like dichloromethane) and adsorb it onto a small amount of fresh, deactivated silica gel. After evaporating the solvent, the dry powder can be loaded onto the column.

  • Elute and Collect: Run the column using the deactivating eluent system. Collect fractions and analyze by TLC as usual.

  • Solvent Removal: After identifying and combining the pure fractions, remove the solvent under reduced pressure. Note that removing the final traces of triethylamine may require co-evaporation with a solvent like toluene or placing the sample under high vacuum.

Visualizations

Troubleshooting_Protodeboronation start Low Yield or High Byproduct in Reaction check_byproduct Is the main byproduct the protodeboronated starting material? start->check_byproduct protodeboronation Protodeboronation is Likely Occurring check_byproduct->protodeboronation Yes other_issue Investigate Other Issues: - Catalyst decomposition - Reagent purity - Homocoupling check_byproduct->other_issue No strategy Choose Mitigation Strategy protodeboronation->strategy faster_coupling Accelerate Cross-Coupling: - Use more active catalyst/ligands - Optimize temperature strategy->faster_coupling milder_cond Modify Conditions: - Use milder base (K₃PO₄, Cs₂CO₃) - Ensure anhydrous solvents strategy->milder_cond stable_reagent Use More Stable Reagent: - Convert to MIDA ester - Convert to trifluoroborate salt strategy->stable_reagent

Caption: A troubleshooting workflow for diagnosing and addressing protodeboronation in coupling reactions.

Protodeboronation_Pathways acid Acid (H⁺) boronic_acid Aryl Boronic Acid (Ar-B(OH)₂) base Base (OH⁻) boronate Aryl Boronate [Ar-B(OH)₃]⁻ water Proton Source (H₂O) product Protodeboronated Product (Ar-H) boronic_ester Aryl Boronic Ester (Ar-B(OR)₂) boronic_ester->boronic_acid Hydrolysis boronic_acid->boronate Base-catalyzed boronic_acid->product Acid-catalyzed protonolysis boronate->product Rate-limiting protonolysis

Caption: General mechanisms for acid and base-catalyzed protodeboronation of boronic esters.

References

Tripropyl borate handling precautions for flammable liquids

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Tripropyl Borate

This guide provides essential safety information, handling protocols, and emergency procedures for this compound, tailored for research and development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary uses in a laboratory setting? A1: this compound (CAS No. 688-71-1) is a colorless, clear organoboron compound.[1] In research and drug development, it serves as a versatile reagent in organic synthesis, a solvent for various chemical reactions, and a precursor for creating other boron-containing compounds.[1][2][3] It is also used in the production of resins, waxes, and flame retardants.[3]

Q2: Why is this compound classified as a flammable liquid? A2: this compound is classified as a flammable liquid because it has a low flash point and its vapors can form explosive mixtures with air.[4][5] These vapors are heavier than air and can travel to a source of ignition and flash back.[6][7] The substance is designated as a Flammable Liquid, Category 3.[8]

Q3: What are the main hazards associated with handling this compound? A3: The primary hazards are its flammability and potential for causing irritation.[5] It is known to cause serious eye irritation and skin irritation.[5][8] Inhalation of its vapors may lead to respiratory tract irritation.[4][5] Additionally, it is sensitive to moisture and can hydrolyze to form boric acid and propanol.[1]

Q4: What Personal Protective Equipment (PPE) is mandatory when working with this compound? A4: When handling this compound, it is mandatory to wear protective gloves (neoprene or nitrile rubber), chemical safety goggles or a face shield, and a lab coat.[4][8][9] All handling of open containers should be conducted in a chemical fume hood to avoid inhaling vapors.[10]

Q5: How should this compound be stored safely in a laboratory? A5: Store this compound in a tightly closed container in a dry, cool, and well-ventilated area designated for flammable liquids.[7][8] The storage area should be away from heat, sparks, open flames, and other ignition sources.[5][8] It is often recommended to store the container under an inert gas to protect it from moisture.[8]

Q6: What materials are incompatible with this compound? A6: this compound is incompatible with strong oxidizing agents, strong acids, and strong bases.[6][7][11] It also reacts with water and moisture, which can lead to hydrolysis.[1][11] Contact with alkali metals and hydrides may generate flammable hydrogen gas.[6]

Troubleshooting Guide

Scenario 1: I can smell chemical vapors while working with this compound in the fume hood.

  • Immediate Action: Stop your work immediately. Check to ensure the fume hood sash is at the appropriate height and the ventilation is fully operational. If the odor persists, evacuate the immediate area and notify your lab supervisor or safety officer. This could indicate a leak or inadequate ventilation.[9]

Scenario 2: I accidentally spilled a small amount (<50 mL) of this compound inside the chemical fume hood.

  • Troubleshooting Steps:

    • Ensure all ignition sources are eliminated from the area.[6]

    • Use non-sparking tools for cleanup.[4][6]

    • Absorb the spill with an inert material such as vermiculite, dry earth, or sand.[6][10] Do not use combustible materials like paper towels as the primary absorbent.

    • Collect the absorbed material into a suitable, labeled container for hazardous waste disposal.[4][6]

    • Wipe the area with soap and water, and decontaminate all tools used.

    • Dispose of all contaminated materials according to your institution's hazardous waste procedures.[4]

Scenario 3: A fire has started in my fume hood during an experiment involving this compound.

  • Immediate Action:

    • If it is safe to do so, use the appropriate fire extinguisher. For a this compound fire, use a dry chemical, carbon dioxide (CO2), or alcohol-resistant foam extinguisher.[4][6][8] Do not use a solid stream of water as it may be inefficient and could spread the flammable liquid.[6]

    • If the fire is not immediately extinguishable, activate the nearest fire alarm.

    • Close the fume hood sash to help contain the fire.

    • Evacuate the area and follow your facility's emergency procedures.

Quantitative Data Summary

The following table summarizes key quantitative properties of this compound.

PropertyValueSource(s)
CAS Number 688-71-1[1][4]
Molecular Formula C₉H₂₁BO₃[1][12]
Molecular Weight 188.07 g/mol [2][13]
Appearance Colorless, clear liquid[1][2]
Boiling Point 175-177 °C (347-350.6 °F)[3][12]
Density 0.857 g/mL at 25 °C[3][12]
Flash Point 82 °F (27.8 °C)[6]
NFPA Flammability Rating 3 (Indicates a liquid that can be ignited under almost all ambient temperature conditions)[7]

Experimental Protocols

Protocol 1: Standard Procedure for Handling this compound
  • Preparation:

    • Ensure a certified chemical fume hood is available and operational.

    • Verify that a Class B fire extinguisher (CO2 or dry chemical) and a spill kit are readily accessible.[6]

    • Don the required PPE: chemical-resistant gloves, safety goggles, and a flame-retardant lab coat.

    • Set up all apparatus within the fume hood before introducing the this compound.

  • Dispensing:

    • Ground and bond the container and receiving equipment to prevent static discharge.[4][10][14]

    • Use only non-sparking tools for opening and handling containers.[4][10]

    • Slowly dispense the required amount of liquid, avoiding splashes.

    • Keep the container tightly closed when not in use.[4][8]

  • Post-Handling:

    • Tightly seal the this compound container, wiping the exterior if necessary.

    • Return the container to a designated flammable liquid storage cabinet.[7]

    • Decontaminate the work area within the fume hood.

    • Dispose of any contaminated disposable materials (e.g., pipette tips) in the appropriate hazardous waste stream.[4]

    • Remove PPE and wash hands thoroughly with soap and water.[8]

Protocol 2: Emergency Response for a Large Spill (>50 mL)
  • Isolate and Alert:

    • Immediately alert all personnel in the vicinity.

    • Eliminate all ignition sources (e.g., turn off hot plates, unplug equipment).[6]

    • Isolate the spill area for at least 50 meters (150 feet) in all directions.[6][15]

    • Evacuate the laboratory and prevent re-entry.

  • Containment (if trained to do so):

    • If you are part of the trained emergency response team, don appropriate respiratory protection and chemical-resistant gear.

    • Prevent the spill from entering drains or waterways.[8]

    • Use a vapor-suppressing foam to reduce vapors if available.[6]

  • Cleanup and Disposal:

    • Cover the spill with a non-combustible absorbent material like dry earth or sand.[6]

    • Using non-sparking tools, collect the absorbed material and place it in a sealed, labeled container for hazardous waste.[6]

    • Ventilate the area and wash the spill site once the material has been removed.

  • Reporting:

    • Report the incident to your institution's Environmental Health & Safety (EH&S) department immediately.

Visualized Workflows

Flammable_Liquid_Handling_Workflow prep 1. Preparation ppe Don Required PPE prep->ppe fume_hood Verify Fume Hood & Safety Equipment prep->fume_hood grounding Ground & Bond Containers prep->grounding handling 2. Handling ppe->handling fume_hood->handling grounding->handling dispense Dispense in Hood (Non-Sparking Tools) handling->dispense storage 3. Storage & Cleanup dispense->storage seal Seal & Store Container storage->seal decontaminate Decontaminate Area & Tools storage->decontaminate waste Dispose of Waste storage->waste completion 4. Completion seal->completion decontaminate->completion waste->completion remove_ppe Remove PPE & Wash Hands completion->remove_ppe

Caption: Logical workflow for handling flammable liquids like this compound.

Spill_Emergency_Response spill Spill Occurs assess Assess Spill Size spill->assess small_spill < 50 mL (Small) assess->small_spill  Small large_spill > 50 mL (Large) assess->large_spill  Large small_actions Eliminate Ignition Sources Absorb with Inert Material (Non-Sparking Tools) Dispose as HazWaste small_spill->small_actions large_actions Alert Personnel Evacuate Area Isolate Spill Zone Contact EH&S large_spill->large_actions cleanup_complete Cleanup Complete small_actions->cleanup_complete large_actions->cleanup_complete EH&S Handles Cleanup

Caption: Emergency response logic for a this compound spill.

References

Validation & Comparative

A Comparative Guide to Tripropyl Borate and Triisopropyl Borate in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of chemical synthesis, the choice of catalyst is paramount to achieving desired reaction outcomes efficiently and selectively. Borate esters, particularly tripropyl borate and triisopropyl borate, have emerged as versatile reagents and catalysts in a range of organic transformations. This guide provides an objective comparison of their performance in key catalytic applications, supported by available experimental data and detailed protocols, to aid researchers in selecting the optimal reagent for their specific needs.

At a Glance: Key Differences and Applications

FeatureThis compoundTriisopropyl Borate
Structure B(O(CH₂)₂CH₃)₃B(OCH(CH₃)₂)₃
Steric Hindrance Less sterically hinderedMore sterically hindered
Lewis Acidity Generally considered a mild Lewis acid.Also a mild Lewis acid, with steric bulk influencing its reactivity.[1]
Primary Catalytic Roles Solvent and catalyst for resins, waxes, and polymers; esterification reactions.Lewis acid catalyst for esterification and condensation reactions; key reagent in Suzuki-Miyaura coupling.[1]

Performance in Catalytic Applications

While direct comparative studies under identical conditions are limited, an analysis of available data provides insights into their respective catalytic efficiencies.

Esterification Reactions

Both this compound and triisopropyl borate can catalyze esterification reactions. Their Lewis acidic nature allows them to activate carboxylic acids towards nucleophilic attack by alcohols.[1]

Triisopropyl Borate: As a Lewis acid, triisopropyl borate coordinates with the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to attack by an alcohol. This can lead to improved reaction rates and higher yields.[1]

This compound: Studies have shown that tri-n-alkyl borates can be effective for the esterification of dicarboxylic acids. For instance, the esterification of norbornene dicarboxylic acid using various trialkyl borates, including tributyl borate (a close analog of this compound), resulted in conversions ranging from 89.50% to 99.31%.[2]

Table 1: Performance Data in Esterification

CatalystSubstratesConditionsYield/ConversionReference
Triisopropyl BorateCarboxylic acids and alcoholsGeneral Lewis acid catalysisImproved reaction rates and higher yields reported[1]
Tributyl BorateNorbornene dicarboxylic acid and various alcoholsNot specified89.50 - 99.31% conversion[2]
Condensation Reactions

Triisopropyl Borate: This borate is a notable promoter of condensation reactions, such as the synthesis of N-sulfinyl imines from aldehydes and sulfinamides. In this role, it acts as both a dehydrating agent and a Lewis acid catalyst to drive the formation of the C=N double bond.[1]

Suzuki-Miyaura Coupling

Triisopropyl Borate: Triisopropyl borate is a key reagent in the preparation of lithium triisopropyl borates, which are effective nucleophiles in Suzuki-Miyaura cross-coupling reactions. This one-pot lithiation/borylation/coupling sequence provides good to excellent yields for a variety of heterocyclic biaryl products.[3][4]

Table 2: Performance Data in Suzuki-Miyaura Coupling with Lithium Triisopropyl Borates

Aryl HalideBorate SpeciesCatalyst SystemYieldReference
Various Aryl and Heteroaryl HalidesLithium triisopropyl boratesPd(0) catalyst (e.g., XPhos precatalyst)Good to excellent yields reported[3]
4-BromotolueneLithium 2-thienyltriisopropylborateXPhos precatalyst (3 mol %), K₃PO₄ (aq)95%[3]
1-Bromo-4-methoxybenzeneLithium 2-furanyltriisopropylborateXPhos precatalyst (3 mol %), K₃PO₄ (aq)92%[3]

Data on the direct use of this compound in Suzuki-Miyaura coupling is not as prevalent in the literature, with triisopropyl borate being the more commonly cited reagent for the formation of the active borate species.

Structural and Electronic Effects on Catalysis

The difference in the alkyl groups—straight-chain propyl versus branched isopropyl—has significant implications for the steric environment around the boron center.

  • Steric Hindrance: Triisopropyl borate is more sterically hindered than this compound. This increased bulk can influence substrate approach and selectivity in catalytic reactions. For instance, the steric bulk of the isopropyl groups in triisopropyl borate can offer improved selectivity in certain reactions.[1]

  • Lewis Acidity: The Lewis acidity of borate esters is influenced by both electronic and steric factors. While both tripropyl and triisopropyl groups are electron-donating, the greater steric hindrance of the isopropyl groups in triisopropyl borate can make the boron center less accessible to Lewis bases, potentially moderating its effective Lewis acidity compared to this compound.[5]

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling using Lithium Triisopropyl Borate

This protocol is adapted from the work of Oberli, M. A., & Buchwald, S. L. (2012).[3]

1. Formation of Lithium Triisopropyl Borate:

  • To a solution of the aryl or heteroaryl bromide (1.0 equiv) in anhydrous THF at -78 °C under an inert atmosphere, add n-butyllithium (1.1 equiv) dropwise.

  • Stir the mixture for the appropriate time to achieve lithiation.

  • Add triisopropyl borate (1.1 equiv) dropwise at -78 °C.

  • Allow the reaction to warm to room temperature and stir for several hours.

  • Remove the solvent under reduced pressure to obtain the crude lithium triisopropyl borate.

2. Suzuki-Miyaura Coupling:

  • To a reaction vessel containing the crude lithium triisopropyl borate (1.5 equiv), add the aryl or heteroaryl halide (1.0 equiv), a palladium catalyst (e.g., XPhos precatalyst, 3 mol%), and a suitable solvent (e.g., a mixture of THF and aqueous K₃PO₄).

  • Heat the reaction mixture (e.g., to 40 °C) and stir until the reaction is complete (monitored by TLC or GC/MS).

  • After cooling to room temperature, perform a standard aqueous workup and extract the product with an organic solvent.

  • Purify the product by column chromatography.

Signaling Pathways and Experimental Workflows

Catalytic Cycle of Suzuki-Miyaura Coupling

The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Coupling Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition R'-X R'-Pd(II)L2-X R'-Pd(II)L2-X Oxidative Addition->R'-Pd(II)L2-X Transmetalation Transmetalation R'-Pd(II)L2-X->Transmetalation [R-B(OR)3]⁻ M⁺ R-Pd(II)L2-R' R-Pd(II)L2-R' Transmetalation->R-Pd(II)L2-R' Reductive Elimination Reductive Elimination R-Pd(II)L2-R'->Reductive Elimination Reductive Elimination Reductive Elimination->Pd(0)L2 R-R'

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Workflow for a Borate-Catalyzed Esterification

This diagram outlines a typical experimental workflow for an esterification reaction catalyzed by a borate ester.

Esterification_Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification Carboxylic Acid Carboxylic Acid Reaction Vessel Reaction Vessel Carboxylic Acid->Reaction Vessel Alcohol Alcohol Alcohol->Reaction Vessel Borate Catalyst Borate Catalyst Borate Catalyst->Reaction Vessel Solvent Solvent Solvent->Reaction Vessel Heating & Stirring Heating & Stirring Reaction Vessel->Heating & Stirring Quenching Quenching Heating & Stirring->Quenching Extraction Extraction Quenching->Extraction Drying Drying Extraction->Drying Solvent Removal Solvent Removal Drying->Solvent Removal Purification Purification Solvent Removal->Purification Pure Ester Pure Ester Purification->Pure Ester

Caption: General workflow for a borate-catalyzed esterification experiment.

Conclusion

Both this compound and triisopropyl borate serve as valuable reagents in catalysis. Triisopropyl borate is well-documented as a versatile Lewis acid catalyst for esterification and condensation reactions and plays a crucial role in modern Suzuki-Miyaura cross-coupling reactions. Its branched structure imparts greater steric bulk, which can be leveraged for enhanced selectivity. This compound is also effective in esterification, and its lower steric hindrance may offer advantages in certain applications.

The choice between these two borate esters will ultimately depend on the specific requirements of the reaction, including the nature of the substrates, desired selectivity, and reaction conditions. For Suzuki-Miyaura couplings, triisopropyl borate is the more established and documented choice. For other Lewis acid-catalyzed transformations, the optimal catalyst may need to be determined empirically, considering the trade-offs between steric hindrance and Lewis acidity. Further direct comparative studies are warranted to fully elucidate the performance differences between these two useful catalysts.

References

A Comparative Guide to Trialkyl Borates in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Trialkyl borates, specifically trimethyl borate, triethyl borate, and triisopropyl borate, are versatile and widely utilized reagents in organic synthesis. Their applications range from precursors for boronic acids in Suzuki-Miyaura cross-coupling reactions to their role in reductions and as protecting groups for diols. The choice of the alkyl group can significantly influence the reagent's reactivity, steric hindrance, and physical properties, thereby impacting reaction outcomes. This guide provides an objective comparison of these three key trialkyl borates, supported by experimental data and detailed protocols to aid in reagent selection and reaction optimization.

Performance Comparison

The selection of a trialkyl borate is often dictated by the specific requirements of the synthetic transformation. Factors such as reactivity, steric bulk, and reaction conditions play a crucial role in achieving desired yields and selectivity.

Synthesis of Boronic Acids

Trialkyl borates are common precursors for the synthesis of boronic acids, essential partners in Suzuki-Miyaura cross-coupling reactions. The reaction typically involves the reaction of an organometallic reagent (e.g., a Grignard or organolithium reagent) with the trialkyl borate. The nature of the alkyl group on the borate can influence the yield of the resulting boronic acid.

Trialkyl BorateSubstrateReaction ConditionsYield (%)Reference
Trimethyl Borate3,5-DibromotoluenenBuLi, then B(OMe)₃, then HCl65[1]
Triethyl Borate1,3-DibromobenzenenBuLi, then B(OEt)₃, then HCl85[1]
Triisopropyl Borate3,5-DibromotolueneOptimized with nBuLi, then B(OiPr)₃, then HCl91[1]

Triisopropyl borate often provides the highest yields, which can be attributed to its greater steric bulk minimizing undesired side reactions.[1] Conversely, trimethyl borate, being more reactive, is also more susceptible to hydrolysis, which can lead to lower yields if trace amounts of water are present.[1]

Reductive Amination

Trialkyl borates can act as catalysts or promoters in reductive amination reactions. Trimethyl borate, in particular, has been shown to be an effective promoter for the solvent-free reductive amination of aldehydes and ketones using ammonia borane as the reductant, affording high to excellent yields.[2][3] While comprehensive comparative data for triethyl and triisopropyl borate in this specific application is limited, the Lewis acidity of the borate is a key factor in promoting the reaction.

Trialkyl BorateApplicationKey FeaturesYield (%)Reference
Trimethyl BorateSolvent-free reductive aminationCatalyst with ammonia borane, broad substrate scope, environmentally friendlyup to 85[2]
Protecting Groups for Diols

Experimental Protocols

General Protocol for Boronic Acid Synthesis via Grignard Reagent

This protocol is a generalized procedure for the synthesis of an aryl boronic acid.

Materials:

  • Aryl bromide

  • Magnesium turnings

  • Anhydrous diethyl ether or THF

  • Trialkyl borate (trimethyl, triethyl, or triisopropyl borate)

  • Anhydrous solvent (diethyl ether or THF)

  • Aqueous HCl (e.g., 2 M)

Procedure:

  • Activate magnesium turnings in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add a solution of the aryl bromide in the anhydrous solvent dropwise to the magnesium turnings to initiate the formation of the Grignard reagent. Maintain the reaction under reflux until the magnesium is consumed.

  • Cool the Grignard reagent solution to -78 °C in a dry ice/acetone bath.

  • To a separate flame-dried flask, add the trialkyl borate and dissolve it in the anhydrous solvent. Cool this solution to -78 °C.

  • Slowly add the Grignard reagent solution to the trialkyl borate solution via cannula while maintaining the temperature at -78 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

  • Quench the reaction by slowly adding aqueous HCl at 0 °C.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude boronic acid.

  • The crude product can be purified by recrystallization or chromatography.

Protocol for Trimethyl Borate-Catalyzed Solvent-Free Reductive Amination

This protocol is adapted from a published procedure for the synthesis of N-benzyl-4-fluoroaniline.[2]

Materials:

  • 4-Fluorobenzaldehyde

  • Aniline

  • Ammonia borane

  • Trimethyl borate

  • Methanol (for workup)

Procedure:

  • In a reaction vial, combine 4-fluorobenzaldehyde (1.0 mmol), aniline (1.0 mmol), and ammonia borane (1.2 mmol).

  • Add trimethyl borate (0.2 mmol) to the mixture.

  • Stir the reaction mixture at room temperature. The reaction is typically complete within a few hours.

  • Upon completion (monitored by TLC or GC-MS), quench the reaction by the addition of methanol.

  • Remove the solvent under reduced pressure.

  • The residue can be purified by column chromatography on silica gel to afford the desired N-benzyl-4-fluoroaniline.

Visualizations

Reaction Mechanism: Boronic Acid Synthesis

Boronic_Acid_Synthesis Mechanism of Boronic Acid Formation Grignard Ar-MgX (Grignard Reagent) Intermediate [Ar-B(OR)₃]⁻ MgX⁺ (Ate Complex) Grignard->Intermediate Nucleophilic Attack TrialkylBorate B(OR)₃ (Trialkyl Borate) TrialkylBorate->Intermediate BoronicEster Ar-B(OR)₂ (Boronic Ester) Intermediate->BoronicEster Elimination of RO-MgX BoronicAcid Ar-B(OH)₂ (Boronic Acid) BoronicEster->BoronicAcid Hydrolysis Hydrolysis H₃O⁺ Hydrolysis->BoronicAcid Byproduct 2 ROH (Alcohol) BoronicAcid->Byproduct

Caption: Mechanism of boronic acid formation from a Grignard reagent and a trialkyl borate.

Experimental Workflow: Boronic Acid Synthesis

Boronic_Acid_Workflow Experimental Workflow for Boronic Acid Synthesis A Step 1: Grignard Formation Activate Mg turnings Add aryl bromide in anhydrous ether/THF B Step 2: Reaction with Borate Cool Grignard to -78°C Add to cooled trialkyl borate solution A->B C Step 3: Workup Warm to RT Quench with aq. HCl B->C D Step 4: Extraction Separate layers Extract aqueous phase C->D E Step 5: Isolation Dry organic layers Concentrate in vacuo D->E F Step 6: Purification Recrystallization or Chromatography E->F

Caption: A typical experimental workflow for the synthesis of boronic acids.

Logical Relationship: Properties of Trialkyl Borates

Trialkyl_Borate_Properties Comparative Properties of Trialkyl Borates TMB Trimethyl Borate Reactivity Reactivity TMB->Reactivity High StericHindrance Steric Hindrance TMB->StericHindrance Low BoilingPoint Boiling Point (°C) TMB->BoilingPoint 68-69 Density Density (g/mL) TMB->Density 0.932 TEB Triethyl Borate TEB->Reactivity Moderate TEB->StericHindrance Moderate TEB->BoilingPoint 117-118 TEB->Density 0.858 TIPB Triisopropyl Borate TIPB->Reactivity Low TIPB->StericHindrance High TIPB->BoilingPoint 139-141 TIPB->Density 0.815

Caption: A comparison of the key physical and chemical properties of trialkyl borates.

Conclusion

The choice between trimethyl, triethyl, and triisopropyl borate in organic synthesis is a nuanced decision that depends on the specific reaction and desired outcome. Trimethyl borate is a reactive and cost-effective option, particularly useful in reactions like reductive amination. Triethyl borate offers a balance of reactivity and steric hindrance. Triisopropyl borate, with its significant steric bulk, often leads to higher yields in reactions sensitive to side products, such as boronic acid synthesis, and is expected to form more stable protecting groups. This guide provides a foundational understanding and practical protocols to assist researchers in making informed decisions for the successful application of these versatile reagents.

References

Lewis acidity comparison of trimethyl borate and tripropyl borate

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of organic synthesis and materials science, the Lewis acidity of borate esters is a critical parameter influencing their catalytic activity and reactivity. This guide provides a detailed comparison of the Lewis acidity of two common borate esters: trimethyl borate B(OCH₃)₃ and tripropyl borate B(O(CH₂)₂CH₃)₃. This analysis is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced differences in the chemical behavior of these reagents.

The primary distinction in the Lewis acidity of trimethyl borate and this compound arises from steric and electronic effects imparted by the alkoxy substituents on the boron center. While both are considered weak Lewis acids, the difference in the size of the alkyl groups leads to a significant disparity in their ability to accept an electron pair.

Quantitative and Qualitative Comparison

The Lewis acidity of these compounds can be quantitatively assessed using the Gutmann-Beckett method, which provides a dimensionless Acceptor Number (AN). A higher AN value corresponds to greater Lewis acidity.

CompoundFormulaStructureGutmann-Beckett Acceptor Number (AN)Relative Lewis AcidityKey Influencing Factor
Trimethyl Borate B(OCH₃)₃Trimethyl Borate Structure23[1]HigherMinimal steric hindrance from methyl groups allows for easier access to the electron-deficient boron center.
This compound B(O(CH₂)₂CH₃)₃this compound StructureNot readily available in literature; inferred to be < 23LowerSignificant steric hindrance from the bulkier propyl groups shields the boron center, impeding the approach of a Lewis base.

Factors Influencing Lewis Acidity

The Lewis acidity of trialkyl borates is governed by a combination of electronic and steric factors.

G cluster_trimethyl Trimethyl Borate cluster_tripropyl This compound TMB B(OCH₃)₃ TMB_steric Low Steric Hindrance (Small Methyl Groups) TMB->TMB_steric leads to TMB_lewis Higher Lewis Acidity TMB_steric->TMB_lewis results in TPB B(OPr)₃ TPB_steric High Steric Hindrance (Bulky Propyl Groups) TPB->TPB_steric leads to TPB_lewis Lower Lewis Acidity TPB_steric->TPB_lewis results in Factors Key Factors in Lewis Acidity Electronic Electronic Effects (Inductive Effect & π-Donation) Factors->Electronic Steric Steric Effects (Alkyl Group Size) Factors->Steric Electronic->TMB Electronic->TPB Steric->TMB_steric Steric->TPB_steric

Caption: Factors influencing the Lewis acidity of trimethyl and this compound.

Electronic Effects: The oxygen atoms bonded to the boron have lone pairs of electrons that can be donated into the empty p-orbital of the boron atom (π-donation). This intramolecular interaction reduces the electron-accepting ability of the boron center. Additionally, the alkyl groups have a weak electron-donating inductive effect, which also slightly tempers the Lewis acidity. These electronic effects are similar for both methyl and propyl groups.

Steric Effects: The primary differentiator between the two borate esters is the steric bulk of the alkyl groups. The larger propyl groups in this compound create a sterically congested environment around the boron atom. This steric hindrance physically obstructs the approach of a Lewis base, thereby reducing the effective Lewis acidity of the molecule. In contrast, the smaller methyl groups in trimethyl borate present minimal steric hindrance.

Experimental Protocol: Gutmann-Beckett Method for Determining Lewis Acidity

The Gutmann-Beckett method is a widely accepted experimental technique to quantify the Lewis acidity of a substance by using triethylphosphine oxide (Et₃PO) as a probe molecule and ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy.

Objective: To determine the Acceptor Number (AN) of a Lewis acid by measuring the change in the ³¹P NMR chemical shift of Et₃PO upon adduct formation.

Materials:

  • Lewis acid of interest (e.g., trimethyl borate, this compound)

  • Triethylphosphine oxide (Et₃PO)

  • Anhydrous, non-coordinating deuterated solvent (e.g., C₆D₆, CD₂Cl₂, or toluene-d₈)

  • NMR tubes

  • Inert atmosphere glovebox or Schlenk line

Procedure:

  • Preparation of the Et₃PO Standard Solution:

    • Under an inert atmosphere, prepare a stock solution of a known concentration of Et₃PO in the chosen anhydrous deuterated solvent. A typical concentration is around 0.05 M.

  • Acquisition of the Reference ³¹P NMR Spectrum:

    • Transfer an aliquot of the Et₃PO standard solution into an NMR tube.

    • Acquire a ³¹P{¹H} NMR spectrum.

    • Record the chemical shift (δ_ref) of the free Et₃PO. This value is the reference chemical shift. For Et₃PO in hexane, the reference chemical shift is defined as 41.0 ppm.

  • Preparation of the Lewis Acid-Et₃PO Adduct Sample:

    • In the inert atmosphere glovebox, add an equimolar amount of the Lewis acid to a fresh aliquot of the Et₃PO standard solution in an NMR tube. Ensure the mixture is homogeneous.

  • Acquisition of the Sample ³¹P NMR Spectrum:

    • Acquire a ³¹P{¹H} NMR spectrum of the mixture containing the Lewis acid and Et₃PO.

    • Record the new chemical shift (δ_sample) of the Lewis acid-Et₃PO adduct. The interaction of the Lewis acid with the oxygen atom of Et₃PO causes a downfield shift in the ³¹P signal.

  • Calculation of the Acceptor Number (AN):

    • The Acceptor Number is calculated using the following formula, which normalizes the observed chemical shift change to the reference scale defined by the Lewis acidity of SbCl₅ (AN = 100):

      AN = 2.21 × (δ_sample - δ_ref)

      Where:

      • δ_sample is the ³¹P chemical shift of the Lewis acid-Et₃PO adduct.

      • δ_ref is the ³¹P chemical shift of free Et₃PO in a non-coordinating solvent (typically 41.0 ppm in hexane).

The comparison between trimethyl borate and this compound highlights the critical role of steric hindrance in modulating Lewis acidity. While trimethyl borate is a readily accessible weak Lewis acid, the increased steric bulk of the propyl groups in this compound significantly diminishes its electron-accepting capability. For researchers and professionals in drug development and organic synthesis, this difference is crucial when selecting a borate ester for applications where Lewis acidity is a key factor in reactivity and selectivity. The less sterically hindered trimethyl borate is generally the more effective Lewis acid of the two.

References

Reactivity differences between trialkyl borates for boronic acid formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of boronic acids is a cornerstone of modern organic chemistry, providing crucial building blocks for a vast array of applications, from pharmaceuticals to materials science. The Suzuki-Miyaura cross-coupling reaction, in particular, relies heavily on the availability of high-quality boronic acids. A common and effective method for their preparation involves the reaction of an organometallic reagent, such as a Grignard or organolithium compound, with a trialkyl borate. The choice of the trialkyl borate—typically trimethyl, triethyl, or triisopropyl borate—can significantly impact reaction efficiency, yield, and substrate scope. This guide provides an objective comparison of these common trialkyl borates, supported by experimental data, to aid researchers in selecting the optimal reagent for their synthetic needs.

Reactivity and Performance Comparison

The reactivity of trialkyl borates in boronic acid synthesis is governed by a combination of electronic and steric factors, as well as their susceptibility to hydrolysis.

Electronic Effects: The boron atom in a trialkyl borate is electrophilic and is attacked by the nucleophilic organometallic reagent. Electronically, trimethyl borate is the most reactive of the three. The methyl groups are less electron-donating than ethyl or isopropyl groups, rendering the boron atom in trimethyl borate more electron-deficient and thus more susceptible to nucleophilic attack.[1]

Steric Hindrance: As the size of the alkyl group increases from methyl to isopropyl, steric hindrance around the boron center also increases. This can slow down the initial reaction with the organometallic reagent. However, increased steric bulk can also be advantageous by preventing over-addition of the organometallic reagent to the initially formed boronic ester, which can lead to the formation of undesired borinic acids and trialkylboranes.[2]

Hydrolysis: Trialkyl borates are sensitive to moisture and can hydrolyze to boric acid and the corresponding alcohol. Trimethyl borate is particularly prone to rapid hydrolysis, which can be a significant drawback as it consumes the reagent and can introduce water into the reaction, potentially quenching the highly reactive organometallic species.[1][3] Triisopropyl borate is generally less susceptible to hydrolysis due to its greater steric bulk.

These competing factors often result in a trade-off between reactivity and selectivity, as illustrated by the experimental data below.

Quantitative Data Summary

The following table summarizes a selection of reported yields for the synthesis of arylboronic acids using different trialkyl borates. It is important to note that direct, side-by-side comparisons under identical conditions are limited in the literature; therefore, the data presented here is compiled from various sources for illustrative purposes.

Organometallic Reagent (Starting Material)Trialkyl BorateProductYield (%)Reference
1,3-Dibromobenzene-derived organolithiumTriethyl borate(3-Bromophenyl)boronic acid85[1]
3,5-Dibromotoluene-derived organolithiumTrimethyl borate(3,5-Dibromotolyl)boronic acid65[1]
1,3-Dibromotoluene-derived organolithiumTriisopropyl borate(3,5-Dibromotolyl)boronic acid91[1]
Phenylmagnesium bromideTrimethyl boratePhenylboronic acid~70-80 (typical)[4]
Aryl Grignard ReagentsTriisopropyl borateVarious Arylboronic acidsHigh yields[5]

Key Observations from Data:

  • In the synthesis of (3,5-dibromotolyl)boronic acid, triisopropyl borate provided a significantly higher yield (91%) compared to trimethyl borate (65%), highlighting the potential benefit of increased steric hindrance in preventing side reactions.[1]

  • Triethyl borate also demonstrated high efficiency, affording an 85% yield in the synthesis of (3-bromophenyl)boronic acid.[1]

Experimental Protocols

The following are generalized experimental protocols for the synthesis of an arylboronic acid from an aryl halide via an organometallic intermediate, using different trialkyl borates.

Protocol 1: Synthesis of Phenylboronic Acid using Trimethyl Borate

This protocol is a generalized procedure based on established methods.[6]

Materials:

  • Bromobenzene

  • Magnesium turnings

  • Anhydrous Tetrahydrofuran (THF)

  • Trimethyl borate

  • 1 M Hydrochloric acid (HCl)

  • Diethyl ether

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, magnesium turnings are placed. A solution of bromobenzene in anhydrous THF is added dropwise to initiate the Grignard reaction. The mixture is stirred and refluxed until the magnesium is consumed.

  • Borylation: The Grignard solution is cooled to -78 °C. Trimethyl borate is then added dropwise, maintaining the low temperature. The reaction mixture is allowed to warm to room temperature and stirred for several hours.

  • Hydrolysis: The reaction is quenched by the slow addition of 1 M HCl at 0 °C.

  • Work-up and Isolation: The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure to yield the crude phenylboronic acid.

  • Purification: The crude product can be purified by recrystallization.

Protocol 2: Synthesis of an Arylboronic Acid using Triisopropyl Borate

This protocol is adapted from a general method for the synthesis of arylboronic esters.[5]

Materials:

  • Aryl bromide

  • Magnesium turnings

  • Anhydrous Tetrahydrofuran (THF)

  • Triisopropyl borate

  • 1 M Hydrochloric acid (HCl)

  • Toluene

  • Hexanes

Procedure:

  • Grignard Reagent Formation: Prepare the aryl Grignard reagent from the corresponding aryl bromide and magnesium turnings in anhydrous THF as described in Protocol 1.

  • Borylation: Cool the Grignard solution to 0 °C. A solution of triisopropyl borate in anhydrous THF is added dropwise, maintaining the temperature below 10 °C. The reaction mixture is then stirred at room temperature for 2 hours.

  • Hydrolysis: The reaction is quenched by the addition of 1 M HCl at 0 °C.

  • Work-up and Isolation: The layers are separated, and the aqueous layer is extracted with toluene. The combined organic layers are washed with brine and concentrated under reduced pressure.

  • Purification: The resulting crude boronic acid can be purified by trituration with hexanes or by recrystallization.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis of boronic acids from aryl halides using trialkyl borates.

Boronic_Acid_Synthesis General Workflow for Boronic Acid Synthesis cluster_start Starting Materials cluster_reaction Reaction Steps cluster_end Final Product ArylHalide Aryl Halide (Ar-X) Organometallic Formation of Organometallic Reagent (Ar-M) ArylHalide->Organometallic + Metal (Mg or Li) in Anhydrous Solvent Metal Mg or Li Metal->Organometallic TrialkylBorate Trialkyl Borate B(OR)₃ Borylation Borylation: Reaction with Trialkyl Borate TrialkylBorate->Borylation Organometallic->Borylation Nucleophilic Attack Hydrolysis Hydrolysis (Acidic Work-up) Borylation->Hydrolysis Intermediate: Boronic Ester BoronicAcid Boronic Acid (Ar-B(OH)₂) Hydrolysis->BoronicAcid

Caption: General workflow for boronic acid synthesis.

Conclusion

The selection of a trialkyl borate for boronic acid synthesis is a critical parameter that can significantly influence the outcome of the reaction.

  • Trimethyl borate is the most electronically reactive reagent, which can be advantageous for less reactive organometallic species. However, its high susceptibility to hydrolysis necessitates stringent anhydrous conditions to avoid decreased yields.

  • Triethyl borate offers a balance between reactivity and stability.

  • Triisopropyl borate , due to its significant steric bulk, is less reactive but often provides higher yields by minimizing side reactions such as over-addition. Its lower sensitivity to moisture also makes it a more robust choice in many applications.

For drug development and process chemistry, where high yields and reproducibility are paramount, the use of sterically hindered borates like triisopropyl borate is often favored, despite a potential decrease in reaction rate. For exploratory and small-scale synthesis where maximizing reactivity with challenging substrates is the primary goal, trimethyl borate may be the preferred reagent, provided that meticulous attention is paid to maintaining anhydrous conditions. Ultimately, the optimal choice of trialkyl borate will depend on the specific substrate, the scale of the reaction, and the desired balance between reactivity, selectivity, and operational simplicity.

References

Validating the Purity of Synthesized Tripropyl Borate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of reagents is paramount. This guide provides a comprehensive comparison of analytical methods to validate the purity of synthesized tripropyl borate. We present experimental data and detailed protocols to distinguish a pure product from one containing common synthesis-related impurities.

Comparison of Analytical Data

The primary method for synthesizing this compound involves the esterification of boric acid with n-propanol, often using an azeotropic solvent like toluene to remove the water byproduct.[1][2] This process can leave residual n-propanol, water, and toluene as impurities. Below is a comparative summary of expected analytical results for a high-purity standard versus a typically synthesized this compound sample.

Analytical TechniqueHigh-Purity this compound StandardSynthesized this compound (with impurities)
¹H NMR Triplet at ~0.9 ppm (9H, -CH₃), Multiplet at ~1.6 ppm (6H, -CH₂-), Triplet at ~3.8 ppm (6H, -O-CH₂-)In addition to the product peaks, a singlet at ~7.25 ppm indicating toluene may be present.[1] Broader peaks may suggest the presence of water.
¹¹B NMR A single peak between 15-20 ppm.[1]The primary peak will be present, but additional smaller peaks may indicate other boron species if the reaction was incomplete.
FTIR (cm⁻¹) Strong B-O stretch between 1300-1500 cm⁻¹, O-C stretch around 1082 cm⁻¹, C-H stretches around 2879-2966 cm⁻¹.[1]A broad peak around 3400 cm⁻¹ indicates the presence of water (O-H stretch).[1]
Gas Chromatography (GC) A single sharp peak corresponding to the retention time of this compound.Multiple peaks will be observed: the main peak for this compound and additional peaks for impurities like toluene and n-propanol.

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are provided below.

Synthesis of this compound

This protocol is adapted from standard laboratory procedures for the synthesis of trialkoxyboranes.[1][2]

Materials:

  • Boric acid

  • n-propanol

  • Toluene

  • 50 mL round-bottom flask

  • Hickman still

  • Water condenser

  • Hot plate with magnetic stirrer

  • Boiling chips

Procedure:

  • To a 50 mL round-bottom flask, add 1.0 g of boric acid, 4 mL of n-propanol, 2 mL of toluene, and a boiling chip.

  • Assemble the flask with a Hickman still and a water condenser.

  • Heat the mixture to reflux. The toluene-water azeotrope will collect in the side arm of the Hickman still.

  • Periodically remove the collected azeotrope from the side arm.

  • Continue the reaction until no more water is collected.

  • Allow the reaction mixture to cool to room temperature. The remaining liquid in the flask is the crude this compound.

Analytical Validation Protocols
  • Prepare a sample by dissolving a small amount of the synthesized this compound in a deuterated solvent (e.g., CDCl₃).

  • Acquire the ¹H NMR spectrum.

  • Acquire the ¹¹B NMR spectrum.

  • Analyze the spectra for the characteristic chemical shifts of this compound and any impurity peaks.

  • Obtain a background spectrum of the empty ATR crystal.

  • Place a drop of the synthesized this compound onto the ATR crystal.

  • Acquire the IR spectrum over a range of 4000-400 cm⁻¹.

  • Identify the characteristic absorption bands for the B-O, O-C, and C-H bonds, as well as any O-H band indicating water.[1]

  • Prepare a dilute solution of the synthesized this compound in a suitable solvent (e.g., diethyl ether).

  • Inject the sample into the GC-MS system.

  • Run a temperature program that allows for the separation of this compound and potential impurities like toluene and n-propanol.

  • Analyze the resulting chromatogram for the retention times of the components and the mass spectrum of each peak to confirm their identity.

Visualizing the Workflow

The following diagrams illustrate the synthesis and analytical validation workflows for this compound.

SynthesisWorkflow Reagents Boric Acid + n-propanol + Toluene Reaction Reflux with Hickman Still Reagents->Reaction Azeotrope Azeotropic Removal of Water Reaction->Azeotrope Cooling Cooling to Room Temperature Reaction->Cooling Azeotrope->Reaction Recycle Toluene Product Crude Tripropyl Borate Cooling->Product

Synthesis and Purification Workflow

AnalyticalWorkflow cluster_sample Synthesized Product cluster_analysis Purity Analysis cluster_results Data Interpretation Sample This compound Sample NMR NMR Spectroscopy (¹H and ¹¹B) Sample->NMR FTIR FTIR Spectroscopy Sample->FTIR GCMS GC-MS Sample->GCMS Purity Purity Assessment NMR->Purity Impurities Impurity Identification NMR->Impurities FTIR->Purity FTIR->Impurities GCMS->Purity GCMS->Impurities

Analytical Validation Workflow

References

Spectroscopic Analysis: A Comparative Guide to Confirming Tripropyl Borate Structure

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, unambiguous structural confirmation of chemical compounds is paramount. This guide provides a comprehensive comparison of spectroscopic data to definitively identify tripropyl borate and distinguish it from its synthetic precursors and a common structural isomer.

This report details the characteristic Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic signatures of this compound. By comparing this data with that of its starting materials, n-propanol and boric acid, as well as an alternative borate ester, triisopropyl borate, a clear and robust method for structural verification is established. All experimental data is summarized in comparative tables, and detailed protocols for data acquisition are provided.

Comparative Spectroscopic Data

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, ¹¹B NMR, and IR spectroscopy for this compound and related compounds.

Table 1: ¹H NMR Spectral Data Comparison (Solvent: CDCl₃)

CompoundChemical Shift (δ) ppmAssignmentMultiplicity
This compound 3.72[1]-OCH₂ CH₂CH₃Triplet (t)
1.62[1]-OCH₂CH₂ CH₃Sextet
0.92[1]-OCH₂CH₂CH₃ Triplet (t)
n-Propanol~3.58-CH₂ -OHTriplet (t)
~2.26-OH Singlet (s) or Broad Singlet
~1.57-CH₂ -Sextet
~0.94-CH₃ Triplet (t)
Triisopropyl Borate4.33-OCH (CH₃)₂-
1.124-OCH(CH₃ )₂-

Table 2: ¹³C NMR Spectral Data Comparison (Solvent: CDCl₃)

CompoundChemical Shift (δ) ppmAssignment
This compound 64.2[1]-O CH₂CH₂CH₃
25.8[1]-OCH₂C H₂CH₃
10.4[1]-OCH₂CH₂C H₃
n-Propanol~64.5-C H₂-OH
~26.5-C H₂-
~10.5-C H₃
Triisopropyl Borate64.82-OC H(CH₃)₂
24.43-OCH(C H₃)₂

Table 3: ¹¹B NMR Spectral Data Comparison

CompoundChemical Shift (δ) ppm
This compound 15-20
Boric AcidVaries with solvent and pH

Table 4: Infrared (IR) Spectroscopy Data Comparison

CompoundKey Absorption Bands (cm⁻¹)Assignment
This compound 2965.77, 2879.45C-H stretch
1300-1500B-O stretch
1081.62O-C stretch
n-Propanol~3300 (broad)O-H stretch
~2960, 2870C-H stretch
~1050C-O stretch
Boric Acid~3200 (broad)O-H stretch
~1470B-O stretch
~1195B-O-H bend

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below to ensure reproducibility.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6-0.8 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Acquire spectra on a 400 MHz NMR spectrometer.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse experiment.

    • Number of Scans: 16

    • Relaxation Delay: 1.0 s

    • Acquisition Time: 4.0 s

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled pulse sequence.

    • Number of Scans: 1024

    • Relaxation Delay: 2.0 s

  • ¹¹B NMR Acquisition:

    • Pulse Program: Standard single-pulse experiment without proton decoupling.

    • Number of Scans: 256

    • Reference: BF₃·OEt₂ external standard.

Infrared (IR) Spectroscopy
  • Sample Preparation: For liquid samples (this compound, n-propanol), a thin film is prepared by placing a drop of the liquid between two potassium bromide (KBr) plates. For solid samples (boric acid), a KBr pellet is prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a translucent disk.

  • Instrumentation: Utilize a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Scan Range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 32

    • Background: A background spectrum of the empty sample compartment (for thin film) or a pure KBr pellet is recorded and subtracted from the sample spectrum.

Visualization of Analytical Workflow

The logical flow for the spectroscopic confirmation of the this compound structure is illustrated in the following diagram.

G Workflow for Spectroscopic Confirmation of this compound cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_comparison Data Comparison cluster_confirmation Structural Confirmation Propanol n-Propanol Synthesis Esterification Reaction Propanol->Synthesis BoricAcid Boric Acid BoricAcid->Synthesis Product Crude Product Synthesis->Product H_NMR ¹H NMR Product->H_NMR C_NMR ¹³C NMR Product->C_NMR B_NMR ¹¹B NMR Product->B_NMR IR IR Spectroscopy Product->IR Compare_H Compare ¹H NMR Data H_NMR->Compare_H Compare_C Compare ¹³C NMR Data C_NMR->Compare_C Compare_B Compare ¹¹B NMR Data B_NMR->Compare_B Compare_IR Compare IR Data IR->Compare_IR Confirmation Structure Confirmed as This compound Compare_H->Confirmation Compare_C->Confirmation Compare_B->Confirmation Compare_IR->Confirmation Ref_Propanol Reference: n-Propanol Ref_Propanol->Compare_H Ref_BoricAcid Reference: Boric Acid Ref_BoricAcid->Compare_IR Ref_Alternative Reference: Triisopropyl Borate Ref_Alternative->Compare_H Ref_Alternative->Compare_C

Caption: Analytical workflow for confirming this compound structure.

References

A Comparative Guide to Tripropyl Borate and Tributyl Borate as Lubricant Additives

Author: BenchChem Technical Support Team. Date: December 2025

Published: December 16, 2025

In the continuous effort to enhance lubricant performance and extend the operational life of machinery, borate esters have been identified as highly effective multifunctional additives.[1] They are recognized for their excellent anti-wear, friction-reducing, and antioxidant properties.[2][3] This guide provides an objective comparison between two common borate esters, tripropyl borate and tributyl borate, detailing their performance characteristics supported by established experimental data and methodologies.

Mechanism of Action: The Tribofilm Formation

The efficacy of borate esters as lubricant additives stems from their ability to form a protective tribofilm on metal surfaces under conditions of high heat and pressure. This process involves in-situ hydrolysis of the borate ester in the presence of trace amounts of water, leading to the formation of boric acid. The boric acid then deposits onto the metallic surfaces, creating a layered, glass-like film. This film possesses low shear strength, which significantly reduces friction and wear between moving parts.[4] The boron can also react with the iron oxide surface to create a hard, borate-iron glassy network.[5]

G cluster_conditions Tribological Contact cluster_reaction Chemical Reaction cluster_outcome Result Heat Heat BoricAcid Boric Acid (H₃BO₃) Heat->BoricAcid Pressure Pressure Pressure->BoricAcid BorateEster Trialkyl Borate (in Oil) BorateEster->BoricAcid Hydrolysis Water Trace H₂O Water->BoricAcid Tribofilm Protective Borate Tribofilm BoricAcid->Tribofilm Deposition Metal Metal Surface Metal->Tribofilm Performance Reduced Friction & Wear Tribofilm->Performance G start Start prep Prepare Lubricant Blends (Base Oil + Additive) start->prep setup_fb Four-Ball Test Setup (ASTM D4172) prep->setup_fb setup_pod Pin-on-Disk Test Setup (ASTM G99) prep->setup_pod run_fb Run Test (1200 rpm, 40 kgf, 75°C, 60 min) setup_fb->run_fb measure_wsd Measure Wear Scar Diameters (WSD) run_fb->measure_wsd analysis Data Analysis & Comparison measure_wsd->analysis run_pod Run Test (10 N, 0.1 m/s, 30 min) setup_pod->run_pod measure_cof Record Frictional Force & Calculate COF run_pod->measure_cof measure_cof->analysis end End analysis->end

References

Navigating the Boron Landscape: A Comparative Guide to Tripropyl Borate and Other Boron Reagents in Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of complex organic molecules, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool. The choice of the boron reagent is a critical parameter that significantly influences reaction efficiency, substrate scope, and overall yield. This guide provides a comprehensive comparison of the efficacy of tripropyl borate, and its close analogue triisopropyl borate, with other commonly employed boron reagents, including boronic acids, pinacol boronates, MIDA boronates, and potassium trifluoroborates. The information is supported by experimental data to facilitate informed reagent selection for specific synthetic applications.

Executive Summary of Boron Reagent Performance

The reactivity of boron reagents in Suzuki-Miyaura coupling is nuanced, with a general trend observed in the literature. While direct head-to-head comparisons under identical conditions are limited, a qualitative consensus suggests a reactivity order of boronic acids being the most reactive, often followed by trifluoroborates, and then various boronic esters. Trialkyl borates, such as tripropyl and triisopropyl borate, offer a unique position within this landscape, demonstrating efficacy with specific advantages in stability and handling, particularly when dealing with sensitive substrates.

Quantitative Performance Comparison

To provide a clear comparison, the following table summarizes the performance of different classes of boron reagents in Suzuki-Miyaura cross-coupling reactions. It is important to note that the data is compiled from different studies, and direct comparison should be made with caution as reaction conditions and substrates vary. The data for triisopropyl borate serves as a close proxy for this compound.

Boron Reagent ClassRepresentative ReagentElectrophileProductYield (%)Reference
Trialkyl Borate Lithium Triisopropyl Borate4-Bromotoluene4-Methylbiphenyl96
Lithium Triisopropyl Borate4-Chlorotoluene4-Methylbiphenyl85
Lithium Triisopropyl Borate4-Trifluoromethylphenyl triflate4-Methyl-4'-trifluoromethylbiphenyl91
Lithium Triisopropyl Borate2-Bromopyridine2-Phenylpyridine82[1]
Boronic Acid Phenylboronic Acid4-Iodoanisole4-Methoxybiphenyl95+[2]
Pinacol Boronate 2-(Heptyl)pinacol boronic ester2,6-Dichloropyridine2-Chloro-6-heptylpyridine85[3]
MIDA Boronate Thienyl MIDA Boronate Ester2,5-Dibromo-3-hexylthiophenePoly(3-hexylthiophene)94 (polymer yield)[4]
Trifluoroborate Potassium vinyltrifluoroborate4-Iodoanisole4-Vinylanisole72[5]
Potassium furan-2-yltrifluoroborate4-Bromoacetophenone2-(4-Acetylphenyl)furan91[6]

Experimental Protocols

Detailed methodologies are crucial for reproducibility and optimization. Below are representative experimental protocols for Suzuki-Miyaura cross-coupling reactions using different classes of boron reagents.

Protocol 1: Suzuki-Miyaura Coupling with Lithium Triisopropyl Borate

This protocol is adapted from a general method for the coupling of lithium triisopropyl borates with aryl halides.[7]

Reaction Setup:

  • To an oven-dried reaction vessel containing a magnetic stir bar, add the aryl halide (1.0 equiv), the lithium triisopropyl borate (1.5 equiv), a palladium precatalyst (e.g., XPhos-Pd-G3, 3 mol%), and a suitable solvent (e.g., THF).

  • Add an aqueous solution of a base (e.g., 0.5 M K₃PO₄).

  • The reaction mixture is then stirred at a specified temperature (e.g., 40 °C) for a designated time (e.g., 2 hours).

Workup and Purification:

  • Upon completion, the reaction is cooled to room temperature.

  • The mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling with Boronic Acids

This is a general ligand-free protocol for the coupling of aryl halides with arylboronic acids.[2]

Reaction Setup:

  • In a reaction vessel, a mixture of the aryl halide (1 mmol), arylboronic acid (1.2 mmol), and Pd(OAc)₂ (0.5 mol%) in a water-ethanol-butanol (WEB) mixture (3 mL) is prepared.

  • The mixture is stirred at room temperature for the required time.

Workup and Purification:

  • The reaction solution is extracted with diethyl ether (4 x 10 mL).

  • The combined organic layers are dried and concentrated.

  • The product is purified by column chromatography on silica gel.

Protocol 3: Suzuki-Miyaura Coupling of Alkyl Pinacol Boronic Esters

This protocol is for the selective coupling of polychlorinated aromatics with alkyl pinacol boronic esters.[3]

Reaction Setup:

  • To an oven-dried reaction vessel, add the aryl chloride (1.0 equiv), the alkyl pinacol boronic ester (2.3 equiv), Pd₂(dba)₃ (1 mol %), a phosphine ligand (e.g., FcPPh₂, 6 mol %), and K₃PO₄ (6.0 equiv).

  • Add a degassed solvent mixture (e.g., 2:1 dioxane/H₂O).

  • The reaction is heated at 100 °C for 18-20 hours.

Workup and Purification:

  • After cooling, the reaction mixture is diluted with an organic solvent and washed with water.

  • The organic layer is dried, filtered, and concentrated.

  • Purification is achieved through column chromatography.

Reaction Mechanism and Workflow

The Suzuki-Miyaura cross-coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition R¹-X pd_complex R¹-Pd(II)L₂-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_intermediate R¹-Pd(II)L₂-R² transmetalation->pd_intermediate [X⁻, B(OR)₃] boron_reagent R²-B(OR)₃⁻ boron_reagent->transmetalation base Base (e.g., OH⁻) base->boron_reagent reductive_elimination Reductive Elimination pd_intermediate->reductive_elimination reductive_elimination->pd0 Regeneration of Pd(0) catalyst product R¹-R² reductive_elimination->product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The selection of the boron reagent directly impacts the transmetalation step. Boronic acids are generally considered to have faster transmetalation kinetics, while boronic esters and trifluoroborates often require activation by a base to form a more nucleophilic "ate" complex. MIDA boronates are exceptionally stable and release the active boronic acid slowly under basic conditions, which can be advantageous for complex syntheses or when dealing with unstable boronic acids.[8] Trialkyl borates, like triisopropyl borate, form boronate salts in situ which are effective coupling partners.[7]

Logical Workflow for Reagent Selection

The choice between this compound (or its analogue) and other boron reagents depends on several factors, including the stability of the desired boronic acid, the complexity of the synthetic route, and the desired reaction conditions.

Reagent_Selection_Workflow start Start: Need for Suzuki-Miyaura Coupling stability_check Is the corresponding boronic acid stable? start->stability_check boronic_acid Use Boronic Acid (High Reactivity) stability_check->boronic_acid Yes alternative_reagent Consider Alternative Boron Reagents stability_check->alternative_reagent No complex_synthesis Is iterative cross-coupling or complex synthesis required? alternative_reagent->complex_synthesis sensitive_substrate Handling sensitive substrates or one-pot procedures? alternative_reagent->sensitive_substrate mida_boronate Use MIDA Boronate (High Stability, Slow Release) complex_synthesis->mida_boronate Yes general_purpose For general stability and handling complex_synthesis->general_purpose No pinacol_trifluoro Use Pinacol Boronate or Potassium Trifluoroborate general_purpose->pinacol_trifluoro sensitive_substrate->general_purpose No trialkyl_borate Use Trialkyl Borate (e.g., Triisopropyl Borate) (Stable, good for one-pot) sensitive_substrate->trialkyl_borate Yes

Caption: Decision workflow for selecting the appropriate boron reagent.

References

A Comparative Guide to the Hydrolysis Rates of Boric Acid Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Boric acid esters are versatile compounds with significant applications in organic synthesis, drug delivery, and materials science. Their utility is often dictated by their stability towards hydrolysis. This guide provides a comparative analysis of the hydrolysis rates of various boric acid esters, supported by experimental data, to aid researchers in selecting the most suitable ester for their specific application.

The hydrolytic stability of a boric acid ester is influenced by a multitude of factors, including the steric and electronic properties of the parent boronic acid and the diol or alcohol, the pH of the solution, temperature, and the composition of the buffer.[1][2] Understanding these factors is crucial for controlling the ester's persistence in aqueous environments.

Comparative Hydrolysis Rate Data

The following table summarizes the hydrolysis rates of a selection of boric acid esters under specified conditions. The data has been compiled from various studies to provide a comparative overview. It is important to note that direct comparisons between different studies should be made with caution due to variations in experimental conditions.

Boric Acid Ester DerivativeConditionsHydrolysis Rate/Half-LifeAnalytical MethodReference
Tri-o-cresyl borate91% Aqueous Dioxane, 21°CHalf-life: Not specified, Rate constant: 0.0121Titration[3]
Tri-n-octyl borate91% Aqueous Dioxane, 21°CHalf-life: 433 min, Rate constant: 16.0Titration[3]
Tri-3-pentyl borate91% Aqueous Dioxane, 21°CHalf-life: 5.68 min, Rate constant: 1220Titration[3]
Tri-trans-(2-phenylcyclohexyl) borate91% Aqueous Dioxane, 21°CHalf-life: Not specified, Rate constant: 2.53Titration[3]
Tri-trans-(2-phenylcyclohexyl) borate60% Aqueous Dioxane, 21°CHalf-life: 13.2 minTitration[3]
Tri-cis-(2-phenylcyclohexyl) borate60% Aqueous Dioxane, 21°CHalf-life: 9.37 minTitration[3]
Tri-(2,6,8-trimethyl-4-nonyl) borate60% Aqueous Dioxane, 21°CHalf-life: 1.15 minTitration[3]
Phenylboronic acid diethanolamine (DEAB) esterDMSO-d₆ with 50% D₂O, 25°CHydrolysis constant (K_hyd) = 0.44¹H NMR[4]
Phenylboronic acid diisopropanolamine (DIPAB) esterDMSO-d₆ with 50% D₂O, 25°CHydrolysis constant (K_hyd) = 0.04¹H NMR[4]
2-Aminopyrimidine-5-boronic acid pinacol (Bpin) esterRP-HPLC, pH 12.4 mobile phaseStabilized (hydrolysis minimized)HPLC[4]
Various arylboronic acid pinacol (Bpin) estersRP-HPLC, XTerra MS C18 column, no pH modifierMinimal to no on-column hydrolysis observedHPLC[4]

Factors Influencing Hydrolysis Rate

Several key factors dictate the rate of boric acid ester hydrolysis:

  • Steric Hindrance: Increased steric bulk around the boron atom generally leads to greater hydrolytic stability.[5] This is because bulky substituents hinder the approach of water molecules to the electrophilic boron center.

  • Electronic Effects: The pKa of the boronic acid and the diol component play a significant role.[1][2] Electron-withdrawing groups on the boronic acid can increase its Lewis acidity, making it more susceptible to nucleophilic attack by water.

  • pH of the Solution: The hydrolysis of boronic esters is highly pH-dependent.[1][6] The rate can be significantly accelerated at both acidic and basic pH compared to neutral conditions.

  • Temperature: As with most chemical reactions, the rate of hydrolysis increases with temperature.[6]

  • Buffer Composition: The components of the buffer solution can influence the hydrolysis rate.[1] For instance, certain anions can act as catalysts.[1]

  • Intramolecular Coordination: The presence of nearby functional groups that can coordinate to the boron atom can significantly enhance hydrolytic stability.[7]

Experimental Protocols for Measuring Hydrolysis Rates

The determination of boric acid ester hydrolysis rates typically involves monitoring the disappearance of the ester and the appearance of the corresponding boronic acid and alcohol/diol over time. Common analytical techniques employed for this purpose include:

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Principle: ¹H or ¹¹B NMR spectroscopy can be used to quantify the concentrations of the ester and its hydrolysis products in solution.

  • Sample Preparation: A known concentration of the boric acid ester is dissolved in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) containing a known amount of water.

  • Data Acquisition: NMR spectra are recorded at regular time intervals.

  • Data Analysis: The relative integrals of characteristic peaks corresponding to the ester and the hydrolysis products are used to determine their concentrations at each time point. The rate constant can then be calculated by fitting the concentration-time data to an appropriate rate law.[4]

High-Performance Liquid Chromatography (HPLC)
  • Principle: Reversed-phase HPLC can separate the boric acid ester from its more polar hydrolysis products (boronic acid and diol).

  • Methodology: A solution of the boric acid ester in a suitable solvent is prepared and injected onto an HPLC column at timed intervals. The mobile phase composition and pH are critical parameters that can influence the rate of on-column hydrolysis and must be carefully optimized.[6][8]

  • Detection: A UV detector is commonly used to monitor the elution of the compounds.

  • Quantification: The peak areas of the ester and its hydrolysis products are used to determine their concentrations. This data is then used to calculate the hydrolysis rate.

Titration
  • Principle: This classical method involves quenching the hydrolysis reaction at different time points and then titrating the amount of boric acid formed with a standardized base.

  • Procedure: The boric acid ester is dissolved in a suitable solvent system (e.g., aqueous dioxane). Aliquots of the reaction mixture are taken at various times, and the reaction is stopped, often by rapid cooling or dilution. The amount of boric acid is then determined by titration, typically in the presence of mannitol which enhances the acidity of boric acid.

General Mechanism of Boric Acid Ester Hydrolysis

The hydrolysis of a boric acid ester is a reversible process that proceeds through a tetrahedral intermediate. The mechanism can be influenced by pH, with both acid and base catalysis being possible.

Hydrolysis_Mechanism cluster_0 Boric Acid Ester Hydrolysis Ester R-B(OR')₂ Boric Acid Ester Intermediate [R-B(OH)(OR')₂]⁻ Tetrahedral Intermediate Ester->Intermediate + H₂O Intermediate->Ester - H₂O Product R-B(OH)₂ + 2 R'OH Boronic Acid + Diol/Alcohol Intermediate->Product - H⁺ Product->Intermediate + H⁺

Caption: General mechanism of boric acid ester hydrolysis.

Logical Workflow for Selecting a Boric Acid Ester

The choice of a specific boric acid ester for a given application depends on the required balance between stability and reactivity. The following workflow can guide the selection process.

Ester_Selection_Workflow Start Define Application Requirements Stability Required Hydrolytic Stability? Start->Stability HighStability Select Sterically Hindered Esters (e.g., pinacol, pinanediol) Stability->HighStability High LowStability Select Less Hindered Esters (e.g., from simple diols) Stability->LowStability Low Conditions Consider Reaction/Application Conditions (pH, Temp, Solvent) HighStability->Conditions LowStability->Conditions Test Perform Preliminary Stability Tests Conditions->Test Final Final Ester Selection Test->Final

References

Tripropyl Borate: A Comparative Guide to Performance in Anhydrous vs. Aqueous Reaction Conditions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Tripropyl borate, a trialkoxyborane, is a versatile reagent in organic synthesis, valued for its role as a precursor to boronic acids and its utility in various coupling and condensation reactions. However, its efficacy is profoundly influenced by the presence of water. This guide provides an objective comparison of this compound's performance in anhydrous versus aqueous reaction conditions, supported by experimental data and detailed protocols, to aid researchers in optimizing their synthetic strategies.

The Critical Role of Water: Hydrolysis of this compound

The central challenge in utilizing this compound in aqueous media is its susceptibility to hydrolysis. In the presence of water, this compound readily decomposes to boric acid and propanol. This reaction is often rapid and can significantly diminish the reagent's effectiveness in its intended role.

A study on the hydrolysis rates of various boric acid esters provides quantitative insight into this instability. While a specific rate for this compound was not the focus of the most readily available comparative studies, data for homologous borate esters demonstrates a clear trend of rapid hydrolysis. For instance, one study noted that n-propyl borate is completely hydrolyzed in about 80 minutes. This inherent reactivity underscores the necessity of employing anhydrous conditions to achieve optimal performance with this compound.

Performance in Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling is a cornerstone of carbon-carbon bond formation in modern organic synthesis. Boronic esters, often prepared from trialkyl borates like this compound, are key intermediates in this reaction. The choice between anhydrous and aqueous conditions for this reaction has a dramatic impact on yield and reaction time.

Anhydrous Conditions: The Superior Approach

Under anhydrous conditions, often employing a soluble base such as potassium trimethylsilanolate (TMSOK), boronic esters participate directly in the catalytic cycle. This pathway is highly efficient, leading to rapid reaction times and high yields. The absence of water prevents two key detrimental side reactions:

  • Hydrolysis of the Boronic Ester: In aqueous media, the boronic ester can hydrolyze to the corresponding boronic acid. While boronic acids are also competent coupling partners, they are generally less reactive than their ester counterparts in anhydrous systems.

  • Protodeboronation: This is a significant side reaction in which the boronic acid or ester is replaced by a hydrogen atom, leading to the formation of an undesired byproduct and consumption of the starting material. This process is exacerbated by the presence of water.

Experimental evidence strongly supports the superiority of anhydrous conditions. For example, a study demonstrated that a Suzuki-Miyaura reaction that required over 72 hours to reach 53% yield under aqueous conditions was completed in a fraction of that time with a significantly improved yield under anhydrous conditions using a boronic ester.

Comparative Performance of Borate Esters as Additives

In some anhydrous Suzuki-Miyaura reactions, borate esters can also be used as additives to enhance reaction rates. A comparative study of different borate esters as additives in a heteroaryl-heteroaryl coupling revealed that the choice of borate ester can influence the homogeneity of the reaction mixture, a critical factor for consistent results.

Borate Ester AdditiveReaction Mixture Observation
Trimethyl borate Homogeneous
Triisopropyl borate Heterogeneous
Tri-n-butyl borate Heterogeneous
Tris(trimethylsilyl) borate Heterogeneous

This data suggests that the steric bulk of the alkyl groups on the borate ester can impact its ability to effectively participate in the reaction, with the less hindered trimethyl borate providing a homogeneous solution.

Experimental Protocol: Anhydrous Suzuki-Miyaura Cross-Coupling of an Aryl Halide with a Boronic Ester

This generalized protocol illustrates a typical setup for an anhydrous Suzuki-Miyaura reaction.

Materials:

  • Aryl halide (1.0 mmol)

  • Boronic ester (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol)

  • Potassium trimethylsilanolate (TMSOK, 2.4 mmol)

  • Anhydrous solvent (e.g., THF, 1,4-dioxane)

  • Schlenk flask and nitrogen or argon gas line

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add the aryl halide, boronic ester, palladium catalyst, and TMSOK.

  • Add the anhydrous solvent via syringe.

  • Stir the reaction mixture at the desired temperature (e.g., room temperature to 80 °C) and monitor the reaction progress by TLC or GC/MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Performance in Esterification Reactions

Trialkyl borates can also serve as effective reagents in the esterification of carboxylic acids. Under anhydrous, solvent-free conditions, these reactions proceed cleanly to produce the corresponding esters with boric acid as the only byproduct.

A study on the esterification of various carboxylic acids using tributyl borate (a close analog of this compound) demonstrated the efficiency of this method. The reactions were carried out by simply heating the carboxylic acid with tributyl borate, leading to high conversions. The precipitated boric acid can be recovered and recycled.

Aqueous Conditions: A Non-Viable Alternative

Attempting such an esterification in aqueous conditions would be futile. The this compound would rapidly hydrolyze, as discussed earlier, rendering it incapable of acting as an esterifying agent. Furthermore, the presence of water would shift the equilibrium of the esterification reaction in favor of the starting materials, preventing product formation.

Experimental Protocol: Solvent-Free Esterification of a Carboxylic Acid with Tributyl Borate

This protocol is based on the successful application of tributyl borate and can be adapted for this compound.

Materials:

  • Carboxylic acid (1.0 mmol)

  • Tributyl borate (0.4 mmol, providing a slight excess of butyl groups)

Procedure:

  • Combine the carboxylic acid and tributyl borate in a round-bottom flask equipped with a condenser.

  • Heat the reaction mixture with stirring to a temperature sufficient to drive the reaction (e.g., 100-150 °C). Boric acid will precipitate as the reaction proceeds.

  • Monitor the reaction progress by TLC or GC/MS.

  • Upon completion, cool the reaction mixture and filter to remove the precipitated boric acid.

  • The filtrate is the crude ester product, which can be purified by distillation or chromatography if necessary.

Alternatives to this compound

While this compound is a useful reagent, several alternatives are available, each with its own advantages and disadvantages.

ReagentAdvantagesDisadvantages
Boronic Acids Often commercially available; can be used in aqueous conditions.Generally less reactive than boronic esters in anhydrous couplings; prone to protodeboronation.
Potassium Trifluoroborates Crystalline, air- and moisture-stable solids; easy to handle.Often require aqueous conditions for hydrolysis to the active boronic acid.
Other Trialkyl Borates (e.g., Trimethyl, Triisopropyl) Varying steric and electronic properties can be advantageous in specific applications.Similar sensitivity to water as this compound.
MIDA Boronates Stable, crystalline solids that are compatible with a wide range of reaction conditions.Require a deprotection step to release the active boronic acid.

Conclusion

The performance of this compound is starkly different in anhydrous versus aqueous reaction conditions. Its high sensitivity to water makes it largely unsuitable for use in aqueous media due to rapid hydrolysis. However, under anhydrous conditions, this compound and the boronic esters derived from it are highly effective reagents, particularly in Suzuki-Miyaura cross-coupling reactions where they lead to faster reactions and higher yields compared to their aqueous counterparts. For esterification reactions, anhydrous conditions are a prerequisite for success. When selecting a boron-containing reagent, researchers must carefully consider the reaction conditions and the inherent stability of the chosen reagent to achieve optimal results.

Visualizations

Hydrolysis_of_Tripropyl_Borate TPB This compound B(OCH₂CH₂CH₃)₃ Products B(OH)₃ (Boric Acid) + 3 HOCH₂CH₂CH₃ (Propanol) TPB->Products Hydrolysis H2O 3 H₂O (Water) H2O->Products Suzuki_Miyaura_Cycle cluster_anhydrous Anhydrous Conditions cluster_aqueous Aqueous Conditions A_Start Pd(0)L₂ A_OA Ar-Pd(II)-X(L₂) A_Start->A_OA Oxidative Addition (Ar-X) A_TM Ar-Pd(II)-Ar'(L₂) A_OA->A_TM Transmetalation A_RE Ar-Ar' A_TM->A_RE Reductive Elimination A_RE->A_Start Catalyst Regeneration A_BoronicEster Ar'-B(OR)₂ A_BoronicEster->A_TM A_Base Base (e.g., TMSOK) A_Base->A_TM Q_Start Pd(0)L₂ Q_OA Ar-Pd(II)-X(L₂) Q_Start->Q_OA Oxidative Addition (Ar-X) Q_TM Ar-Pd(II)-Ar'(L₂) Q_OA->Q_TM Q_RE Ar-Ar' Q_TM->Q_RE Reductive Elimination Q_RE->Q_Start Catalyst Regeneration Q_BoronicEster Ar'-B(OR)₂ Q_Hydrolysis Ar'-B(OH)₂ Q_BoronicEster->Q_Hydrolysis Hydrolysis Q_Hydrolysis->Q_TM Transmetalation Q_SideReaction Protodeboronation (Ar'-H) Q_Hydrolysis->Q_SideReaction Q_H2O H₂O Q_H2O->Q_Hydrolysis

Safety Operating Guide

Proper Disposal of Tripropyl Borate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Ensuring the safe and compliant disposal of laboratory chemicals is paramount for the protection of personnel and the environment. This document provides essential, step-by-step guidance for the proper disposal of tripropyl borate, a flammable liquid and irritant, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures will help maintain a safe laboratory environment and ensure compliance with hazardous waste regulations.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to observe the following safety measures:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a flame-retardant lab coat.[1][2]

  • Ventilation: All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of vapors.[1][3]

  • Ignition Sources: this compound is a flammable liquid.[1] Keep it away from all sources of ignition, including open flames, hot surfaces, sparks, and static discharge.[1][2][3] Use only non-sparking tools when handling containers.[2][3]

  • Spill Kit: An accessible spill kit appropriate for flammable liquids should be available in the immediate vicinity. In case of a spill, absorb the material with an inert absorbent (e.g., vermiculite, dry sand) and collect it in a suitable, closed container for disposal.[1][3]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound, pertinent to its safe handling and disposal.

PropertyValueSource
UN Number 1993TCI Chemicals[1]
Transport Hazard Class 3 (Flammable Liquid)TCI Chemicals[1]
Oral LD50 (Mouse) 2080 mg/kgTCI Chemicals[1]

Step-by-Step Disposal Procedure

This compound must be disposed of as hazardous waste. Do not attempt to dispose of it down the drain or in regular solid waste. The following procedure outlines the steps for preparing this compound waste for collection by a licensed environmental health and safety (EHS) disposal service.

Waste Identification and Segregation
  • Categorization: this compound is classified as a flammable liquid hazardous waste.

  • Segregation: It is critical to segregate this compound waste from other chemical waste streams to prevent dangerous reactions. Specifically:

    • Do not mix with acids, bases, or oxidizing agents.

    • Store separately from aqueous waste.

    • Collect in a designated container for flammable organic solvents.

Containerization
  • Container Selection: Use a dedicated, chemically compatible waste container with a secure, tight-fitting lid. High-density polyethylene (HDPE) or glass containers are generally suitable. Avoid using metal containers for acidic byproducts that may form upon hydrolysis.

  • Container Filling: Do not overfill the waste container. It is recommended to fill it to no more than 90% of its capacity to allow for vapor expansion.

  • Closure: Keep the waste container tightly closed except when adding waste.

Labeling
  • Hazardous Waste Label: Affix a completed hazardous waste label to the container as soon as the first drop of waste is added.

  • Content Identification: Clearly write the full chemical name, "this compound," and indicate that it is a flammable liquid. List all constituents if it is a mixed waste stream, though mixing is not recommended.

  • Hazard Communication: Ensure the label includes the appropriate hazard pictograms (e.g., flammable liquid).

Storage and Accumulation
  • Satellite Accumulation Area (SAA): Store the labeled waste container in a designated SAA, which must be at or near the point of generation.[4][5][6]

  • Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.

  • Storage Limits: Adhere to the storage limits for hazardous waste as defined by your institution's EHS guidelines and local regulations. This typically includes a maximum volume (e.g., 55 gallons) and a maximum accumulation time.[4][6]

Arranging for Disposal
  • Contact EHS: Once the waste container is full or the maximum accumulation time is approaching, contact your institution's EHS department or a licensed hazardous waste disposal contractor to schedule a pickup.

  • Documentation: Complete any required waste disposal forms or manifests as instructed by your EHS provider.

Disposal Workflow Diagram

DisposalWorkflow cluster_Preparation Step 1: Preparation cluster_Containment Step 2: Containment cluster_Labeling Step 3: Labeling cluster_Storage Step 4: Storage cluster_Disposal Step 5: Disposal A Identify this compound as Flammable Waste B Segregate from Incompatible Chemicals A->B C Select Appropriate Waste Container B->C D Fill Container (≤90% Full) C->D E Securely Close Container D->E F Attach Hazardous Waste Label E->F G Clearly Identify Contents & Hazards F->G H Store in Designated SAA G->H I Use Secondary Containment H->I J Contact EHS for Pickup I->J K Complete Disposal Documentation J->K

Caption: Logical workflow for the proper disposal of this compound waste.

By following these procedures, laboratory professionals can ensure the safe handling and compliant disposal of this compound, contributing to a secure and responsible research environment. Always consult your institution's specific EHS guidelines and local regulations for any additional requirements.

References

Personal protective equipment for handling Tripropyl borate

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Tripropyl Borate

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling this compound, including detailed operational and disposal plans.

Personal Protective Equipment (PPE) and Engineering Controls

When handling this compound, a comprehensive approach to safety involves both personal protective equipment and appropriate engineering controls. The following table summarizes the necessary precautions.

Category Requirement Specification Citation
Eye/Face Protection Safety glasses with side-shields or chemical splash goggles.Conforming to OSHA's 29 CFR 1910.133 or European Standard EN166.[1]
Skin Protection Protective gloves and clothing to prevent skin exposure.Wear appropriate protective gloves.[2]
Lab coat or other protective clothing.To prevent skin exposure.[3]
Respiratory Protection Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.Follow OSHA respirator regulations in 29 CFR 1910.134 or European Standard EN 149.[1]
Engineering Controls Work in a well-ventilated area.Use only outdoors or in a well-ventilated area.[1]
Use explosion-proof electrical, ventilating, and lighting equipment.Ground/bond container and receiving equipment.[1]
Eyewash stations and safety showers.Ensure they are close to the workstation location.[1]

Operational Plan for Handling this compound

This section provides a step-by-step guide for the safe handling of this compound from preparation to disposal.

Pre-Handling Preparations
  • Review Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for this compound.[1]

  • Ensure Proper Ventilation: Confirm that the work area, preferably a chemical fume hood, has adequate ventilation.[3]

  • Inspect PPE: Check all personal protective equipment for integrity and proper fit.

  • Prepare Work Area: Ensure the work area is clean, free of clutter, and that all necessary equipment is readily accessible. Remove all sources of ignition.[3]

  • Locate Emergency Equipment: Verify the location and functionality of eyewash stations, safety showers, and fire extinguishers.[1]

Handling Procedures
  • Grounding: Ground and bond containers when transferring material to prevent static discharge.[3]

  • Use Non-Sparking Tools: Employ tools made of non-sparking materials.[1]

  • Avoid Contact: Avoid contact with eyes, skin, and clothing.[3] Do not breathe mist, vapors, or spray.[1]

  • Dispensing: When dispensing, do so slowly and carefully to minimize splashing. Keep the container tightly closed when not in use.[1]

  • Moisture Sensitivity: this compound can hydrolyze in the presence of moisture.[4] Keep from contact with moist air and steam.[3]

Disposal Plan
  • Waste Classification: Waste is classified as hazardous.[5]

  • Containerization: Collect waste in a suitable, closed, and properly labeled container.[1][5] Empty containers may retain product residue and can be dangerous.[5]

  • Disposal Vendor: Dispose of contents and container to an approved waste disposal plant.[1][5] Do not empty into drains.[1]

Emergency Procedures

First-Aid Measures
Exposure Route First-Aid Protocol Citation
Inhalation Remove the person to fresh air and keep them comfortable for breathing. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[1][5]
Skin Contact Take off immediately all contaminated clothing. Rinse skin with water or shower for at least 15 minutes. If skin irritation persists, call a physician.[1][5]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Get medical attention.[1][5]
Ingestion Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterward. Never give anything by mouth to an unconscious person. Get medical aid.[1][3]
Accidental Release Measures
  • Eliminate Ignition Sources: Remove all sources of ignition (no smoking, flares, sparks, or flames) from the immediate area.[6]

  • Ventilate Area: Ensure adequate ventilation.

  • Contain Spill: Absorb the spill with inert material (e.g., dry earth, sand, or other non-combustible material) and transfer it to containers for disposal.[6]

  • Use Non-Sparking Tools: Use clean, non-sparking tools to collect the absorbed material.[6]

  • Prevent Environmental Contamination: Prevent the spill from entering waterways, sewers, basements, or confined areas.[6]

Workflow for Safe Handling of this compound

The following diagram outlines the logical workflow for safely handling this compound in a laboratory setting.

SafeHandlingWorkflow Safe this compound Handling Workflow A Preparation B Don PPE (Goggles, Gloves, Lab Coat) A->B Step 1 C Verify Engineering Controls (Fume Hood, Eyewash) B->C Step 2 D Handling & Experimentation C->D Proceed if Safe E Use Grounding & Non-Sparking Tools D->E Step 3 F Perform Experiment in Fume Hood E->F Step 4 G Post-Experiment F->G Experiment Complete H Proper Waste Disposal G->H Step 5 I Decontaminate Work Area H->I Step 6 J Doff & Store PPE I->J Step 7 K Wash Hands J->K Step 8

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.